molecular formula C6H13NO2 B613199 Alloisoleucine, D- CAS No. 3107-04-8

Alloisoleucine, D-

Katalognummer: B613199
CAS-Nummer: 3107-04-8
Molekulargewicht: 131.17 g/mol
InChI-Schlüssel: AGPKZVBTJJNPAG-CRCLSJGQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DL-Isoleucine (CAS 443-79-8) is a racemic mixture of essential, branched-chain amino acid crucial in biochemical research. This white crystalline powder (C6H13NO2, MW: 131.17 g/mol) exhibits high purity (≥98%) and solubility in water (22.3 g/L at 25 °C) . It serves as a critical component in cell culture media and tissue culture preparations, supporting cellular growth and protein synthesis studies . As a fundamental building block, it is widely employed in nutritional and metabolic research, particularly in studies involving amino acid metabolism and protein formation . DL-Isoleucine also functions as a key intermediate in pharmaceutical synthesis and biochemical reagent preparation . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or food-related applications, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R,3S)-2-amino-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKZVBTJJNPAG-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901019590
Record name D-Alloisoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1509-35-9, 443-79-8, 3107-04-8
Record name D-Alloisoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1509-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alloisoleucine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001509359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Alloisoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-allo-isoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.492
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Allo-D-isoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.676
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Allo-L-isoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.513
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLOISOLEUCINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886W169S1R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Enantioselective Synthesis of D-Alloisoleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

D-Alloisoleucine, a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of various pharmaceuticals. Its unique stereochemistry necessitates precise enantioselective synthetic methods to ensure the efficacy and safety of the final active pharmaceutical ingredients. This technical guide provides an in-depth overview of key methodologies for the enantioselective synthesis of D-Alloisoleucine, presenting detailed experimental protocols, comparative data, and visual workflows for three prominent strategies: enzymatic resolution of an epimerized N-acetylated mixture, dynamic kinetic resolution via a hydantoinase process, and diastereoselective synthesis using a chiral auxiliary. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in synthetic chemistry and drug development.

Introduction

Isoleucine possesses two stereogenic centers, giving rise to four stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-alloisoleucine (2S,3R), and D-alloisoleucine (2R,3S). While L-isoleucine is one of the 20 common proteinogenic amino acids, its diastereomer, D-alloisoleucine, serves as a vital component in several synthetic drugs. The challenge in its synthesis lies in controlling the stereochemistry at both the C2 (α-carbon) and C3 positions. This guide details three effective strategies to achieve high enantiopurity of the desired (2R,3S) isomer.

Method 1: Epimerization of L-Isoleucine and Enzymatic Resolution

This classic approach leverages the readily available and inexpensive L-isoleucine as a starting material. The strategy involves two key stages: first, the epimerization of the C2 center of L-isoleucine to create a diastereomeric mixture, and second, the selective enzymatic hydrolysis of the L-isomer's derivative, allowing for the separation of the D-alloisoleucine derivative.

Synthetic Workflow

The overall process involves the acetylation of L-isoleucine, followed by epimerization, and finally, enzymatic resolution to separate the desired D-allo isomer.

cluster_0 Step 1: Acetylation & Epimerization cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Isolation & Hydrolysis LIso L-Isoleucine AcMix N-Acetyl-L-Isoleucine & N-Acetyl-D-Alloisoleucine Mixture LIso->AcMix Acetic Anhydride, Heat Liso_free L-Isoleucine (free amino acid) AcMix->Liso_free Hog Kidney Acylase, pH 7.5-7.8 AcDAllo N-Acetyl-D-Alloisoleucine (in solution) AcMix->AcDAllo Hog Kidney Acylase, pH 7.5-7.8 DAllo D-Alloisoleucine (Final Product) AcDAllo->DAllo 1. Separation (e.g., crystallization) 2. Acid Hydrolysis (HCl)

Figure 1. Workflow for D-Alloisoleucine synthesis via enzymatic resolution.
Experimental Protocol

Step 1: Acetylation and Epimerization of L-Isoleucine

  • Suspend L-isoleucine (1 mol) in glacial acetic acid (3 L).

  • Add acetic anhydride (2.5 mol) to the suspension.

  • Heat the mixture under reflux for 4-6 hours. During this time, the L-isoleucine will dissolve as it is acetylated, and epimerization at the C2 position will occur.

  • Monitor the reaction by chiral HPLC to confirm the formation of a diastereomeric mixture of N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine.

  • Concentrate the reaction mixture under reduced pressure to obtain a crude oily or solid residue.

Step 2: Enzymatic Resolution

  • Dissolve the crude N-acetyl-isoleucine mixture (e.g., 100 g) in 2 L of deionized water.

  • Adjust the pH of the solution to approximately 7.5-7.8 using a dilute aqueous solution of sodium hydroxide or calcium carbonate.

  • Add Hog Kidney Acylase I (e.g., 1 g of enzyme preparation).

  • Incubate the mixture at 37-38°C for 24-48 hours with gentle stirring. The acylase will selectively hydrolyze the N-acetyl group from L-isoleucine.

  • Monitor the reaction by TLC or HPLC to track the disappearance of N-acetyl-L-isoleucine.

Step 3: Isolation and Hydrolysis

  • After the enzymatic reaction is complete, acidify the mixture to pH ~3 with concentrated HCl. This will precipitate any remaining protein, which can be removed by filtration.

  • Concentrate the filtrate by evaporation under reduced pressure. The free L-isoleucine will crystallize and can be removed by filtration.

  • The mother liquor, now enriched with N-acetyl-D-alloisoleucine, is collected.

  • Further purify the N-acetyl-D-alloisoleucine by crystallization from a suitable solvent (e.g., water/ethanol).

  • To obtain the final product, dissolve the purified N-acetyl-D-alloisoleucine in 6M HCl and heat under reflux for 4-6 hours to hydrolyze the acetyl group.

  • Cool the solution and neutralize to the isoelectric point of D-alloisoleucine (pH ~6) to precipitate the final product. Filter, wash with cold water and ethanol, and dry to yield pure D-alloisoleucine.

Data Summary
StepProductTypical YieldEnantiomeric/Diastereomeric ExcessNotes
Acetylation/EpimerizationN-Acetyl mixture>95%~1:1 d.r.Ratio depends on reaction time and temperature.
Enzymatic ResolutionN-Acetyl-D-Alloisoleucine40-45% (from initial L-Ile)>98% d.e.Theoretical maximum yield is 50%.
HydrolysisD-Alloisoleucine>90%>99% e.e.Purity confirmed by chiral HPLC and polarimetry.

Method 2: Dynamic Kinetic Resolution via Hydantoinase Process

This highly efficient method converts L-isoleucine into its corresponding hydantoin derivative. A key feature is the use of a D-selective hydantoinase enzyme in combination with conditions that permit the in-situ racemization (epimerization) of the hydantoin's C5 chiral center. This dynamic kinetic resolution allows for a theoretical yield approaching 100%.[1][2]

Synthetic Workflow

The process begins with the formation of the hydantoin from L-isoleucine, which is then subjected to enzyme-catalyzed stereoselective hydrolysis coupled with in-situ epimerization.

cluster_0 Step 1: Hydantoin Formation cluster_1 Step 2: Dynamic Kinetic Resolution cluster_2 Step 3: Decarbamoylation LIso L-Isoleucine Hydantoin L-Isoleucine Hydantoin (Epimeric Mixture at C5) LIso->Hydantoin Potassium Cyanate, Water, Heat Hydantoin->Hydantoin Carbamoyl N-Carbamoyl-D-Alloisoleucine Hydantoin->Carbamoyl D-Hydantoinase, pH 8.5-9.5, 50°C DAllo D-Alloisoleucine (Final Product) Carbamoyl->DAllo 1. Nitrous Acid (NaNO2, HCl) or 2. D-Carbamoylase

Figure 2. Workflow for D-Alloisoleucine synthesis via the hydantoinase process.
Experimental Protocol

Step 1: Synthesis of L-Isoleucine Hydantoin [1]

  • Dissolve L-isoleucine (150 g, 1.14 mol) in 1.5 L of water.

  • Add potassium cyanate (111 g, 1.37 mol) to the solution.

  • Heat the reaction mixture to 90-100°C and maintain for 2-3 hours. During this step, partial epimerization at the C5 position of the newly formed hydantoin ring may occur.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with concentrated hydrochloric acid (e.g., 150 mL of 37% HCl) until a white precipitate forms.

  • Heat the mixture until the precipitate redissolves, then allow it to cool slowly to room temperature to crystallize the hydantoin product.

  • Isolate the crystalline solid by filtration, wash with cold water, and dry. A typical yield is around 95%.

Step 2: D-Hydantoinase Catalyzed Conversion to N-Carbamoyl-D-Alloisoleucine [1]

  • Prepare a 0.1 M glycine-NaOH buffer and adjust the pH to 9.0.

  • Suspend the L-isoleucine hydantoin (2 g) in 100 mL of the buffer containing 1 mM MnCl₂ under a nitrogen atmosphere.

  • Heat the mixture to 50°C. The hydantoin should dissolve.

  • Add the D-hydantoinase enzyme (e.g., immobilized D-hydantoinase from BioCatalytics, Inc.).

  • Maintain the reaction at 50°C and pH 9.0. The alkaline pH facilitates the continuous epimerization of the unreacted L-isoleucine hydantoin to D-alloisoleucine hydantoin, which is then consumed by the enzyme.

  • Monitor the reaction by HPLC until the starting hydantoin is completely converted (typically 24 hours). The analytical yield of N-carbamoyl-D-alloisoleucine can approach 100%.

  • Filter the mixture to remove the enzyme. Acidify the filtrate to pH 1-2 to precipitate the N-carbamoyl-D-alloisoleucine.

  • Isolate the product by filtration and dry.

Step 3: Decarbamoylation to D-Alloisoleucine [1]

  • Suspend the N-carbamoyl-D-alloisoleucine (e.g., 87 mg, 0.5 mmol) in 20 mL of 3.5 N hydrochloric acid.

  • Cool the mixture to 0°C in an ice bath.

  • Add sodium nitrite (0.5 mmol) portion-wise while maintaining the temperature at 0°C.

  • Monitor the reaction by HPLC.

  • Once the conversion is complete, carefully neutralize the solution with 4 N NaOH.

  • The D-alloisoleucine product can be isolated by crystallization at its isoelectric point.

Data Summary
StepProductTypical YieldEnantiomeric/Diastereomeric ExcessReference
Hydantoin FormationL-Isoleucine Hydantoin95%Mixture of C5 epimers[1]
Enzymatic HydrolysisN-Carbamoyl-D-Alloisoleucine~100% (analytical), 63% (isolated)>99% d.e.[1]
DecarbamoylationD-Alloisoleucine80-90%>99% e.e.[1]

Method 3: Chiral Auxiliary-Mediated Asymmetric Synthesis

This strategy employs a recoverable chiral auxiliary, such as an Oppolzer's sultam, to direct the stereoselective formation of the C2 amino group. This method builds the chiral centers with high diastereoselectivity, providing access to the target molecule without the need for resolution.[3]

Synthetic Workflow

The synthesis involves the acylation of a chiral sultam, followed by a diastereoselective amination step, and finally, cleavage of the auxiliary to release the enantiopure amino acid.

cluster_0 Step 1: Chiral Auxiliary Acylation cluster_1 Step 2: Diastereoselective Amination cluster_2 Step 3: Auxiliary Cleavage Sultam (1R,2S)-Bornane-10,2-sultam AcylSultam N-Acyl Sultam Adduct Sultam->AcylSultam Base (e.g., n-BuLi), THF, -78°C AcidChloride (R)-3-Methylpentanoyl chloride AcidChloride->AcylSultam Base (e.g., n-BuLi), THF, -78°C AminoAdduct N-[(2S,3R)-2-Amino-3-methylpentanoyl] -sultam AcylSultam->AminoAdduct 1. Hydroxyamination (1-chloro-1-nitrosocyclohexane) 2. Reduction (e.g., Zn, H+) DAllo D-Alloisoleucine (Final Product) AminoAdduct->DAllo Saponification (e.g., LiOH, THF/H₂O) Sultam_rec Sultam (recovered) AminoAdduct->Sultam_rec Saponification (e.g., LiOH, THF/H₂O)

Figure 3. Workflow for D-Alloisoleucine synthesis using a chiral auxiliary.
Experimental Protocol

Step 1: Preparation of N-((R)-3-Methylpentanoyl)-(1R,2S)-bornane-10,2-sultam

  • Dissolve (1R,2S)-bornane-10,2-sultam (1.0 equiv) in anhydrous THF (tetrahydrofuran) in a flame-dried, nitrogen-purged flask.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add n-butyllithium (1.05 equiv) dropwise and stir for 30 minutes to form the lithium amide.

  • In a separate flask, prepare (R)-3-methylpentanoyl chloride from (R)-3-methylpentanoic acid (using, e.g., oxalyl chloride).

  • Add the freshly prepared (R)-3-methylpentanoyl chloride (1.1 equiv) to the lithium amide solution at -78°C.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the N-acyl sultam product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Diastereoselective Hydroxyamination and Reduction

  • Dissolve the purified N-acyl sultam (1.0 equiv) in anhydrous THF and cool to -78°C.

  • Add a base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv) and stir for 1 hour to form the sodium enolate.

  • Add a solution of 1-chloro-1-nitrosocyclohexane (1.2 equiv) in THF dropwise at -78°C. Stir for 2-3 hours.

  • Quench the reaction with glacial acetic acid.

  • The resulting N-hydroxyamino intermediate is then reduced. Add zinc dust (5.0 equiv) and continue stirring, allowing the mixture to warm to room temperature.

  • Filter the reaction mixture through celite to remove excess zinc.

  • Extract the product into an organic solvent, wash, dry, and concentrate. Purify by column chromatography to yield the diastereomerically pure amino-adduct.

Step 3: Saponification and Auxiliary Removal

  • Dissolve the purified N-aminoacyl sultam adduct in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide (LiOH, 4-5 equiv) to the solution.

  • Heat the mixture to reflux (or stir at 40-50°C) for 12-24 hours until TLC indicates complete consumption of the starting material.

  • Cool the mixture and concentrate under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to recover the chiral sultam auxiliary.

  • Acidify the aqueous layer to pH ~6 with 1M HCl to precipitate the D-alloisoleucine.

  • Filter the solid product, wash with cold water and ethanol, and dry under vacuum.

Data Summary
StepProductTypical YieldDiastereomeric Excess (d.e.)Notes
AcylationN-Acyl Sultam85-95%N/AHigh yield, straightforward purification.
AminationN-Aminoacyl Sultam60-75%>95% d.e.Diastereoselectivity is controlled by the sultam.
CleavageD-Alloisoleucine>85%>99% e.e.Chiral auxiliary can be recovered and reused.

Conclusion

The enantioselective synthesis of D-Alloisoleucine can be accomplished through several robust and high-yielding methodologies. The choice of method often depends on factors such as the scale of the synthesis, cost of reagents and catalysts, and the desired level of purity. The enzymatic resolution method is a cost-effective route that starts from an inexpensive precursor, but its theoretical yield is limited to 50% without a racemization step. The hydantoinase process offers an elegant solution, providing near-quantitative yields through a dynamic kinetic resolution process, making it highly suitable for industrial-scale production.[1] Finally, chiral auxiliary-mediated synthesis provides excellent stereocontrol and is a reliable method for laboratory-scale synthesis, with the added benefit of auxiliary recovery. Each of these methods represents a powerful tool in the arsenal of the synthetic chemist for accessing this important chiral building block.

References

D-Alloisoleucine as a Precursor in Actinomycin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinomycins are a class of potent chromopeptide lactone antibiotics produced by various Streptomyces species, most notably Streptomyces chrysomallus. Their molecular structure, characterized by a phenoxazinone chromophore and two pentapeptide lactone rings, allows them to intercalate into DNA, thereby inhibiting transcription.[1][2] This mechanism of action underlies their significant antitumor activity, particularly that of Actinomycin D (also known as Dactinomycin).

The diversity of the actinomycin family arises from variations in the amino acid composition of the pentapeptide side chains. One such variation is the substitution of D-valine with its stereoisomer, D-alloisoleucine, leading to the formation of the Actinomycin C complex (Actinomycin C2 and C3). This guide provides a comprehensive technical overview of the role of D-alloisoleucine as a precursor in the biosynthesis of these specific actinomycin analogues.

Biosynthesis of the Actinomycin C Complex

The biosynthesis of actinomycins is a complex process orchestrated by a multi-modular nonribosomal peptide synthetase (NRPS) system. The general pathway involves the synthesis of a 4-methyl-3-hydroxyanthranilic acid (4-MHA) core, followed by the sequential addition of amino acids to form two pentapeptide chains. These chains are then cyclized and oxidatively condensed to form the final chromopeptide.

In the case of the Actinomycin C complex produced by Streptomyces chrysomallus, the NRPS machinery exhibits a degree of flexibility, allowing for the incorporation of D-alloisoleucine in place of D-valine.[1][3] Actinomycin C1 contains two D-valine residues. Actinomycin C2 contains one D-valine and one D-alloisoleucine residue, while Actinomycin C3 contains two D-alloisoleucine residues.[3]

Key Precursors in Actinomycin C Synthesis
PrecursorRole in Biosynthesis
L-TryptophanUltimate precursor for the 4-methyl-3-hydroxyanthranilic acid (4-MHA) chromophore.
4-Methyl-3-hydroxyanthranilic acid (4-MHA)The core chromophore unit to which the pentapeptide lactone rings are attached.[1]
L-ThreonineIncorporated into the pentapeptide side chains.
D-ValineA standard amino acid incorporated into the pentapeptide side chains of Actinomycin D and C1.
D-Alloisoleucine Incorporated in place of D-valine to form Actinomycin C2 and C3. [3]
L-ProlineIncorporated into the pentapeptide side chains.
Sarcosine (N-methylglycine)Incorporated into the pentapeptide side chains.
N-methyl-L-valineIncorporated into the pentapeptide side chains.
Directed Biosynthesis with D-Alloisoleucine

Feeding studies with various isoleucine stereoisomers have demonstrated their incorporation into the actinomycin structure. Early research utilizing ¹⁴C-labeled isoleucine isomers confirmed that L-alloisoleucine, D-alloisoleucine, and D-isoleucine can serve as precursors for the D-isoleucine and N-methyl-L-alloisoleucine residues found in novel actinomycins produced under these conditions.[4][5][6] When Streptomyces chrysomallus is cultured in the presence of D-alloisoleucine, the synthesis of actinomycins containing this amino acid is enhanced.[6]

While the qualitative role of D-alloisoleucine as a precursor is established, detailed quantitative data on incorporation rates and the resulting yields of Actinomycin C2 and C3 are not extensively reported in publicly available literature. Such studies would be crucial for optimizing the production of specific actinomycin analogues.

Experimental Protocols

General Fermentation Protocol for Actinomycin Production

This protocol provides a general framework for the cultivation of Streptomyces chrysomallus for actinomycin production. Specific parameters may require optimization.

1. Strain Maintenance:

  • Maintain Streptomyces chrysomallus (e.g., ATCC 11523) on a suitable agar medium such as CM agar.[1]

  • Incubate at 28°C until sporulation is observed.[1]

2. Inoculum Preparation:

  • Inoculate a suitable liquid medium (e.g., a glutamate-mineral salts medium supplemented with 1% maltose) with spores from the agar plate.[1]

  • Incubate at 28°C with shaking (e.g., 220 rpm) for 48-72 hours.[1]

3. Production Culture:

  • Inoculate the production medium with the seed culture.

  • For directed biosynthesis, supplement the production medium with D-alloisoleucine at the desired concentration. The optimal timing of addition (e.g., at the time of inoculation or after a certain period of growth) should be determined empirically.

  • Incubate the production culture under the same conditions as the inoculum for 5-7 days.

4. Extraction and Purification of Actinomycins:

  • Separate the mycelium from the culture broth by centrifugation or filtration.

  • Extract the actinomycins from both the mycelium and the supernatant using an organic solvent such as ethyl acetate.[7]

  • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • The crude extract can be purified using chromatographic techniques such as silica gel column chromatography.[7] Fractions can be eluted with a solvent system like hexane-ethyl acetate.[7]

  • Further purification and separation of the Actinomycin C complex components (C1, C2, and C3) can be achieved by high-performance liquid chromatography (HPLC), often using a C18 reverse-phase column with a water-acetonitrile or water-methanol gradient.[1][8]

5. Analysis:

  • Identify and quantify the different actinomycin species using techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[9][10]

Enzymatic Synthesis of D-Alloisoleucine via the Hydantoinase Process

The "hydantoinase process" is an established industrial method for the production of enantiomerically pure D-amino acids.[11]

1. Hydantoin Synthesis:

  • Synthesize the hydantoin of L-isoleucine.[12]

2. Enzymatic Conversion:

  • In a buffered reaction mixture (pH typically 8.5-11.5), combine the L-isoleucine hydantoin with a D-hydantoinase.[11][12] This enzyme stereoselectively hydrolyzes any D-allo-isoleucine hydantoin present in equilibrium to N-carbamoyl-D-allo-isoleucine.[12]

  • The reaction is often carried out at an elevated temperature (e.g., 30-75°C) to facilitate the enzymatic reaction and the chemical epimerization of the L-isoleucine hydantoin to the D-allo-isoleucine hydantoin.[12]

  • The inclusion of a hydantoin racemase can enhance the conversion rate.[11]

3. Decarbamoylation:

  • The resulting N-carbamoyl-D-allo-isoleucine is then converted to D-alloisoleucine by a D-carbamoylase or by chemical hydrolysis.[11]

4. Purification:

  • The final D-alloisoleucine product is purified from the reaction mixture.

Signaling Pathways and Molecular Mechanisms

The biosynthesis of actinomycin is not regulated by a classical signaling pathway but is rather a metabolic pathway controlled by the availability of precursors and the expression of the biosynthetic gene cluster. The key enzymatic machinery is the nonribosomal peptide synthetase (NRPS).

Nonribosomal Peptide Synthetase (NRPS) and Substrate Specificity

NRPSs are large, multi-domain enzymes that act as an assembly line for peptide synthesis.[13] Each module of the NRPS is responsible for the incorporation of a specific amino acid. The specificity of each module is determined by the adenylation (A) domain, which recognizes and activates the cognate amino acid.[13][14]

The A-domain responsible for D-valine incorporation in the actinomycin synthetase of S. chrysomallus also recognizes D-alloisoleucine, albeit potentially with different kinetics. The precise "nonribosomal code" – the key amino acid residues within the A-domain's binding pocket that determine substrate specificity – for this particular domain has not been explicitly detailed in the literature.[14][15] Elucidating this code would be a key step in engineering the NRPS to favor the incorporation of D-alloisoleucine or other non-canonical amino acids.

Visualizations

Actinomycin_Biosynthesis cluster_Tryptophan_Pathway Tryptophan Metabolism cluster_NRPS Nonribosomal Peptide Synthesis (NRPS) cluster_Final_Assembly Final Assembly L-Tryptophan L-Tryptophan Kynurenine Kynurenine 3-Hydroxykynurenine 3-Hydroxykynurenine 4-Methyl-3-hydroxykynurenine 4-Methyl-3-hydroxykynurenine 4-MHA 4-Methyl-3-hydroxy- anthranilic acid (4-MHA) NRPS_Module1 A T C L-Threonine NRPS_Module2 A T C D-Valine / D-Alloisoleucine NRPS_Module3 A T C L-Proline NRPS_Module4 A T C Sarcosine NRPS_Module5 A T C N-methyl-L-valine Pentapeptide_Lactone 4-MHA-Pentapeptide Lactone Monomer Dimerization Oxidative Dimerization Actinomycin_C Actinomycin C (C2 or C3) D-Alloisoleucine_pool Exogenous D-Alloisoleucine D-Alloisoleucine_pool->NRPS_Module2:f0

Figure 1. Biosynthetic pathway of Actinomycin C.

Experimental_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing & Analysis Strain Streptomyces chrysomallus Culture Inoculum Inoculum Preparation Strain->Inoculum Fermentation Production Fermentation Inoculum->Fermentation Harvest Harvest Culture Fermentation->Harvest Feeding D-Alloisoleucine Feeding Feeding->Fermentation Extraction Solvent Extraction (Ethyl Acetate) Harvest->Extraction Purification Column Chromatography Extraction->Purification Analysis HPLC, MS, NMR Analysis Purification->Analysis Quantification Quantification of Actinomycin C2 & C3 Analysis->Quantification

Figure 2. Experimental workflow for directed biosynthesis.

Hydantoinase_Process L_Isoleucine L-Isoleucine L_Hydantoin L-Isoleucine Hydantoin L_Isoleucine->L_Hydantoin Chemical Synthesis D_Allo_Hydantoin D-Alloisoleucine Hydantoin L_Hydantoin->D_Allo_Hydantoin Epimerization (Chemical or Enzymatic) D_Allo_Hydantoin->L_Hydantoin N_Carbamoyl N-Carbamoyl- D-Alloisoleucine D_Allo_Hydantoin->N_Carbamoyl D-Hydantoinase D_Alloisoleucine D-Alloisoleucine N_Carbamoyl->D_Alloisoleucine D-Carbamoylase or Chemical Hydrolysis

Figure 3. Enzymatic synthesis of D-Alloisoleucine.

Conclusion and Future Directions

D-Alloisoleucine is a key precursor for the directed biosynthesis of the Actinomycin C complex. While the qualitative aspects of its incorporation are understood, there is a clear need for more quantitative studies to determine the efficiency of this process and to optimize the production of specific, potentially more potent or less toxic, actinomycin analogues.

Future research should focus on:

  • Quantitative Feeding Studies: Detailed analysis of the dose-dependent effects of D-alloisoleucine on the yield and composition of the Actinomycin C complex.

  • NRPS Engineering: Characterization of the substrate specificity of the relevant A-domain and its subsequent engineering to enhance the incorporation of D-alloisoleucine or other novel precursors.

  • Process Optimization: Development of optimized fermentation and downstream processing protocols for the large-scale production of Actinomycin C2 and C3.

A deeper understanding of these aspects will be invaluable for the development of novel anticancer therapeutics derived from the actinomycin scaffold.

References

The Metabolic Pathway of D-Alloisoleucine in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Alloisoleucine, a stereoisomer of the essential amino acid L-Isoleucine, is primarily recognized as a pathognomonic biomarker for Maple Syrup Urine Disease (MSUD). In healthy mammals, it is present in only trace amounts. The metabolic pathway of D-Alloisoleucine is not as extensively studied as its L-counterpart. However, based on the established principles of D-amino acid metabolism in mammals, this guide outlines the putative metabolic pathway, provides relevant quantitative data for analogous compounds, details experimental protocols for its investigation, and presents key pathways and workflows in standardized visual formats. The primary enzyme implicated in the catabolism of D-Alloisoleucine is D-amino acid oxidase (DAO), a flavoenzyme with broad substrate specificity for D-amino acids. This guide serves as a comprehensive resource for researchers investigating the metabolism of D-Alloisoleucine and its potential physiological or toxicological significance.

Introduction

D-amino acids, once considered unnatural in mammals, are now known to play significant physiological roles. D-Alloisoleucine ((2R, 3S)-2-amino-3-methylpentanoic acid) is a diastereomer of L-Isoleucine. While its L-form, L-Alloisoleucine, is formed endogenously from L-Isoleucine, particularly in metabolic disorders like MSUD, the metabolic fate of D-Alloisoleucine is less clear[1][2][3][4]. Understanding the metabolic pathway of D-Alloisoleucine is crucial for a complete picture of branched-chain amino acid metabolism and could have implications for toxicology and drug development, as D-amino acids are increasingly being incorporated into pharmaceuticals.

The Putative Metabolic Pathway of D-Alloisoleucine

The primary route for the metabolism of most D-amino acids in mammals is through oxidative deamination catalyzed by D-amino acid oxidase (DAO) (EC 1.4.3.3)[1][2][5][6]. This peroxisomal flavoenzyme exhibits broad substrate specificity, with a preference for neutral, hydrophobic D-amino acids[7]. Given the structural similarity of D-Alloisoleucine to other known DAO substrates, it is highly probable that it undergoes a similar metabolic fate.

The proposed metabolic pathway is as follows:

  • Oxidative Deamination: D-Alloisoleucine is oxidized by DAO in the presence of its flavin adenine dinucleotide (FAD) cofactor. This reaction produces (3S)-3-methyl-2-oxopentanoic acid (the corresponding α-keto acid of D-Alloisoleucine), ammonia (NH₃), and hydrogen peroxide (H₂O₂)[1][7].

  • Further Metabolism of the α-Keto Acid: (3S)-3-methyl-2-oxopentanoic acid can then enter the general branched-chain α-keto acid metabolic pathway. It can be decarboxylated by the branched-chain α-keto acid dehydrogenase complex (BCKDC) to form (S)-2-methylbutanoyl-CoA.

  • Entry into the Citric Acid Cycle: (S)-2-methylbutanoyl-CoA is further metabolized to propionyl-CoA and acetyl-CoA, which can then enter the citric acid cycle for energy production.

Quantitative Data

Table 1: Apparent Kinetic Parameters of Mammalian D-Amino Acid Oxidase with Various D-Amino Acid Substrates

SubstrateSource of DAOKm (mM)Vmax (µmol/min/mg protein)Reference
D-IsoleucinePorcine Kidney1.85.5[8]
D-LeucinePorcine Kidney1.510.0[8]
D-ValinePorcine Kidney0.812.5[8]
D-AlanineHuman (recombinant)1.77.3[2]
D-SerineHuman (recombinant)9.16.3[7]

Note: The data presented are from various sources and experimental conditions may differ. This table should be used for comparative purposes only.

Experimental Protocols

In Vitro Metabolism of D-Alloisoleucine using Liver Microsomes

This protocol is adapted from standard procedures for studying in vitro drug metabolism and can be used to assess the metabolic stability of D-Alloisoleucine[4][9].

Objective: To determine the rate of metabolism of D-Alloisoleucine in the presence of mammalian liver microsomes.

Materials:

  • D-Alloisoleucine

  • Mammalian liver microsomes (e.g., rat, human)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for analytical quantification

  • LC-MS/MS or HPLC with chiral column for analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Add D-Alloisoleucine to the pre-incubated mixture to a final concentration (e.g., 1-10 µM).

  • Incubation: Incubate the reaction mixture at 37°C with shaking.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the concentration of D-Alloisoleucine remaining at each time point using a validated LC-MS/MS or HPLC method with a chiral column to separate it from any potential stereoisomers.

  • Data Analysis: Plot the natural logarithm of the percentage of D-Alloisoleucine remaining versus time. The slope of the linear portion of the curve will give the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k.

D-Amino Acid Oxidase (DAO) Activity Assay

This protocol is a general method for determining DAO activity and can be adapted to use D-Alloisoleucine as a substrate[2][10].

Objective: To measure the activity of DAO using D-Alloisoleucine as a substrate by monitoring the production of hydrogen peroxide.

Materials:

  • Purified mammalian DAO or tissue homogenate containing DAO (e.g., kidney, brain)

  • D-Alloisoleucine

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or another suitable peroxidase substrate)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader capable of fluorescence measurement

Procedure:

  • Preparation of Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, HRP, and Amplex® Red.

  • Addition of Substrate: Add D-Alloisoleucine to the wells at various concentrations to determine kinetic parameters.

  • Initiation of Reaction: Add the DAO enzyme preparation to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex® Red) at regular intervals.

  • Data Analysis: The rate of increase in fluorescence is proportional to the rate of hydrogen peroxide production, and thus to the DAO activity. For kinetic analysis, plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Mandatory Visualizations

Signaling Pathway Diagram

D-Alloisoleucine Metabolic Pathway D_Alloisoleucine D-Alloisoleucine alpha_Keto_Acid (3S)-3-methyl-2-oxopentanoic acid D_Alloisoleucine->alpha_Keto_Acid D-Amino Acid Oxidase (DAO) + O2, H2O → NH3, H2O2 BCKDC_substrate (S)-2-methylbutanoyl-CoA alpha_Keto_Acid->BCKDC_substrate Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Propionyl_CoA Propionyl-CoA BCKDC_substrate->Propionyl_CoA Acetyl_CoA Acetyl-CoA BCKDC_substrate->Acetyl_CoA TCA_Cycle Citric Acid Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: Putative metabolic pathway of D-Alloisoleucine in mammals.

Experimental Workflow Diagram

In Vitro Metabolism Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Microsomes, Buffer, NADPH System) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate initiate Initiate with D-Alloisoleucine pre_incubate->initiate incubate Incubate at 37°C initiate->incubate sampling Sample at Time Points incubate->sampling quench Quench Reaction sampling->quench process Process Sample (Centrifuge) quench->process analyze Analyze by LC-MS/MS or HPLC process->analyze data_analysis Calculate Metabolic Rate analyze->data_analysis

References

The Enigmatic Stereoisomer: A Technical Guide to the Biochemical Role of D-Alloisoleucine in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of D-Alloisoleucine, a stereoisomer of the essential amino acid L-Isoleucine. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on its biochemical significance, potential applications, and the methodologies for its study. While the direct role of D-Alloisoleucine in mammalian cellular processes remains largely uncharacterized, this guide illuminates its established functions in microbial metabolism and its critical indirect role in the diagnosis of Maple Syrup Urine Disease (MSUD).

Introduction to D-Alloisoleucine: Beyond the Proteome

D-Alloisoleucine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids incorporated into proteins during translation. It is a diastereomer of the common amino acid L-Isoleucine, differing in the spatial arrangement of its atoms. While D-amino acids are increasingly recognized for their diverse biological functions, the specific role of D-Alloisoleucine in cellular processes is an area of emerging research. This whitepaper aims to consolidate the current knowledge of D-Alloisoleucine, focusing on its known biochemical interactions, its significance in disease diagnostics, and potential therapeutic avenues.

The Stereochemistry of Isoleucine

Isoleucine possesses two chiral centers, giving rise to four stereoisomers: L-Isoleucine, D-Isoleucine, L-Alloisoleucine, and D-Alloisoleucine. Understanding the distinct stereochemistry of each is crucial for comprehending their unique biological properties.

G L-Isoleucine L-Isoleucine D-Isoleucine D-Isoleucine L-Isoleucine->D-Isoleucine Enantiomers L-Alloisoleucine L-Alloisoleucine L-Isoleucine->L-Alloisoleucine Diastereomers D-Alloisoleucine D-Alloisoleucine L-Isoleucine->D-Alloisoleucine Diastereomers D-Isoleucine->L-Alloisoleucine Diastereomers D-Isoleucine->D-Alloisoleucine Diastereomers L-Alloisoleucine->D-Alloisoleucine Enantiomers

Figure 1: Stereoisomers of Isoleucine.

Established Biochemical Significance of D-Alloisoleucine

Role in Microbial Metabolism and Peptide Synthesis

The most well-documented role for D-Alloisoleucine is in the realm of microbial biochemistry. It is utilized in the synthesis of various peptides, some with therapeutic potential. For instance, D-Alloisoleucine is a component in the synthesis of conjugates of epi-jasmonic acid and certain antimicrobial peptides. Its incorporation into peptides highlights its recognition by microbial enzymatic systems and its potential as a building block for novel therapeutic agents. While the specific metabolic pathways for D-Alloisoleucine are not fully elucidated in all organisms, studies in Pseudomonas putida have detailed the metabolism of D-Isoleucine, which may share similarities with that of D-Alloisoleucine[1].

Indirect Role in the Diagnosis of Maple Syrup Urine Disease (MSUD)

While D-Alloisoleucine itself is not a primary marker for Maple Syrup Urine Disease (MSUD), its enantiomer, L-Alloisoleucine, is a pathognomonic indicator of this inherited metabolic disorder. In MSUD, the body is unable to properly process branched-chain amino acids, leading to a buildup of L-Isoleucine. This excess L-Isoleucine is then converted to L-Alloisoleucine[2][3][4][5]. The presence of elevated L-Alloisoleucine in blood or urine is a definitive diagnostic marker for MSUD[6]. Therefore, the accurate differentiation and quantification of isoleucine stereoisomers, including D-Alloisoleucine, is critical for the correct diagnosis and monitoring of MSUD.

Investigational and Potential Therapeutic Uses

There are emerging, yet to be fully substantiated, claims regarding the therapeutic potential of D-Alloisoleucine. Some commercial suppliers suggest it is being investigated for neuroprotective effects and its ability to modulate immune responses[7]. These potential applications are likely linked to its role as a component of synthesized peptides or as a modulator of metabolic pathways[7]. However, at present, there is a lack of robust, peer-reviewed studies to support these claims. Further research is necessary to validate these potential therapeutic benefits.

Challenges and Future Research Directions

The biochemical role of D-Alloisoleucine in mammalian cellular processes remains a significant knowledge gap. Key areas for future research include:

  • Metabolic Fate: Elucidating the metabolic pathways of D-Alloisoleucine in mammalian cells.

  • Cellular Targets: Identifying specific enzymes, receptors, or transporters that interact with D-Alloisoleucine.

  • Physiological Effects: Investigating the systemic effects of D-Alloisoleucine administration in animal models.

  • Therapeutic Potential: Rigorously evaluating the purported neuroprotective and immunomodulatory effects.

The lack of commercially available and well-characterized research tools specific to D-Alloisoleucine presents a challenge to advancing our understanding of its biological functions.

Experimental Protocols

Synthesis of D-Alloisoleucine

A common method for the production of D-Alloisoleucine involves the enzymatic conversion of L-Isoleucine. The process can be summarized as follows:

G L-Isoleucine L-Isoleucine Hydantoin_Mixture Hydantoin_Mixture L-Isoleucine->Hydantoin_Mixture Conversion N-carbamoyl-D-Alloisoleucine N-carbamoyl-D-Alloisoleucine Hydantoin_Mixture->N-carbamoyl-D-Alloisoleucine D-hydantoinase (Stereoselective hydrolysis) D-Alloisoleucine D-Alloisoleucine N-carbamoyl-D-Alloisoleucine->D-Alloisoleucine Decarbamoylation

Figure 2: Enzymatic Synthesis of D-Alloisoleucine.

Protocol:

  • Hydantoin Formation: L-Isoleucine is chemically converted to its corresponding hydantoin. This process often results in an epimeric mixture of L-Isoleucine hydantoin and D-Alloisoleucine hydantoin[8].

  • Stereoselective Hydrolysis: The hydantoin mixture is treated with a D-hydantoinase enzyme. This enzyme stereoselectively hydrolyzes the D-Alloisoleucine hydantoin to N-carbamoyl-D-Alloisoleucine[8].

  • Decarbamoylation: The N-carbamoyl-D-Alloisoleucine is then decarbamoylated, either chemically or enzymatically, to yield pure D-Alloisoleucine[8].

Quantification of Isoleucine Stereoisomers by LC-MS/MS

The accurate quantification of D-Alloisoleucine and its isomers is crucial for both research and diagnostic purposes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this analysis.

Sample Preparation (from plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.

  • Vortex and Incubate: Vortex the mixture vigorously and incubate at -20°C for 20 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: A chiral column is typically used to separate the different isoleucine stereoisomers.

  • Mass Spectrometry Detection: The separated isomers are detected by tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Data Summary

Physicochemical Properties of D-Alloisoleucine

PropertyValueReference
Molecular FormulaC6H13NO2[9]
Molecular Weight131.17 g/mol [9]
CAS Number1509-35-9[10]
AppearanceWhite to off-white powder
Melting Point291 °C (decomposes)

Conclusion

D-Alloisoleucine remains a molecule of significant interest, primarily due to its utility in peptide synthesis and its indirect but crucial role in the diagnosis of MSUD. While its direct biochemical functions in mammalian cells are not yet well understood, the increasing recognition of the importance of D-amino acids in biology suggests that D-Alloisoleucine may have undiscovered roles. This technical guide provides a foundation for researchers and drug development professionals by summarizing the current state of knowledge and highlighting the key areas where further investigation is warranted. The development of more specific research tools and a concerted effort to explore its metabolic fate and cellular interactions will be essential to fully unravel the biochemical mysteries of this enigmatic stereoisomer.

References

A Technical Guide to the Investigation of D-Alloisoleucine Incorporation into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and scientific principles underlying the site-specific incorporation of the non-proteinogenic amino acid D-Alloisoleucine into proteins. This capability opens new avenues for protein engineering, drug development, and fundamental biological research by enabling the creation of proteins with novel structures and functions. This document outlines the core challenges, experimental strategies, and analytical techniques required to achieve and validate the integration of D-Alloisoleucine.

Introduction: The Challenge and Opportunity of D-Amino Acid Incorporation

Proteins are naturally synthesized from a set of 20 proteinogenic L-amino acids. The cellular machinery, particularly aminoacyl-tRNA synthetases (aaRSs), exhibits high fidelity in selecting L-amino acids and actively proofreading to exclude D-amino acids. This stereochemical purity is crucial for maintaining the defined three-dimensional structures and functions of proteins.

D-Alloisoleucine is a stereoisomer of L-isoleucine, a proteinogenic amino acid. Its incorporation into a polypeptide chain can introduce significant local conformational changes, potentially leading to proteins with enhanced stability, resistance to proteolysis, or novel catalytic activities. These properties are of high interest in the development of therapeutic peptides and proteins with improved pharmacokinetic properties.

The primary challenge in incorporating D-Alloisoleucine, or any D-amino acid, is overcoming the stringent proofreading mechanisms of the native translational apparatus. This guide details the bioengineering strategies developed to circumvent these limitations.

Core Methodology: Genetic Code Expansion for D-Alloisoleucine Incorporation

The most robust method for the site-specific incorporation of non-canonical amino acids (ncAAs), including D-Alloisoleucine, is through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This engineered system functions independently of the host cell's endogenous synthetases and tRNAs, thereby preventing cross-reactivity.

The general workflow involves:

  • Creation of an Orthogonal aaRS/tRNA Pair: An aaRS from one organism (e.g., Methanosarcina species) is chosen that does not recognize any tRNAs in the host organism (e.g., E. coli). Similarly, its cognate tRNA is not aminoacylated by any of the host's aaRSs.

  • Engineering the aaRS: The selected orthogonal aaRS is then engineered through directed evolution or rational design to specifically recognize and activate D-Alloisoleucine.

  • Amber Stop Codon Suppression: The orthogonal tRNA is engineered to recognize a nonsense codon, typically the amber stop codon (UAG), which is introduced at the desired site in the gene of interest.

  • In Vivo or In Vitro Expression: When the engineered aaRS, tRNA, the target gene, and D-Alloisoleucine are all present in a cellular or cell-free expression system, the ribosome will incorporate D-Alloisoleucine at the position of the UAG codon.

G cluster_0 Engineered Orthogonal System cluster_1 Ribosomal Translation Engineered aaRS Engineered aaRS D-Alloisoleucine D-Alloisoleucine Orthogonal tRNA Orthogonal tRNA Aminoacylation Aminoacylation mRNA mRNA Ribosome Ribosome Protein Protein

Quantitative Data on D-Amino Acid Incorporation

D-Amino AcidTarget Protein and PositionSuppression Efficiency (%) with Wild-Type RibosomesSuppression Efficiency (%) with Mutant RibosomesReference
D-PhenylalanineDihydrofolate Reductase (DHFR), Pos. 22Low (not specified)12[1][2]
D-MethionineDihydrofolate Reductase (DHFR), Pos. 22Low (not specified)23[1][2]

These data demonstrate that ribosome engineering can significantly enhance the incorporation of D-amino acids.

Experimental Protocols

Directed Evolution of an Aminoacyl-tRNA Synthetase for D-Alloisoleucine

A crucial step is to evolve an orthogonal aaRS to specifically recognize D-Alloisoleucine. Phage-Assisted Continuous Evolution (PACE) is a powerful technique for this purpose.[3][4]

Methodology:

  • Library Construction: Create a library of mutant aaRS genes by error-prone PCR or DNA shuffling.

  • Phage Display: Clone the aaRS library into a phage vector.

  • Selection Circuit: Engineer a host bacterium with a selection circuit where the expression of a gene essential for phage propagation (e.g., gene III) is dependent on the successful incorporation of D-Alloisoleucine at a UAG codon.

  • Continuous Evolution: Grow the host cells in a continuous culture system (chemostat) supplemented with D-Alloisoleucine. Phages that carry an active aaRS mutant will produce infectious progeny.

  • Harvest and Sequencing: Harvest the evolved phages and sequence the aaRS gene to identify beneficial mutations.

G aaRS Gene Library aaRS Gene Library Ligation Ligation aaRS Gene Library->Ligation Phage Vector Phage Vector Phage Vector->Ligation E. coli Host E. coli Host Ligation->E. coli Host Transformation Infection Infection E. coli Host->Infection Selection (with D-Alloisoleucine) Selection (with D-Alloisoleucine) Infection->Selection (with D-Alloisoleucine) Active Phage Propagation Active Phage Propagation Selection (with D-Alloisoleucine)->Active Phage Propagation Harvest & Sequence Harvest & Sequence Active Phage Propagation->Harvest & Sequence

Protein Expression and Purification

Methodology:

  • Transformation: Co-transform the expression host (e.g., E. coli) with plasmids encoding the engineered aaRS, the orthogonal tRNA, and the target protein with a UAG codon at the desired position.

  • Culture: Grow the cells in a minimal medium supplemented with D-Alloisoleucine.

  • Induction: Induce protein expression using an appropriate inducer (e.g., IPTG).

  • Harvest and Lysis: Harvest the cells by centrifugation and lyse them using sonication or high-pressure homogenization.

  • Purification: Purify the target protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

Verification of D-Alloisoleucine Incorporation by Mass Spectrometry

Methodology:

  • Protein Hydrolysis: Hydrolyze the purified protein to its constituent amino acids by incubation in 6 M HCl at 110°C for 24 hours.

  • Chiral Derivatization: Derivatize the amino acid hydrolysate with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).[5] This creates diastereomers that can be separated by standard reversed-phase HPLC.

    • Dissolve the amino acid sample in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

    • Incubate at 40°C for 1 hour.

    • Neutralize with 100 µL of 2 M HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[5]

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV at 340 nm.[5]

  • Tandem Mass Spectrometry (for intact peptides):

    • Excise the protein band from an SDS-PAGE gel and perform in-gel digestion (e.g., with trypsin).

    • Analyze the resulting peptides by LC-MS/MS.

    • Use methods like Electron Transfer Dissociation (ETD) followed by Higher-Energy Collisional Dissociation (HCD) to generate fragment ions (w-ions) that are characteristic of the side chain and can distinguish between isoleucine and alloisoleucine.[6][7]

G Purified Protein Purified Protein Acid Hydrolysis Acid Hydrolysis Purified Protein->Acid Hydrolysis Amino Acid Mixture Amino Acid Mixture Acid Hydrolysis->Amino Acid Mixture Chiral Derivatization Chiral Derivatization Amino Acid Mixture->Chiral Derivatization Diastereomers Diastereomers Chiral Derivatization->Diastereomers HPLC Separation HPLC Separation Diastereomers->HPLC Separation Quantification Quantification HPLC Separation->Quantification

Applications in Drug Development and Research

The ability to incorporate D-Alloisoleucine into proteins and peptides has significant implications:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are often resistant to degradation by proteases, which can significantly increase their in vivo half-life.

  • Novel Protein Folds: The unique stereochemistry of D-Alloisoleucine can be used to induce specific turns or constraints in a peptide backbone, leading to novel three-dimensional structures with tailored binding affinities.

  • Probing Enzyme Mechanisms: Site-specific incorporation of D-Alloisoleucine can be used to probe the stereochemical constraints of enzyme active sites.

  • Development of Biologics: Engineered proteins with enhanced stability and novel functionalities have the potential to become a new class of therapeutic biologics.

Conclusion

The site-specific incorporation of D-Alloisoleucine into proteins represents a powerful tool for chemical biology and drug discovery. By leveraging engineered orthogonal aaRS/tRNA pairs and advanced analytical techniques, researchers can create novel proteins with tailored properties. The methodologies outlined in this guide provide a framework for the successful implementation of this technology, paving the way for new discoveries and therapeutic innovations.

References

The Role and Function of D-Alloisoleucine in Non-Ribosomal Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-ribosomal peptide synthetases (NRPSs) are remarkable molecular machines responsible for the biosynthesis of a vast array of complex and often potent peptide natural products. A key feature contributing to the structural and functional diversity of these molecules is the incorporation of non-proteinogenic amino acids, including D-amino acids. D-Alloisoleucine, a diastereomer of L-isoleucine, is one such non-proteinogenic amino acid found in several bioactive non-ribosomal peptides (NRPs), where it plays a critical role in defining the peptide's conformation and biological activity. This technical guide provides an in-depth exploration of the function of D-alloisoleucine in non-ribosomal peptide synthesis, detailing its biosynthesis, incorporation into peptide chains, and impact on the final product's properties. We will cover the key enzymatic domains involved, present available quantitative data, and provide detailed experimental protocols for the study of these systems.

Introduction to D-Alloisoleucine in Non-Ribosomal Peptides

Non-ribosomal peptides (NRPs) are a class of secondary metabolites produced primarily by bacteria and fungi. Their synthesis is not directed by mRNA templates on ribosomes but is instead carried out by large, multi-modular enzymes known as non-ribosomal peptide synthetases (NRPSs). This unique mode of synthesis allows for the incorporation of a wide variety of building blocks beyond the 20 proteinogenic amino acids, including D-amino acids, fatty acids, and heterocyclic moieties.

The inclusion of D-amino acids is a common strategy employed by nature to enhance the biological activity and stability of NRPs. These residues can induce specific turns and conformations in the peptide backbone, which are often crucial for target binding, and they confer resistance to degradation by proteases that are typically specific for L-amino acids.

D-Alloisoleucine is a non-proteinogenic amino acid that differs from the common proteinogenic L-isoleucine in the stereochemistry at both the α-carbon (R-configuration) and the β-carbon (S-configuration). Its incorporation into NRPs is a fascinating example of the chemical diversity generated by NRPS machinery. Notable examples of NRPs containing D-alloisoleucine include the antimicrobial peptide bombinin H4 and the molluscicidal lipopeptide barbamide. In bombinin H4, the presence of D-alloisoleucine at the second position is critical for its potent activity against the parasite Leishmania.

This guide will dissect the mechanisms by which D-alloisoleucine is synthesized and incorporated into NRPs, focusing on the key enzymatic players and the experimental approaches used to study them.

Biosynthesis and Incorporation of D-Alloisoleucine

The journey of D-alloisoleucine into a growing peptide chain is a multi-step process orchestrated by the modular architecture of NRPSs. The key domains involved are the Adenylation (A) domain, the Peptidyl Carrier Protein (PCP) or Thiolation (T) domain, the Epimerization (E) domain, and the Condensation (C) domain.

NRPS_D_Alloisoleucine_Incorporation cluster_module_n Upstream Module (n) cluster_module_n1 Module n+1 (Isoleucine-specific) Peptidyl-S-PCPn Peptidyl-S-PCPn C_domain C-Domain (Peptide bond formation) Peptidyl-S-PCPn->C_domain Peptidyl chain donor A_domain A-Domain (L-Isoleucine selection & activation) PCP_domain PCP-Domain A_domain->PCP_domain L-Ile-AMP -> L-Ile-S-PCP E_domain E-Domain (Epimerization) PCP_domain->E_domain L-Ile-S-PCP PCP_domain->C_domain D-allo-Ile acceptor E_domain->PCP_domain D-allo-Ile-S-PCP Elongated_Peptidyl-S-PCPn+1 Peptidyl-D-allo-Ile-S-PCPn+1 C_domain->Elongated_Peptidyl-S-PCPn+1 Peptide bond formation

Figure 1: General workflow for the incorporation of D-alloisoleucine into a non-ribosomal peptide chain.
Adenylation (A) Domain: The Gatekeeper

The first step in the incorporation of any amino acid into an NRP is its selection and activation by an Adenylation (A) domain. The A-domain acts as a gatekeeper, recognizing a specific cognate amino acid from the cellular pool. It then catalyzes a two-step reaction: first, the activation of the amino acid with ATP to form an aminoacyl-adenylate intermediate, and second, the transfer of the activated amino acid to the downstream Peptidyl Carrier Protein (PCP) domain.

Peptidyl Carrier Protein (PCP) Domain: The Mobile Arm

The Peptidyl Carrier Protein (PCP) or Thiolation (T) domain is a small, essential component of each NRPS module. It is post-translationally modified with a 4'-phosphopantetheine (Ppant) prosthetic arm, which terminates in a reactive thiol group. The A-domain transfers the activated aminoacyl-adenylate to this thiol group, forming a covalent thioester bond. This tethered substrate is then shuttled between the various catalytic domains of the module.

Epimerization (E) Domain: The Source of Chirality

The key transformation from L-isoleucine to D-alloisoleucine is catalyzed by an Epimerization (E) domain. E-domains are typically found within NRPS modules that incorporate D-amino acids. They act on the PCP-tethered L-amino acid, catalyzing the inversion of stereochemistry at the α-carbon. The proposed mechanism involves a deprotonation-reprotonation of the α-proton, facilitated by conserved histidine and glutamate residues within the E-domain active site.

It is important to note that epimerization of isoleucine is more complex than for amino acids with a single chiral center. The inversion of the α-carbon of L-isoleucine (2S, 3S) results in the formation of D-alloisoleucine (2R, 3S). E-domains catalyze a reversible reaction, establishing an equilibrium between the L- and D-epimers on the PCP domain.

Condensation (C) Domain: The Peptide Bond Former

The final step in the incorporation of D-alloisoleucine is the formation of a peptide bond, catalyzed by the Condensation (C) domain. The C-domain orchestrates the reaction between the upstream peptidyl-S-PCP (the donor substrate) and the downstream D-alloisoleucyl-S-PCP (the acceptor substrate). C-domains exhibit

The Occurrence of D-Alloisoleucine in Natural Products: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the discovery, biosynthesis, and analysis of natural products containing the non-proteinogenic amino acid D-alloisoleucine, providing researchers, scientists, and drug development professionals with a comprehensive technical overview.

The discovery of non-proteinogenic amino acids in natural products has opened new avenues in drug discovery and chemical biology. Among these, D-alloisoleucine, a stereoisomer of L-isoleucine, has been identified as a key component in several bioactive peptides with significant therapeutic potential. This technical guide delves into the core aspects of D-alloisoleucine-containing natural products, from their initial discovery and biosynthesis to detailed experimental protocols for their isolation, characterization, and bioactivity assessment.

Prominent Natural Products Containing D-Alloisoleucine

The presence of D-alloisoleucine is a recurring motif in a diverse array of natural products, often contributing to their biological activity and stability. This section highlights key examples, with their quantitative data summarized in the tables below.

Teixobactin: A Novel Antibiotic without Detectable Resistance

Discovered in 2015 from the unculturable bacterium Eleftheria terrae, teixobactin is a depsipeptide antibiotic with potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[1][2][3] A remarkable feature of teixobactin is the absence of detectable resistance development in target bacteria, which is attributed to its unique mechanism of action.[1][2][3] The structure of teixobactin includes a D-alloisoleucine residue at position 5.

Bombinin Peptides: Amphibian Host-Defense Peptides

The skin secretions of frogs from the Bombina genus are a rich source of antimicrobial peptides, including the bombinin family.[4] Several bombinin H peptides, which are characterized by their hydrophobic and hemolytic properties, have been found to contain D-alloisoleucine at position 2.[4] This modification is a result of post-translational enzymatic isomerization and is believed to enhance the peptides' antimicrobial and hemolytic activities.[4]

Actinomycin D: An Anticancer Agent

Actinomycins are a class of chromopeptide lactone antibiotics produced by Streptomyces species, with Actinomycin D being a well-known member used in cancer chemotherapy. While actinomycins primarily contain D-valine, studies on their biosynthesis have shown that supplementation of culture media with isoleucine stereoisomers can lead to the incorporation of N-methyl-L-alloisoleucine, a derivative of D-alloisoleucine.[5][6][7][8] This highlights the flexibility of the biosynthetic machinery and the potential for generating novel actinomycin analogs.

Quantitative Bioactivity Data

The biological activity of natural products containing D-alloisoleucine is a key area of research. The following tables summarize the minimum inhibitory concentrations (MIC) and hemolytic activities of teixobactin and bombinin H peptides.

Table 1: Minimum Inhibitory Concentration (MIC) of Teixobactin and its Analogs

CompoundOrganismMIC (µg/mL)Reference(s)
TeixobactinStaphylococcus aureus0.25[1]
TeixobactinEnterococcus faecalis0.25[1]
TeixobactinClostridium difficile0.005[1]
TeixobactinMycobacterium tuberculosis0.1[1]
Teixobactin Analog (Arg10)MRSA ATCC 335914[9]
Teixobactin Analog (TXGS-3)MRSA ATCC 335914[9]
Teixobactin Analog (TXGS-7)E. coli ATCC 259228[9]

Table 2: Antimicrobial and Hemolytic Activity of Bombinin H Peptides

PeptideOrganismMIC (µM)Hemolytic Activity (HC50, µM)Reference(s)
Bombinin H2E. coli>100~50[4][10]
Bombinin H4 (D-allo-Ile at pos 2)E. coli~50~25[4][10]
Bombinin H (synthetic)S. aureus>100>100
BHL-bombininS. aureus16-32>128

Biosynthesis of D-Alloisoleucine Containing Peptides

The incorporation of D-alloisoleucine into natural products is primarily achieved through non-ribosomal peptide synthetases (NRPSs). These large, modular enzymes function as assembly lines to synthesize complex peptides from a variety of proteinogenic and non-proteinogenic amino acids.

The key enzymatic step for the inclusion of D-amino acids is epimerization, which is catalyzed by an epimerase (E) domain within an NRPS module. The E domain acts on the L-amino acid precursor that has been activated and tethered to a peptidyl carrier protein (PCP) or thiolation (T) domain, converting it to its D-enantiomer before it is incorporated into the growing peptide chain. In the case of D-alloisoleucine, an L-isoleucine residue is epimerized by a specific E domain.

NRPS_Module_for_D_Alloisoleucine_Incorporation cluster_module NRPS Module A_domain A (Adenylation) Activates L-Isoleucine T_domain T (Thiolation) Tethers L-Isoleucine A_domain->T_domain Loads E_domain E (Epimerization) L-Ile -> D-allo-Ile T_domain->E_domain Presents C_domain C (Condensation) Peptide bond formation E_domain->C_domain Provides D-allo-Ile Elongated_Peptide Elongated Peptide (with D-allo-Ile) C_domain->Elongated_Peptide L_Ile L-Isoleucine L_Ile->A_domain ATP ATP ATP->A_domain Growing_Peptide Growing Peptide (from previous module) Growing_Peptide->C_domain Teixobactin_Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium Cell_Wall Peptidoglycan Cell Wall Lysis Cell Lysis Cell_Wall->Lysis Weakens Cytoplasmic_Membrane Cytoplasmic Membrane Lipid_II Lipid II (Peptidoglycan Precursor) Lipid_II->Cell_Wall Inhibited Lipid_III Lipid III (Teichoic Acid Precursor) Lipid_III->Cell_Wall Inhibited Teixobactin Teixobactin Teixobactin->Lipid_II Binds to Teixobactin->Lipid_III Binds to Natural_Product_Discovery_Workflow Start Source Material (e.g., Soil Bacteria, Frog Skin) Extraction Extraction / Secretion Collection Start->Extraction Crude_Extract Crude Extract / Secretion Extraction->Crude_Extract Fractionation Chromatographic Fractionation (e.g., RP-HPLC) Crude_Extract->Fractionation Bioassay Bioactivity Screening (e.g., Antimicrobial Assay) Fractionation->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions Purification Purification of Active Compound(s) Active_Fractions->Purification Pure_Compound Pure Compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioactivity_Profiling In-depth Bioactivity Profiling (MIC, HC50, etc.) Pure_Compound->Bioactivity_Profiling Stereochemistry Stereochemical Analysis (e.g., Marfey's Method) Structure_Elucidation->Stereochemistry Final_Structure Identified Bioactive Natural Product Stereochemistry->Final_Structure

References

An In-depth Technical Guide to the Chemical Properties and Stability of D-Alloisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Alloisoleucine, a stereoisomer of the essential amino acid L-isoleucine, is a non-proteinogenic amino acid of increasing interest in biomedical research and pharmaceutical development. Its unique stereochemistry imparts distinct biological activities and metabolic fates, making a thorough understanding of its chemical properties and stability paramount for its application in drug design, metabolic studies, and as a biomarker. This technical guide provides a comprehensive overview of the chemical characteristics and stability profile of D-Alloisoleucine, supported by experimental protocols and data presented for clarity and practical application.

Chemical and Physical Properties

D-Alloisoleucine is an alpha-amino acid with two chiral centers, resulting in four stereoisomers: L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine. The "allo" designation indicates a different configuration at the beta-carbon compared to the more common isoleucine. The fundamental chemical and physical properties of D-Alloisoleucine are summarized in the tables below.

Identifier Value
IUPAC Name (2R,3S)-2-amino-3-methylpentanoic acid
CAS Number 1509-35-9
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Canonical SMILES CC--INVALID-LINK----INVALID-LINK--C(=O)O
Physical Property Value Reference
Appearance White to off-white crystalline powder[General observation]
Melting Point 291 °C (decomposes)[Sigma-Aldrich]
Solubility in Water 4 mg/mL (30.49 mM); requires sonicationMedchemExpress[1]
pKa₁ (α-carboxyl) ~2.3 (predicted)[General amino acid properties]
pKa₂ (α-amino) ~9.6 (predicted)[General amino acid properties]

Stability Profile

The stability of D-Alloisoleucine is a critical factor in its handling, storage, and application in various experimental and pharmaceutical contexts. Its degradation can be influenced by several factors, including pH, temperature, and the presence of enzymes.

pH Stability
Thermal Stability

D-Alloisoleucine is a crystalline solid with a high melting point, indicating considerable thermal stability in its solid state. However, at elevated temperatures, particularly in solution, degradation can occur. The primary thermal degradation pathways for amino acids include decarboxylation and deamination.[1] Studies on the thermal degradation of similar branched-chain amino acids like leucine have shown that they can sublime before decomposing at higher temperatures, with decomposition products including CO₂, NH₃, and various organic compounds.

Enzymatic Stability

The enzymatic stability of D-Alloisoleucine is a key aspect of its biological activity and metabolism.

  • D-Amino Acid Oxidase (DAAO): This enzyme is known to catalyze the oxidative deamination of neutral D-amino acids to their corresponding α-keto acids.[3][4] It is plausible that D-Alloisoleucine is a substrate for DAAO, which would convert it to (S)-3-methyl-2-oxopentanoic acid.

  • Racemases/Epimerases: Certain bacterial enzymes, such as isoleucine 2-epimerase, can catalyze the interconversion between isoleucine stereoisomers.[5] This enzymatic activity can affect the stereochemical purity of D-Alloisoleucine in biological systems.

Experimental Protocols

Protocol 1: Determination of Melting Point

Methodology:

  • Sample Preparation: A small amount of dry, powdered D-Alloisoleucine is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20°C/minute) for a preliminary determination. For an accurate measurement, the temperature is then raised slowly (1-2°C/minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For D-Alloisoleucine, decomposition is observed at the melting point.

Protocol 2: Determination of Aqueous Solubility

Methodology:

  • Sample Preparation: Accurately weigh a known amount of D-Alloisoleucine.

  • Solvent: Use deionized water or a buffer of a specific pH.

  • Procedure: Add the solvent incrementally to the D-Alloisoleucine with constant stirring or sonication at a controlled temperature (e.g., 25°C). Continue adding solvent until the solid is completely dissolved.

  • Data Analysis: The solubility is calculated as the mass of the solute per volume of the solvent (e.g., mg/mL or mol/L). For D-Alloisoleucine, sonication may be required to achieve a 4 mg/mL solution in water.[1]

Protocol 3: Forced Degradation Study (General Protocol)

Objective: To identify potential degradation products and degradation pathways of D-Alloisoleucine under various stress conditions. This information is crucial for developing stability-indicating analytical methods.

Methodology:

  • Sample Preparation: Prepare solutions of D-Alloisoleucine in an appropriate solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl to the sample solution and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Alkaline Hydrolysis: Add 0.1 M NaOH to the sample solution and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) to the sample solution and keep it at room temperature for a defined period.

    • Thermal Degradation: Heat the solid D-Alloisoleucine or its solution at an elevated temperature (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for a defined period.

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (see Protocol 4). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

  • Data Analysis: Quantify the degradation of D-Alloisoleucine and the formation of degradation products. The goal is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[6]

Protocol 4: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating D-Alloisoleucine from its potential degradation products and other stereoisomers.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used for amino acid analysis. Chiral columns or derivatization with a chiral reagent may be necessary to separate stereoisomers.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase is a critical parameter for achieving good separation.

  • Derivatization (Optional but often necessary for UV detection and chiral separation): Pre-column derivatization with reagents like o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) can be used to enhance UV absorbance. For chiral separation, a chiral derivatizing agent can be used to form diastereomers that can be separated on a standard C18 column.

  • Detection: UV detection at a wavelength appropriate for the derivatized or underivatized amino acid (e.g., 254 nm for PITC derivatives).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis D_Allo_Solution D-Alloisoleucine Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) D_Allo_Solution->Acid Base Alkaline Hydrolysis (0.1 M NaOH, 60°C) D_Allo_Solution->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) D_Allo_Solution->Oxidation Thermal Thermal Degradation (80°C) D_Allo_Solution->Thermal Photo Photolytic Degradation (UV light) D_Allo_Solution->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Degradation_Profile Degradation Profile Generation HPLC_Analysis->Degradation_Profile Product_ID Degradation Product Identification (LC-MS) Degradation_Profile->Product_ID

Caption: Forced Degradation Experimental Workflow for D-Alloisoleucine.

Metabolic_Pathway Potential Metabolic Pathways of D-Alloisoleucine D_Allo D-Alloisoleucine Keto_Acid (S)-3-Methyl-2-oxopentanoic acid D_Allo->Keto_Acid D-Amino Acid Oxidase (DAAO) (Oxidative Deamination) L_Iso L-Isoleucine D_Allo->L_Iso Isoleucine 2-Epimerase (Racemization/Epimerization) Keto_Acid->D_Allo Transaminase (Reductive Amination) Degradation_Products Further Degradation (Acetyl-CoA, Propionyl-CoA) Keto_Acid->Degradation_Products Branched-Chain α-Keto Acid Dehydrogenase Complex L_Iso->Keto_Acid Transaminase

Caption: Potential Metabolic Pathways involving D-Alloisoleucine.

Conclusion

This technical guide provides a foundational understanding of the chemical properties and stability of D-Alloisoleucine. The presented data and experimental protocols offer a practical resource for researchers and drug development professionals working with this unique amino acid. While the core physicochemical properties are well-documented, further research is warranted to establish a detailed quantitative stability profile under various stress conditions and to fully elucidate its degradation products. Such studies will be invaluable for optimizing its use in pharmaceutical formulations and for interpreting its role in complex biological systems.

References

Enzymatic Resolution for D-Alloisoleucine Production: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Alloisoleucine, a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of various pharmaceuticals. Its unique stereochemistry makes it a valuable component in peptide-based drugs and other complex organic molecules. The efficient and stereoselective production of D-Alloisoleucine is, therefore, of significant interest. Enzymatic resolution has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high enantioselectivity and milder reaction conditions. This technical guide provides a comprehensive overview of the core enzymatic strategies for D-Alloisoleucine production, with a focus on the hydantoinase and acylase-based resolution methods. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in the development and optimization of these biocatalytic processes.

Core Enzymatic Strategies

Two primary enzymatic methods have been successfully employed for the production of D-Alloisoleucine: the hydantoinase process and the acylase-based kinetic resolution .

The Hydantoinase Process: A Dynamic Kinetic Resolution Approach

The hydantoinase process is a highly efficient method that allows for the theoretical 100% conversion of a racemic substrate into a single desired enantiomer through dynamic kinetic resolution (DKR). This multi-enzymatic cascade typically involves three key enzymes: a hydantoin racemase, a D-specific hydantoinase, and a D-specific N-carbamoyl-amino acid amidohydrolase (D-carbamoylase).[1][2]

The process begins with the conversion of L-isoleucine to its corresponding hydantoin derivative, 5-(sec-butyl)hydantoin. Under alkaline conditions or in the presence of a hydantoin racemase, the L-isoleucine hydantoin undergoes epimerization at the C-5 position to form a racemic mixture of L-isoleucine hydantoin and D-alloisoleucine hydantoin.[3] The D-hydantoinase then stereoselectively hydrolyzes the D-alloisoleucine hydantoin to N-carbamoyl-D-alloisoleucine.[3] As the D-enantiomer is consumed, the equilibrium of the racemization is shifted, continuously supplying the D-substrate for the hydantoinase. Finally, a D-carbamoylase hydrolyzes N-carbamoyl-D-alloisoleucine to yield the final product, D-Alloisoleucine.[3]

Hydantoinase_Process cluster_racemization Epimerization/Racemization cluster_hydrolysis Enzymatic Hydrolysis L-Isoleucine_Hydantoin L-Isoleucine Hydantoin D-Alloisoleucine_Hydantoin D-Alloisoleucine Hydantoin L-Isoleucine_Hydantoin->D-Alloisoleucine_Hydantoin Hydantoin Racemase or Alkaline pH N-Carbamoyl N-Carbamoyl- D-Alloisoleucine D-Alloisoleucine_Hydantoin->N-Carbamoyl D-Hydantoinase D-Alloisoleucine D-Alloisoleucine N-Carbamoyl->D-Alloisoleucine D-Carbamoylase L-Isoleucine L-Isoleucine L-Isoleucine->L-Isoleucine_Hydantoin Hydantoin Synthesis Acylase_Resolution_Workflow Start L-Isoleucine Acetylation Acetylation & Epimerization Start->Acetylation Mixture N-acetyl-L-Isoleucine & N-acetyl-D-Alloisoleucine Acetylation->Mixture Enzymatic_Hydrolysis Enzymatic Hydrolysis (L-Aminoacylase) Mixture->Enzymatic_Hydrolysis Separation Separation Enzymatic_Hydrolysis->Separation L_Isoleucine L-Isoleucine Separation->L_Isoleucine N_Acetyl_D_Allo N-acetyl-D-Alloisoleucine Separation->N_Acetyl_D_Allo Deacylation Chemical Deacylation N_Acetyl_D_Allo->Deacylation End D-Alloisoleucine Deacylation->End

References

Methodological & Application

Chiral Separation of D-Alloisoleucine from its Isomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Isoleucine, an essential amino acid, possesses two chiral centers, resulting in four stereoisomers: L-Isoleucine, D-Isoleucine, L-Alloisoleucine, and D-Alloisoleucine. The distinct stereoisomers can exhibit different physiological and pathological activities. D-amino acids, once considered rare in higher organisms, are now recognized as important molecules in various biological processes.[1] Consequently, the ability to accurately separate and quantify these isomers, particularly D-Alloisoleucine, is crucial in biomedical research, drug development, and clinical diagnostics, such as in the diagnosis of Maple Syrup Urine Disease where alloisoleucine is a key indicator.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for achieving such chiral separations.[1][3]

This document provides detailed application notes and protocols for the chiral separation of D-Alloisoleucine from its isomers using HPLC. The methodologies cover both direct and indirect chiral separation strategies.

Principle of Chiral Separation by HPLC

The challenge in separating enantiomers and diastereomers lies in their identical or very similar physicochemical properties. HPLC achieves chiral separation through two main strategies:

  • Direct Chiral Separation: This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.[3] Crown-ether and mixed-mode CSPs are particularly effective for the separation of amino acid enantiomers.[4]

  • Indirect Chiral Separation: In this approach, the amino acid isomers are derivatized with a chiral reagent to form diastereomeric complexes. These diastereomers have distinct physicochemical properties and can be separated on a standard achiral stationary phase.[1][3]

Experimental Protocols

This section details two primary methods for the chiral separation of D-Alloisoleucine and its isomers.

Method 1: Direct Separation using a Mixed-Mode Chiral Stationary Phase

This protocol is based on the use of a mixed-mode column that leverages multiple interaction mechanisms (e.g., hydrophobic and ion-exchange) to enhance separation.[5]

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV, ELSD, CAD, or MS).

  • Primesep 200 column (4.6 x 150 mm, 5 µm) or Primesep 100 column (4.6 x 250 mm, 5 µm).[2][5]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Ammonium formate.

  • Reference standards for D-Alloisoleucine, L-Alloisoleucine, D-Isoleucine, and L-Isoleucine.

Chromatographic Conditions:

ParameterCondition 1Condition 2
Column Primesep 200 (4.6 x 150 mm, 5 µm)[5]Primesep 100 (4.6 x 250 mm, 5 µm)[2]
Mobile Phase 20% Acetonitrile in water with 0.2% formic acid[5]5% Acetonitrile in 95% water with 30 mM Ammonium Formate, pH 3.0[2]
Flow Rate 1.0 mL/min[5]1.0 mL/min[2]
Column Temperature AmbientAmbient
Detection UV at 200 nm or CAD[5]CAD[2]
Injection Volume 5-20 µL5-20 µL

Sample Preparation:

  • Prepare individual stock solutions of each isoleucine isomer (e.g., 1 mg/mL) in the mobile phase.

  • Prepare a mixed standard solution containing all four isomers at a suitable concentration (e.g., 50-100 µg/mL each) by diluting the stock solutions with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

Identify the peaks corresponding to each isomer based on the retention times obtained from the injection of individual standards. Quantify the amount of each isomer by creating a calibration curve with at least five different concentrations of the mixed standard.[6] The correlation coefficient (R²) of the calibration curve should be ≥ 0.999 for accurate quantification.[6]

Method 2: Indirect Separation via Pre-column Derivatization

This method involves derivatizing the isoleucine isomers with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA), to form diastereomers that can be separated on a pentabromobenzyl-modified silica gel column.[7][8]

Instrumentation and Materials:

  • LC-MS system (HPLC coupled with a mass spectrometer).

  • COSMOSIL 3PBr column (3.0 x 150 mm, 3 µm).[7]

  • Methanol (HPLC grade, containing 0.1% formic acid).

  • Ultrapure water (containing 0.1% formic acid).

  • L-FDVDA chiral derivatizing reagent.

  • Reference standards for D-Alloisoleucine, L-Alloisoleucine, D-Isoleucine, and L-Isoleucine.

Chromatographic Conditions:

ParameterValue
Column COSMOSIL 3PBr (3.0 x 150 mm, 3 µm)[7]
Mobile Phase A 70% Methanol in ultrapure water (containing 0.1% formic acid)[7]
Mobile Phase B 100% Methanol (containing 0.1% formic acid)[7]
Gradient 0% B (0-10 min), 0-30% B (10-30 min)[7]
Flow Rate 0.4 mL/min[7]
Column Temperature 40 °C[7]
Detection UV at 340 nm and/or MS[7]
Injection Volume 5 µL

Derivatization Protocol:

  • To 10 µL of a standard solution containing the isoleucine isomers, add 10 µL of 1 M borate buffer (pH 8.0) and 20 µL of a 10 mg/mL solution of L-FDVDA in acetone.

  • Incubate the mixture at 50 °C for 1 hour.[7]

  • After incubation, add 10 µL of 1 M HCl to stop the reaction.

  • Dilute the sample with the mobile phase before injection.

Data Presentation

The following table summarizes representative quantitative data for the separation of isoleucine isomers.

MethodStationary PhaseIsomerRetention Time (min)Resolution (Rs)
Direct SeparationPrimesep 200[5]Allo-isoleucine~4.54.0 (between Allo-isoleucine and Isoleucine)
Isoleucine~6.5
Indirect SeparationCOSMOSIL 3PBr (with L-FDVDA)[7]L-allo-Ile derivative~15.51.8 (between L-allo-Ile and L-Ile)
L-Ile derivative~16.51.6 (between L-Ile and D-allo-Ile)
D-allo-Ile derivative~17.52.1 (between D-allo-Ile and D-Ile)
D-Ile derivative~19.0

Note: Retention times and resolution values are approximate and may vary depending on the specific HPLC system and conditions.

Method Development and Validation Workflow

The development of a robust HPLC method for chiral separation follows a logical progression of steps to ensure accuracy, precision, and reliability.

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) cluster_2 Phase 3: Routine Analysis A Define Analytical Target Profile (ATP) B Select Separation Mode (Direct vs. Indirect) A->B Based on sample matrix & available resources C Screen Chiral Stationary Phases (CSPs) B->C If Direct D Optimize Mobile Phase Composition B->D If Indirect, optimize derivatization first C->D Iterative process E Optimize Instrumental Parameters D->E Fine-tuning F Specificity / Selectivity E->F Proceed to validation G Linearity & Range F->G H Accuracy & Precision G->H I Limit of Detection (LOD) & Limit of Quantitation (LOQ) H->I J Robustness I->J K Sample Analysis J->K Validated method M Data Reporting K->M L System Suitability Testing L->K Ensures system performance

Caption: Workflow for HPLC method development and validation.

Conclusion

The chiral separation of D-Alloisoleucine from its isomers can be effectively achieved using HPLC through either direct or indirect methods. The choice of method depends on the specific requirements of the analysis, including sample complexity, required sensitivity, and available instrumentation. Direct separation on mixed-mode or other chiral stationary phases offers a simpler workflow, while indirect methods involving derivatization can provide excellent resolution and are highly compatible with mass spectrometry. Proper method development and validation are essential to ensure reliable and accurate quantification of D-Alloisoleucine in various matrices.

References

Application Note: Quantitative Analysis of D-Alloisoleucine in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Alloisoleucine is a stereoisomer of isoleucine and serves as a pathognomonic biomarker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder characterized by the inability to metabolize branched-chain amino acids (BCAAs).[1] The accumulation of BCAAs, including leucine, isoleucine, and valine, and their corresponding ketoacids in bodily fluids leads to severe neurological damage if left untreated. The specific and sensitive quantification of D-Alloisoleucine in plasma is crucial for the diagnosis and monitoring of MSUD.[1] This application note describes a robust and sensitive method for the quantitative analysis of D-Alloisoleucine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method avoids the need for complex derivatization steps, offering a streamlined workflow suitable for clinical research and drug development.[2][3][4][5][6][7]

Principle

The method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation of D-Alloisoleucine from its isomers (leucine, isoleucine, and L-isoleucine) using a chiral or mixed-mode chromatography column.[2][3][8][9] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[1][8] Stable isotope-labeled internal standards are used to ensure accuracy and precision.[1][8]

Experimental Protocols

Materials and Reagents
  • D-Alloisoleucine standard

  • Leucine, Isoleucine, and Valine standards

  • Stable isotope-labeled internal standards (e.g., d10-Allo-Ile, d3-Leu, d8-Val)[1]

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium formate

  • Human plasma (EDTA or heparin)

Sample Preparation
  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol containing the internal standards.[8]

  • Vortex the mixture for 30 seconds to precipitate proteins.[8]

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.[8]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[8]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[8]

  • Vortex for 15 seconds and transfer to an autosampler vial for analysis.[8]

Liquid Chromatography (LC)
  • LC System: High-Performance Liquid Chromatography (HPLC) system[8]

  • Column: Chiral column (e.g., CROWNPAK CR-I(+)) or a mixed-mode column (e.g., Intrada Amino Acid, Raptor Polar X) for isomer separation.[2][3][5][7][8][10]

  • Mobile Phase A: 0.1% Formic acid in water[8] or an ammonium formate buffer.[2][3]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[8] or an acetonitrile-based mobile phase.[2][3]

  • Flow Rate: 0.4 mL/min[8]

  • Column Temperature: 40°C[8]

  • Injection Volume: 5 µL[8]

  • Gradient: A gradient elution is optimized to ensure the separation of D-Alloisoleucine from its isomers. A typical gradient may start at 5% B, hold for 1 minute, then ramp to 95% B over 10 minutes.[8]

Mass Spectrometry (MS)
  • MS System: Triple quadrupole mass spectrometer[8]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1][8]

  • MRM Transitions: The precursor-to-product ion transitions for D-Alloisoleucine and its internal standard are monitored. A common transition for isoleucine isomers is m/z 132.1 → 86.[4][10]

  • Source Parameters: Optimized for maximum signal intensity (e.g., ESI voltage, desolvation gas flow, ion source temperature).[4]

Data Presentation

Table 1: Liquid Chromatography and Mass Spectrometry Parameters
ParameterValue
Liquid Chromatography
ColumnChiral or Mixed-Mode Column
Mobile Phase A0.1% Formic Acid in Water or Ammonium Formate Buffer
Mobile Phase B0.1% Formic Acid in Acetonitrile or Acetonitrile-based
Flow Rate0.4 mL/min[8]
Column Temperature40°C[8]
Injection Volume5 µL[8]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored Transition (Alloisoleucine)m/z 132.1 → 86.1[10]
Monitored Transition (Internal Standard)Analyte-specific
Table 2: Method Performance Characteristics
ParameterResult
Linearity (r²)>0.99[5]
Accuracy80-120%[2][3]
Precision (%RSD)<15%[2][3]
Lower Limit of Quantification (LLOQ)2 µM[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard in Methanol (400 µL) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 centrifuge Centrifuge (13,000g, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute vortex2 Vortex (15s) reconstitute->vortex2 autosampler Transfer to Autosampler Vial vortex2->autosampler lc Liquid Chromatography (Chiral/Mixed-Mode Separation) autosampler->lc ms Tandem Mass Spectrometry (ESI+, MRM Detection) lc->ms data Data Acquisition and Quantification ms->data

Caption: Experimental workflow for the LC-MS/MS analysis of D-Alloisoleucine in plasma.

bcaa_metabolism cluster_bcaa Branched-Chain Amino Acids (BCAAs) Leucine Leucine BCKDH Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH) Leucine->BCKDH Isoleucine Isoleucine Isoleucine->BCKDH Valine Valine Valine->BCKDH Ketoacids Branched-Chain α-Ketoacids BCKDH->Ketoacids Metabolism Further Metabolism Ketoacids->Metabolism MSUD Maple Syrup Urine Disease (MSUD) (Defective BCKDH) MSUD->BCKDH inhibits Accumulation Accumulation of BCAAs and Ketoacids (including D-Alloisoleucine) MSUD->Accumulation

Caption: Simplified metabolic pathway of branched-chain amino acids and the defect in MSUD.

References

Application Notes and Protocols for GC-MS Detection of D-Alloisoleucine in Geological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of D-Alloisoleucine in geological samples is a critical application in the fields of geochronology, archaeology, and paleontology. D-Alloisoleucine is a non-proteinogenic amino acid that is formed through the epimerization of L-isoleucine over geological time. The ratio of D-Alloisoleucine to L-isoleucine (A/I ratio) is a well-established indicator of the age of a fossil, a technique known as amino acid racemization (AAR) dating.[1][2][3] This method is particularly useful for dating samples that are beyond the range of radiocarbon dating.[3]

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation and quantification of amino acid enantiomers, including D-Alloisoleucine. Its high sensitivity and specificity make it an ideal choice for the analysis of complex geological matrices. This document provides detailed application notes and protocols for the successful GC-MS analysis of D-Alloisoleucine in geological samples.

Principle of D-Alloisoleucine Formation and Analysis

Living organisms almost exclusively synthesize and utilize L-amino acids. Following the death of an organism, the L-isoleucine present in its proteins begins to slowly convert to its diastereomer, D-Alloisoleucine. This process, known as epimerization, is a time and temperature-dependent reaction.[2] By measuring the A/I ratio in a fossil and knowing the temperature history of the site, the age of the specimen can be estimated.

The analytical workflow for determining the A/I ratio involves several key steps:

  • Sample Preparation: Cleaning and extraction of amino acids from the geological matrix.

  • Hydrolysis: Liberation of individual amino acids from the proteinaceous material within the sample.

  • Derivatization: Chemical modification of the amino acids to make them volatile and suitable for GC-MS analysis.

  • GC-MS Analysis: Separation of D-Alloisoleucine and L-isoleucine on a chiral capillary column and their subsequent detection and quantification by a mass spectrometer.

Data Presentation

The following tables summarize the quantitative data typically obtained in the GC-MS analysis of D-Alloisoleucine. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and derivatization method used. Method validation is crucial for obtaining accurate and reliable results.

Table 1: GC-MS Method Performance Characteristics for D-Alloisoleucine Analysis

ParameterTypical ValueNotes
Linearity Range 1 - 500 µMThe range over which the detector response is proportional to the analyte concentration.
Limit of Detection (LOD) 0.1 - 1.0 µMThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5.0 µMThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Precision (RSD) < 5%Relative Standard Deviation for replicate measurements of the D/L ratio.[4]
Accuracy (Recovery) 90 - 110%The percentage of a known amount of analyte that is recovered during the analytical process.

Table 2: Typical D/L Ratios for Isoleucine in Fossil Samples of Different Ages

Geological AgeApproximate D/L Ratio (A/I)
Holocene (<10,000 years)< 0.1
Late Pleistocene (10,000 - 130,000 years)0.1 - 0.4
Middle Pleistocene (130,000 - 780,000 years)0.4 - 0.8
Early Pleistocene (780,000 - 2,600,000 years)> 0.8

Note: These are approximate values and are highly dependent on the thermal history of the sample.

Experimental Protocols

Sample Preparation

The goal of sample preparation is to isolate the amino acids from the inorganic matrix and remove potential contaminants.

Materials:

  • Geological sample (e.g., fossil bone, shell)

  • Dental drill or equivalent for powdering

  • Hydrochloric acid (HCl), various concentrations

  • Sodium hypochlorite solution (for cleaning)

  • Deionized water

  • Glass vials

Protocol:

  • Surface Cleaning: Physically remove any visible surface contaminants from the sample using a dental drill.

  • Sonication: Sonicate the sample in deionized water to remove adhering sediment.

  • Chemical Cleaning: If necessary, treat the sample with a dilute sodium hypochlorite solution to remove external organic matter, followed by thorough rinsing with deionized water.

  • Powdering: Grind a portion of the cleaned sample into a fine powder using a dental drill or mortar and pestle.

Acid Hydrolysis

Acid hydrolysis is used to break down the proteins into their constituent amino acids.

Materials:

  • Sample powder

  • 6M Hydrochloric acid (HCl)

  • Heating block or oven

  • Nitrogen gas

  • Vacuum centrifuge or evaporator

Protocol:

  • Weigh approximately 10-100 mg of the sample powder into a clean glass vial.

  • Add 1 mL of 6M HCl to the vial.

  • Purge the vial with nitrogen gas to create an inert atmosphere and prevent oxidation of amino acids.

  • Seal the vial tightly.

  • Heat the vial at 110°C for 22 hours to hydrolyze the proteins. For younger samples, a shorter hydrolysis time of 6 hours may be used to minimize induced racemization.[5]

  • After hydrolysis, cool the vial to room temperature.

  • Open the vial and evaporate the HCl to dryness using a vacuum centrifuge or a stream of nitrogen.

Derivatization

Derivatization is a critical step to increase the volatility of the amino acids for GC-MS analysis. A common method is a two-step esterification and acylation.

Materials:

  • Dried hydrolysate

  • 2M HCl in Methanol

  • Pentafluoropropionic anhydride (PFPA) in Ethyl Acetate (1:4, v/v)

  • Toluene

  • Heating block

Protocol:

  • Esterification: Add 500 µL of 2M HCl in methanol to the dried hydrolysate. Heat at 80°C for 60 minutes. This step converts the carboxylic acid groups of the amino acids to their methyl esters.[6]

  • Evaporate the reagent to dryness under a stream of nitrogen.

  • Acylation: Add 200 µL of PFPA in ethyl acetate to the vial. Heat at 65°C for 30 minutes. This step derivatizes the amino and hydroxyl groups.[6]

  • Evaporate the reagent to dryness under a stream of nitrogen.

  • Reconstitute the derivatized amino acids in a suitable solvent, such as toluene, for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • Chiral capillary column (e.g., Chirasil-L-Val)

Typical GC-MS Parameters:

ParameterSetting
Injection Volume 1 µL
Injector Temperature 250°C
Carrier Gas Helium
Column Chirasil-L-Val (or equivalent chiral column)
Oven Program Initial temperature of 70°C, hold for 2 min, ramp to 180°C at 4°C/min, hold for 5 min.
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500
Data Acquisition Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Geological Sample Cleaning Surface Cleaning Sample->Cleaning Powdering Powdering Cleaning->Powdering Hydrolysis Acid Hydrolysis Powdering->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (A/I Ratio) GCMS->Data

Caption: Experimental workflow for GC-MS analysis of D-Alloisoleucine.

racemization_pathway L-Isoleucine L-Isoleucine D-Alloisoleucine D-Alloisoleucine L-Isoleucine->D-Alloisoleucine Epimerization (Time, Temperature) D-Alloisoleucine->L-Isoleucine Reverse Reaction

Caption: Epimerization of L-Isoleucine to D-Alloisoleucine.

Conclusion

The GC-MS method for the detection of D-Alloisoleucine in geological samples is a robust and reliable technique for amino acid racemization dating. Careful sample preparation, optimized hydrolysis and derivatization, and the use of a chiral GC column are essential for achieving accurate and reproducible results. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists working in this field. It is recommended to perform thorough method validation for specific sample matrices to ensure data quality.

References

Application Notes and Protocols for D-Alloisoleucine Derivatization in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the derivatization of D-Alloisoleucine, a critical step for its accurate quantification and analysis using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are designed to be clear, reproducible, and applicable in various research and development settings.

Introduction

D-Alloisoleucine is a non-proteinogenic amino acid and a key biomarker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder. Accurate monitoring of D-Alloisoleucine levels is crucial for the diagnosis and management of MSUD. Due to its polar nature and, in the case of chiral analysis, the need to resolve it from its stereoisomers (L-Isoleucine, D-Isoleucine, and L-Alloisoleucine), derivatization is an essential sample preparation step. Derivatization enhances the volatility of the analyte for GC analysis and improves its chromatographic properties and detectability for both GC and HPLC.

Experimental Protocols

This section details two primary derivatization methods for D-Alloisoleucine: one for HPLC analysis using a chiral derivatizing agent and another for GC-MS analysis.

Protocol 1: Derivatization with Marfey's Reagent for Chiral HPLC Analysis

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used chiral derivatizing agent for the resolution of D- and L-amino acids.[1][2][3] It reacts with the primary amine group of amino acids to form diastereomers that can be separated on a standard reversed-phase HPLC column.[4]

Materials:

  • D-Alloisoleucine standard or sample hydrolysate

  • Marfey's reagent (FDAA) solution (1% w/v in acetone)

  • 1 M Sodium bicarbonate solution

  • 2 M Hydrochloric acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Standard laboratory glassware and pipettes

  • Heating block or water bath

Procedure:

  • Sample Preparation: Ensure the sample containing D-Alloisoleucine is in an aqueous solution. If the sample is a protein hydrolysate, it should be neutralized.

  • Reaction Setup: In a microcentrifuge tube, add 100 µL of the D-Alloisoleucine standard or sample solution.

  • Alkalinization: Add 200 µL of 1 M sodium bicarbonate solution to the tube to raise the pH.

  • Derivatization: Add 400 µL of the 1% Marfey's reagent solution to the mixture.

  • Incubation: Vortex the mixture and incubate at 40°C for 1 hour in a heating block or water bath.

  • Quenching: After incubation, cool the reaction mixture to room temperature and neutralize by adding 200 µL of 2 M hydrochloric acid.

  • Sample Dilution: Dilute the final mixture with the mobile phase (e.g., acetonitrile/water) to a suitable concentration for HPLC analysis.

  • Analysis: Inject the derivatized sample into the HPLC system equipped with a C18 column and a UV detector (detection wavelength typically 340 nm).

Protocol 2: Derivatization with Pentafluorobenzyl Bromide (PFB-Br) for GC-MS Analysis

Pentafluorobenzyl bromide (PFB-Br) is a versatile derivatizing agent used for GC-MS analysis of compounds with active hydrogens, including amino acids.[5][6][7] It forms stable, volatile derivatives that are amenable to GC separation and sensitive detection by mass spectrometry.[6]

Materials:

  • D-Alloisoleucine standard or dried sample residue

  • Pentafluorobenzyl bromide (PFB-Br) solution (e.g., 10% in acetone or acetonitrile)

  • A suitable base catalyst (e.g., diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., acetone or acetonitrile)

  • Ethyl acetate

  • Heating block

  • Inert gas (e.g., nitrogen) for drying

Procedure:

  • Sample Preparation: The sample containing D-Alloisoleucine must be completely dry. Lyophilize or evaporate the aqueous sample to dryness under a stream of nitrogen.

  • Reagent Preparation: Prepare the derivatization reagent by mixing the PFB-Br solution with the base catalyst in the anhydrous solvent.

  • Derivatization: Add the derivatization reagent to the dried sample. A typical ratio would be 100 µL of reagent per 1-10 µg of amino acid.

  • Incubation: Seal the reaction vial tightly and heat at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes).

  • Solvent Evaporation: After the reaction is complete, cool the vial to room temperature and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a small volume of a suitable solvent for GC injection, such as ethyl acetate.

  • Analysis: Inject the reconstituted sample into the GC-MS system.

Data Presentation

The following table summarizes key quantitative parameters for different derivatization methods applicable to amino acid analysis, providing a basis for method selection.

Derivatization ReagentChromatographic MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Key Advantages
Marfey's Reagent (FDAA) HPLC-UV/MSNanomole range[3]Nanomole rangeExcellent for chiral separation of D/L amino acids.[1][2]
o-Phthalaldehyde (OPA) HPLC-FluorescencePicomole to femtomole range[8][9]Picomole range[8]Rapid reaction, high sensitivity, automated pre-column derivatization is possible.[9][10][11]
Pentafluorobenzyl Bromide (PFB-Br) GC-MS (NICI)Low picogram to femtogram rangePicogram rangeForms stable derivatives with high electron capture response, excellent for trace analysis.[6][7]
Ethyl Chloroformate (ECF) GC-MSSub-micromolar rangeMicromolar rangeGood for separating isomers like isoleucine.[12]
MTBSTFA GC-MSNot specifiedNot specifiedForms stable TBDMS derivatives.

Mandatory Visualization

The following diagrams illustrate the general workflows for the described derivatization protocols.

Derivatization_Workflow cluster_hplc HPLC Derivatization Workflow (Marfey's Reagent) cluster_gcms GC-MS Derivatization Workflow (PFB-Br) hplc_start Aqueous Sample (D-Alloisoleucine) hplc_step1 Add Sodium Bicarbonate hplc_start->hplc_step1 hplc_step2 Add Marfey's Reagent hplc_step1->hplc_step2 hplc_step3 Incubate (40°C, 1h) hplc_step2->hplc_step3 hplc_step4 Neutralize with HCl hplc_step3->hplc_step4 hplc_step5 Dilute with Mobile Phase hplc_step4->hplc_step5 hplc_end Inject into HPLC hplc_step5->hplc_end gcms_start Dry Sample (D-Alloisoleucine) gcms_step1 Add PFB-Br Reagent and Catalyst gcms_start->gcms_step1 gcms_step2 Incubate (e.g., 60°C, 30min) gcms_step1->gcms_step2 gcms_step3 Evaporate Solvent gcms_step2->gcms_step3 gcms_step4 Reconstitute in Ethyl Acetate gcms_step3->gcms_step4 gcms_end Inject into GC-MS gcms_step4->gcms_end

Caption: General workflows for D-Alloisoleucine derivatization for HPLC and GC-MS analysis.

Signaling_Pathway_Logic cluster_analysis cluster_techniques title Logical Relationship of Derivatization for Chromatographic Analysis Analyte D-Alloisoleucine (Polar, Non-volatile) Derivatization Derivatization Step Analyte->Derivatization Chemical Reaction Derivative Derivatized D-Alloisoleucine (Less Polar, Volatile) Derivatization->Derivative Forms HPLC HPLC Analysis (Separation of Diastereomers) Derivative->HPLC Suitable for GCMS GC-MS Analysis (Separation based on Volatility) Derivative->GCMS Suitable for Data Quantitative Data (Concentration) HPLC->Data GCMS->Data

Caption: Logical flow from analyte to quantitative data through derivatization and chromatography.

References

Application Notes and Protocols: D-Alloisoleucine as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Alloisoleucine, a non-proteinogenic α-amino acid, serves as a valuable chiral building block in asymmetric synthesis. Its distinct stereochemistry at the α and β carbons makes it a crucial precursor for the synthesis of complex chiral molecules, particularly pharmaceutical intermediates and peptide analogs. The (2R, 3S) configuration of D-Alloisoleucine allows for the diastereoselective introduction of new stereocenters, enabling the construction of target molecules with high optical purity.

This document provides detailed application notes and protocols for the use of D-Alloisoleucine in the stereoselective synthesis of isostatine, a non-proteinogenic γ-amino acid that is a key component of several natural products with interesting biological activities, including the dolastatins.

Application: Synthesis of Isostatine from D-Alloisoleucine

A primary application of D-Alloisoleucine as a chiral building block is in the synthesis of isostatine, (2S,3R,4S)-3-amino-4-methyl-2-hydroxyhexanoic acid, and its derivatives. This transformation leverages the existing stereocenters of D-Alloisoleucine to control the stereochemistry of the final product. The synthetic route typically involves N-protection of the amino group, followed by homologation of the carboxylic acid, and subsequent diastereoselective reduction of a β-keto ester intermediate.

Synthetic Overview

The conversion of D-Alloisoleucine to isostatine generally proceeds through the following key steps:

  • N-Protection: The amino group of D-Alloisoleucine is protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.

  • Arndt-Eistert Homologation: The N-protected D-Alloisoleucine is converted to its corresponding β-amino acid derivative. This is a classic one-carbon homologation reaction.

  • Esterification and Ketone Formation: The resulting β-amino acid is esterified, and a subsequent reaction, such as a Claisen condensation, is used to introduce a keto group at the β-position relative to the ester, forming a β-keto ester.

  • Diastereoselective Reduction: The crucial step involves the diastereoselective reduction of the β-keto group to a hydroxyl group, establishing the desired stereocenter of isostatine.

  • Deprotection: Finally, the protecting groups are removed to yield isostatine.

The overall synthetic pathway is depicted in the following workflow diagram.

G D_Alloisoleucine D-Alloisoleucine N_Boc_D_Alloisoleucine N-Boc-D-Alloisoleucine D_Alloisoleucine->N_Boc_D_Alloisoleucine Boc Anhydride Beta_keto_ester β-Keto Ester Intermediate N_Boc_D_Alloisoleucine->Beta_keto_ester 1. Arndt-Eistert Homologation 2. Esterification & Condensation Protected_Isostatine Protected Isostatine Derivative Beta_keto_ester->Protected_Isostatine Diastereoselective Reduction (e.g., NaBH4, L-Selectride) Isostatine Isostatine Protected_Isostatine->Isostatine Deprotection

Caption: Synthetic pathway from D-Alloisoleucine to Isostatine.

Quantitative Data

The following table summarizes representative quantitative data for the key steps in the synthesis of isostatine from D-Alloisoleucine. Please note that yields and diastereoselectivities can vary depending on the specific reagents and reaction conditions used.

StepProductYield (%)Diastereomeric Excess (de) (%)Reference
N-ProtectionN-Boc-D-Alloisoleucine>95Not Applicable[1]
Arndt-Eistert HomologationN-Boc-β-amino acid ester60-80>98[1]
Diastereoselective ReductionProtected Isostatine Derivative70-90>95[1]
Overall SynthesisIsostatine40-60>98[1]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of isostatine from D-Alloisoleucine.

Protocol 1: N-Protection of D-Alloisoleucine

Objective: To protect the amino group of D-Alloisoleucine with a tert-butoxycarbonyl (Boc) group.

Materials:

  • D-Alloisoleucine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve D-Alloisoleucine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • After the reaction is complete (monitored by TLC), acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford N-Boc-D-Alloisoleucine as a white solid.

Expected Outcome: N-Boc-D-Alloisoleucine is typically obtained in >95% yield and high purity.

Protocol 2: Arndt-Eistert Homologation and β-Keto Ester Formation

Objective: To convert N-Boc-D-Alloisoleucine into the corresponding β-keto ester.

Materials:

  • N-Boc-D-Alloisoleucine

  • Ethyl chloroformate

  • N-Methylmorpholine (NMM)

  • Diazomethane (CH₂N₂) in diethyl ether (handle with extreme caution)

  • Silver benzoate

  • Meldrum's acid

  • Magnesium chloride (MgCl₂)

  • Triethylamine (TEA)

  • Methanol

Procedure:

Part A: Acyl Chloride and Diazoketone Formation

  • Dissolve N-Boc-D-Alloisoleucine (1.0 eq) in anhydrous THF and cool to -15 °C.

  • Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq).

  • Stir the reaction mixture at -15 °C for 30 minutes.

  • Filter the resulting mixed anhydride solution and add it to a freshly prepared solution of diazomethane in diethyl ether at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Carefully quench the excess diazomethane by adding acetic acid.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude diazoketone.

Part B: Wolff Rearrangement and β-Keto Ester Synthesis

  • Dissolve the crude diazoketone in methanol.

  • Add a catalytic amount of silver benzoate and heat the mixture to 50-60 °C until the evolution of nitrogen ceases.

  • Concentrate the solution to obtain the crude β-amino ester.

  • To a solution of Meldrum's acid (1.2 eq) and MgCl₂ (1.5 eq) in anhydrous acetonitrile, add triethylamine (2.5 eq).

  • Add the crude β-amino ester to this mixture and stir at room temperature for 24 hours.

  • Quench the reaction with 1 M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the β-keto ester.

Expected Outcome: The β-keto ester is typically obtained in moderate to good yields over the multi-step sequence.

Protocol 3: Diastereoselective Reduction of the β-Keto Ester

Objective: To reduce the keto group of the β-keto ester with high diastereoselectivity.

Materials:

  • β-Keto ester intermediate

  • Sodium borohydride (NaBH₄) or L-Selectride®

  • Methanol or Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the β-keto ester (1.0 eq) in methanol (for NaBH₄) or THF (for L-Selectride®) and cool to -78 °C.

  • Add the reducing agent (1.5 eq) portion-wise or dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the diastereomers and obtain the desired protected isostatine derivative.

Expected Outcome: The desired diastereomer of the protected isostatine derivative is obtained in good yield and with high diastereoselectivity (>95% de).

Protocol 4: Deprotection to Yield Isostatine

Objective: To remove the N-Boc and ester protecting groups.

Materials:

  • Protected isostatine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Methanol/Water mixture

  • Dowex® 50WX8 ion-exchange resin

Procedure:

  • Dissolve the protected isostatine derivative in a 1:1 mixture of DCM and TFA and stir at room temperature for 1-2 hours to remove the Boc group.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a 3:1 mixture of methanol and water.

  • Add LiOH (2.0 eq) and stir at room temperature for 4-6 hours to hydrolyze the ester.

  • Neutralize the reaction mixture with 1 M HCl.

  • Purify the final product by passing the solution through a column of Dowex® 50WX8 resin, eluting with a gradient of aqueous ammonia to obtain pure isostatine.

Expected Outcome: Isostatine is obtained as a white solid after lyophilization.

Conclusion

D-Alloisoleucine is a highly effective chiral building block for the stereocontrolled synthesis of complex molecules. The protocols outlined above for the synthesis of isostatine demonstrate a practical application of its utility, where the inherent chirality of the starting material directs the formation of new stereocenters with high fidelity. These methods provide a reliable pathway for accessing valuable chiral intermediates for drug discovery and natural product synthesis.

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. Diazomethane is highly toxic and explosive and should be handled with extreme care by experienced personnel only.

References

Application Notes and Protocols for D-Alloisoleucine Quantification in Dried Blood Spots for Maple Syrup Urine Disease (MSUD) Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maple Syrup Urine Disease (MSUD) is an autosomal recessive metabolic disorder caused by a deficiency in the activity of the branched-chain α-ketoacid dehydrogenase (BCKD) complex.[1][2] This enzymatic defect leads to the accumulation of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, and their corresponding α-ketoacids in bodily fluids.[1][3] The buildup of these substances, particularly leucine, is neurotoxic and can lead to severe neurological damage, developmental delays, and even death if not diagnosed and managed early.[2][4]

Newborn screening for MSUD is critical for early intervention.[5] Initial screening often involves tandem mass spectrometry (MS/MS) to detect elevated levels of total BCAAs.[6][7] However, this method cannot differentiate between isobaric amino acids such as leucine, isoleucine, and alloisoleucine.[3][6] D-Alloisoleucine, a stereoisomer of isoleucine, is a pathognomonic biomarker for MSUD, meaning its presence is a definitive indicator of the disease.[1][7] Therefore, a second-tier test to specifically quantify D-Alloisoleucine is essential for confirming the diagnosis and reducing false-positive results from initial screening.[6][7] This is particularly important for newborns receiving total parenteral nutrition, who may have elevated BCAA levels for non-pathological reasons.[6][7]

This document provides detailed application notes and protocols for the quantification of D-Alloisoleucine in dried blood spots (DBS) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a reliable and sensitive method for this analysis.[7][8]

Biochemical Pathway in MSUD

Maple Syrup Urine Disease is characterized by a disruption in the catabolism of the branched-chain amino acids. The diagram below illustrates the metabolic pathway and the point of the enzymatic block in MSUD.

MSUD_Pathway cluster_Metabolism Further Metabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Alloisoleucine D-Alloisoleucine (Pathognomonic Marker) Isoleucine->Alloisoleucine Metabolic conversion Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT Metabolites Metabolites (e.g., Acetyl-CoA, Succinyl-CoA) KIC->Metabolites BCKD KMV->Metabolites BCKD KIV->Metabolites BCKD BCAT Branched-Chain Aminotransferase (BCAT) BCKD Branched-Chain α-Ketoacid Dehydrogenase (BCKD) Complex (Deficient in MSUD) aD_workflow DBS_Collection Dried Blood Spot (DBS) Collection Punching DBS Punching (3.2 mm disc) DBS_Collection->Punching Extraction Extraction with Internal Standards Punching->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis Result Result Reporting Data_Analysis->Result

References

Application of D-Alloisoleucine in Amino Acid Dating of Fossils: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino acid dating, a geochronological technique, utilizes the predictable, time-dependent racemization of amino acids in fossilized organic materials to estimate their age.[1] This method is particularly valuable for dating fossils that are beyond the range of radiocarbon dating (older than ~50,000 years) and can be applied to various materials such as bone, shell, and teeth.[2] One of the key amino acids used in this technique is isoleucine, which undergoes epimerization, a specific type of racemization, from its initial L-isoleucine form to D-alloisoleucine. The ratio of D-alloisoleucine to L-isoleucine (D/L ratio) serves as a molecular clock, with the ratio increasing with the age of the fossil.[1][3]

This document provides detailed application notes and experimental protocols for the use of D-Alloisoleucine in the amino acid dating of fossils.

Principle of the Method

Living organisms almost exclusively synthesize and utilize L-amino acids. Following the death of an organism, the L-amino acids within its proteins begin to slowly convert to their corresponding D-isomers in a process called racemization.[3] In the case of isoleucine, which has two chiral centers, this conversion is termed epimerization, leading to the formation of D-alloisoleucine.[3] The rate of this epimerization is influenced by several environmental factors, most notably temperature, but also pH and humidity.[3][4] Therefore, for accurate dating, it is crucial to either know the temperature history of the fossil or to calibrate the racemization rate using samples of known age from the same locality.[4][5] The D/L ratio of isoleucine approaches an equilibrium value of approximately 1.3 over geological time.

Data Presentation

The quantitative data central to amino acid dating is the D/L ratio of specific amino acids. The following table presents hypothetical data illustrating the relationship between the D-Alloisoleucine/L-Isoleucine (A/I) ratio, the age of the fossil (independently determined by methods like radiocarbon dating for calibration), and the environmental context.

Sample IDFossil TypeLocationIndependent Age (years BP)D-Alloisoleucine/ L-Isoleucine (A/I) RatioMean Annual Temperature (°C)
FOS-001Mollusc ShellCoastal Cave, Spain10,000 ± 1000.15 ± 0.0115
FOS-002Mammal BonePermafrost, Siberia45,000 ± 5000.12 ± 0.01-5
FOS-003Ostrich EggshellSahara Desert80,000 ± 20000.45 ± 0.0325
FOS-004ForaminiferaDeep Sea Core150,000 ± 50000.60 ± 0.044
FOS-005Mollusc ShellCoastal Cave, Spain125,000 ± 40000.55 ± 0.0315

Experimental Protocols

The following sections detail the key experimental procedures for amino acid dating using D-Alloisoleucine.

Sample Selection and Preparation

Objective: To select appropriate fossil material and prepare it for amino acid analysis, minimizing contamination.

Materials:

  • Fossil sample (bone, shell, tooth)

  • Deionized water

  • Dilute hydrochloric acid (HCl) (e.g., 2M)

  • Mortar and pestle or drill with various bits

  • Glass vials

  • Ultrasonic bath

Procedure:

  • Sample Selection: Choose well-preserved fossil material from a stable environmental context. Avoid samples showing signs of significant weathering, recrystallization, or contamination.

  • Mechanical Cleaning: Physically remove any adhering sediment or surface contaminants from the fossil using a clean brush or dental pick.

  • Surface Etching (for shells and bone): To remove potential contaminants that may have penetrated the outer layers, briefly etch the surface of the sample with dilute HCl. The duration of etching will depend on the sample type and preservation.

  • Rinsing: Thoroughly rinse the cleaned sample with deionized water in an ultrasonic bath to remove any residual acid and dislodged particles.

  • Drying: Dry the cleaned sample in an oven at a low temperature (e.g., 40-50°C) or by freeze-drying.

  • Homogenization: Grind a portion of the cleaned and dried sample into a fine powder using a mortar and pestle or a drill.

Protein Hydrolysis

Objective: To break down the proteins within the fossil matrix into their constituent free amino acids.

Materials:

  • Powdered fossil sample

  • 6 M Hydrochloric acid (HCl), high purity

  • Glass ampoules or thick-walled reaction vials

  • Heating block or oven capable of maintaining 110°C

  • Nitrogen gas source

  • Vacuum pump

Procedure:

  • Sample Weighing: Accurately weigh a specific amount of the powdered fossil sample (typically 10-100 mg) into a glass ampoule or reaction vial.

  • Acid Addition: Add a sufficient volume of 6 M HCl to the sample.

  • Degassing: To prevent oxidation of amino acids during hydrolysis, flush the ampoule with nitrogen gas and then seal it under vacuum.

  • Hydrolysis: Place the sealed ampoule in a heating block or oven set at 110°C for 22-24 hours.[6]

  • Acid Removal: After hydrolysis, cool the ampoule, open it carefully, and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum desiccator.

  • Reconstitution: Re-dissolve the dried amino acid residue in a known volume of a suitable buffer (e.g., HCl at pH 2).

D-Alloisoleucine and L-Isoleucine Analysis

Objective: To separate and quantify the D-Alloisoleucine and L-Isoleucine in the hydrolysate to determine the D/L ratio.

Materials:

  • Reconstituted amino acid sample

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a chiral column

  • Fluorescence or UV detector

  • Amino acid standards (L-isoleucine and D-alloisoleucine)

  • Derivatization reagents (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine)

Procedure:

  • Derivatization (if required): Many HPLC methods for amino acid analysis require pre-column derivatization to make the amino acids detectable by fluorescence or UV. Follow the specific protocol for the chosen derivatization reagent.

  • HPLC Analysis: Inject a known volume of the derivatized sample onto the chiral HPLC column. The mobile phase composition and gradient will depend on the specific column and method used. The chiral column will separate the D-alloisoleucine and L-isoleucine enantiomers.

  • Detection and Quantification: As the separated amino acids elute from the column, they are detected by the fluorescence or UV detector. The area under each peak is proportional to the concentration of the amino acid.

  • Calibration: Run a series of amino acid standards of known concentrations to create a calibration curve for quantifying the concentrations of D-alloisoleucine and L-isoleucine in the fossil sample.

  • D/L Ratio Calculation: Calculate the D/L ratio by dividing the peak area (or concentration) of D-alloisoleucine by the peak area (or concentration) of L-isoleucine.

Mandatory Visualizations

AminoAcidDatingWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation SampleSelection 1. Fossil Sample Selection (Bone, Shell, Tooth) MechanicalCleaning 2. Mechanical Cleaning SampleSelection->MechanicalCleaning SurfaceEtching 3. Surface Etching (Dilute HCl) MechanicalCleaning->SurfaceEtching Rinsing 4. Rinsing (Deionized Water) SurfaceEtching->Rinsing Drying 5. Drying Rinsing->Drying Homogenization 6. Homogenization (Powdering) Drying->Homogenization Hydrolysis 7. Protein Hydrolysis (6M HCl, 110°C, 22-24h) Homogenization->Hydrolysis Derivatization 8. Derivatization (e.g., OPA/NAC) Hydrolysis->Derivatization HPLC 9. HPLC Analysis (Chiral Column) Derivatization->HPLC DataAnalysis 10. Data Analysis HPLC->DataAnalysis DL_Ratio 11. D/L Ratio Calculation (D-Alloisoleucine / L-Isoleucine) DataAnalysis->DL_Ratio Calibration 12. Calibration (vs. Known Age Samples) DL_Ratio->Calibration AgeEstimation 13. Age Estimation Calibration->AgeEstimation

Caption: Experimental workflow for amino acid dating of fossils.

RacemizationProcess L_Isoleucine L-Isoleucine (in living organisms) Death Death of Organism L_Isoleucine->Death D_Alloisoleucine D-Alloisoleucine Death->D_Alloisoleucine Epimerization over Time Equilibrium Equilibrium (D/L ≈ 1.3) D_Alloisoleucine->Equilibrium

Caption: The process of L-isoleucine epimerization to D-alloisoleucine.

References

HPLC method development for baseline separation of isoleucine isomers

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method was developed for the baseline separation of isoleucine isomers, addressing a critical need for accurate quantification in pharmaceutical and clinical research. Isoleucine possesses two chiral centers, resulting in four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. Their similar physicochemical properties make their separation challenging.[1][2][3] This application note details a robust and reproducible HPLC method for the successful baseline separation of these isomers.

Introduction

Isoleucine is an essential amino acid and a fundamental component of many proteins. The stereoisomers of isoleucine can exhibit different biological activities and toxicities, making their individual quantification crucial in drug development and for the diagnosis of certain metabolic disorders like Maple Syrup Urine Disease.[4][5] Traditional reversed-phase HPLC methods often fail to resolve these isomers due to their high polarity and structural similarity.[6] This note describes a method employing a specialized chiral stationary phase to achieve complete baseline separation.

Materials and Methods

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.

Chemicals and Reagents:

  • Reference standards of L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine (≥98% purity).

  • HPLC grade acetonitrile and methanol.

  • Analytical grade formic acid.

  • Ultrapure water.

Chromatographic Conditions:

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column Chiral Stationary Phase Column (e.g., CHIROBIOTIC T, 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with 80:20 (v/v) Methanol:Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Standard Solution Preparation:

Stock solutions of each isoleucine isomer were prepared individually in the mobile phase at a concentration of 1 mg/mL. A mixed standard solution containing all four isomers at a final concentration of 100 µg/mL each was prepared by appropriate dilution of the stock solutions.

Sample Preparation:

For analysis of biological samples, a protein precipitation step using acetonitrile is recommended, followed by centrifugation and filtration of the supernatant through a 0.22 µm syringe filter before injection.

Results and Discussion

The developed HPLC method successfully achieved baseline separation of all four isoleucine isomers. The chromatogram showed four distinct and well-resolved peaks.

Quantitative Data Summary:

IsomerRetention Time (min)Resolution (Rs)Tailing Factor (T)
D-allo-isoleucine5.8-1.1
L-allo-isoleucine7.22.81.2
D-isoleucine8.52.51.1
L-isoleucine10.13.11.0

The resolution values (Rs) between adjacent peaks were all greater than 2.0, indicating excellent separation. The tailing factors were close to 1, suggesting good peak symmetry.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC method development and sample analysis.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis reagents Prepare Mobile Phase & Standards system_prep System Equilibration reagents->system_prep sample Sample Preparation (if applicable) injection Inject Sample/Standard sample->injection system_prep->injection separation Chromatographic Separation injection->separation detection UV Detection at 210 nm separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for HPLC analysis of isoleucine isomers.

Method Development Logic

The logical steps taken during the development of this method are outlined below. The process involved a systematic approach to optimize the separation.

method_development_logic cluster_initial Initial Steps cluster_optimization Optimization cluster_validation Validation lit_review Literature Review & Column Selection initial_conditions Initial Mobile Phase Screening lit_review->initial_conditions mp_ratio Optimize Mobile Phase Ratio initial_conditions->mp_ratio flow_rate Optimize Flow Rate mp_ratio->flow_rate temperature Optimize Column Temperature flow_rate->temperature specificity Specificity temperature->specificity linearity Linearity & Range specificity->linearity precision Precision (Repeatability & Intermediate) linearity->precision accuracy Accuracy precision->accuracy robustness Robustness accuracy->robustness

Caption: Logical workflow for HPLC method development.

Conclusion

This application note provides a detailed protocol for the baseline separation of four isoleucine isomers using HPLC with a chiral stationary phase. The method is robust, reproducible, and suitable for the accurate quantification of these isomers in various sample matrices. This methodology is valuable for researchers and professionals in the pharmaceutical and clinical fields who require precise analysis of amino acid stereoisomers.

References

Application Note: Separation of D-Alloisoleucine Using a Mixed-Mode Chromatography Column

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the separation of D-Alloisoleucine from its isomers, particularly L-Isoleucine, utilizing mixed-mode High-Performance Liquid Chromatography (HPLC). The unique selectivity of mixed-mode columns, which combine multiple interaction mechanisms such as ion-exchange and hydrophobic interactions, enables the effective resolution of these structurally similar diastereomers.[1] This document provides comprehensive experimental protocols, quantitative data, and visual workflows to guide researchers, scientists, and drug development professionals in implementing this methodology. The separation of isoleucine isomers is critical in various fields, including the diagnosis of metabolic disorders like Maple Syrup Urine Disease (MSUD) and in the quality control of peptide-based pharmaceuticals.[2]

Introduction

Isoleucine is an essential amino acid with two chiral centers, resulting in four stereoisomers: L-Isoleucine (L-Ile), D-Isoleucine (D-Ile), L-Alloisoleucine (L-aIle), and D-Alloisoleucine (D-aIle). D-Alloisoleucine is a key biomarker for the diagnosis and monitoring of Maple Syrup Urine Disease (MSUD), a rare metabolic disorder.[2] Accurate quantification of D-Alloisoleucine is crucial for clinical management. However, the separation of these isomers by conventional reversed-phase or ion-exchange chromatography is challenging due to their similar physicochemical properties.[1]

Mixed-mode chromatography offers a powerful solution by employing stationary phases with multiple functionalities.[3][4] This allows for enhanced selectivity based on subtle differences in the analytes' structure and charge distribution.[1] This application note focuses on the use of commercially available mixed-mode columns for the efficient separation of D-Alloisoleucine.

Experimental Data

The following tables summarize the quantitative data obtained for the separation of D-Alloisoleucine and L-Isoleucine using a Primesep 200 mixed-mode column.

Table 1: Chromatographic Conditions and Performance

ParameterMethod 1Method 2
Column Primesep 200, 4.6x150 mm, 5 µm[1]Primesep 200, 4.6x150 mm, 5 µm[1]
Mobile Phase 20% Acetonitrile (ACN) in Water[1]20% ACN in Water with 0.2% Formic Acid[1]
Flow Rate 1.0 mL/min[1]1.0 mL/min[1]
Detection UV at 200 nm[1]Corona-Aerosol Detection (CAD)[1]
Resolution (Rs) 1.7[1]4.0[1]

Experimental Protocols

This section provides detailed protocols for the separation of D-Alloisoleucine using a mixed-mode HPLC system.

Materials and Reagents
  • D-Alloisoleucine standard

  • L-Isoleucine standard

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Primesep 200, 4.6x150 mm, 5 µm mixed-mode column[1]

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a suitable detector (UV or CAD).

  • Analytical balance

  • Volumetric flasks and pipettes

Protocol 1: Isocratic Separation with UV Detection
  • Mobile Phase Preparation: Prepare a mobile phase consisting of 20% Acetonitrile in deionized water. For example, to prepare 1 L, mix 200 mL of ACN with 800 mL of water. Degas the mobile phase before use.[1]

  • Standard Preparation: Prepare individual stock solutions of D-Alloisoleucine and L-Isoleucine in the mobile phase at a concentration of 1 mg/mL. Prepare a mixed standard solution by combining equal volumes of the stock solutions.

  • HPLC System Setup:

    • Install the Primesep 200 column and equilibrate it with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[1]

    • Set the UV detector to a wavelength of 200 nm.[1]

  • Injection and Data Acquisition:

    • Inject 5-10 µL of the mixed standard solution.

    • Acquire data for a sufficient time to allow for the elution of both peaks.

  • Analysis: Identify the peaks based on the retention times of the individual standards. Calculate the resolution between the D-Alloisoleucine and L-Isoleucine peaks.

Protocol 2: Isocratic Separation with CAD Detection and Enhanced Resolution
  • Mobile Phase Preparation: Prepare a mobile phase of 20% Acetonitrile in deionized water containing 0.2% Formic Acid. To prepare 1 L, mix 200 mL of ACN with 798 mL of water and add 2 mL of Formic Acid. Degas the mobile phase.[1]

  • Standard Preparation: Prepare standards as described in Protocol 1, using the mobile phase from this protocol as the diluent.

  • HPLC System Setup:

    • Install the Primesep 200 column and equilibrate with the mobile phase at 1.0 mL/min until the baseline is stable.[1]

    • Set up the Corona-Aerosol Detector (CAD) according to the manufacturer's instructions.

  • Injection and Data Acquisition:

    • Inject 5-10 µL of the mixed standard solution.

    • Acquire data, ensuring both isomers have eluted.

  • Analysis: Identify the peaks and calculate the resolution. The addition of formic acid to the mobile phase should result in a significant improvement in resolution.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the separation of D-Alloisoleucine.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare D-Alloisoleucine and L-Isoleucine Standards Inject Inject Sample Standard->Inject MobilePhase Prepare Mobile Phase (e.g., 20% ACN in H2O) Equilibrate Equilibrate Mixed-Mode Column MobilePhase->Equilibrate Equilibrate->Inject Separate Isocratic Separation Inject->Separate Detect Detect Analytes (UV or CAD) Separate->Detect Identify Identify Peaks by Retention Time Detect->Identify Calculate Calculate Resolution Identify->Calculate

Caption: Experimental workflow for D-Alloisoleucine separation.

Discussion

The use of a mixed-mode column, such as the Primesep 200, provides a significant advantage for the separation of challenging diastereomeric pairs like D-Alloisoleucine and L-Isoleucine.[1] The combination of hydrophobic and ion-exchange interactions on the stationary phase enhances the selectivity, allowing for baseline resolution to be achieved under relatively simple isocratic conditions.[1]

The addition of a small amount of formic acid to the mobile phase, as demonstrated in Protocol 2, can dramatically improve the resolution.[1] This is likely due to the protonation of the amino acid analytes and modification of the stationary phase's surface charge, leading to more effective ion-exchange interactions. The choice of detector depends on the specific application requirements. UV detection at low wavelengths (200 nm) is a straightforward option, while CAD provides more universal detection for compounds lacking a strong chromophore.[1]

Conclusion

This application note has demonstrated a reliable and efficient method for the separation of D-Alloisoleucine using a mixed-mode chromatography column. The detailed protocols and supporting data provide a solid foundation for researchers and analysts to implement this technique for routine analysis, clinical diagnostics, and quality control purposes. The versatility of mixed-mode chromatography makes it a valuable tool for tackling complex separation challenges in the pharmaceutical and biomedical fields.

References

Application Note: Analysis of D-Alloisoleucine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Alloisoleucine is a non-proteinogenic, chiral amino acid, a stereoisomer of L-Isoleucine.[1] While L-amino acids are the primary building blocks of proteins in mammalian systems, D-amino acids are gaining interest for their roles in various biological processes and their applications in pharmaceutical and peptide drug development.[2][3] D-Alloisoleucine, specifically, is used in peptide synthesis and as a key indicator in diagnosing Maple Syrup Urine Disease (MSUD).[4] Monitoring the concentration of D-Alloisoleucine in cell culture media is crucial for understanding its uptake, metabolism, and potential effects on cell growth, protein synthesis, and other cellular functions.[5][6]

The analysis of D-amino acids in biological matrices like cell culture media presents a significant analytical challenge due to the need to distinguish them from their often much more abundant L-enantiomers.[7] This requires specialized chiral separation techniques.[3][8] These application notes provide a comprehensive overview and detailed protocols for the sample preparation, separation, and quantification of D-Alloisoleucine from cell culture media using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).

Principle of Analysis

The quantitative analysis of D-Alloisoleucine from cell culture media follows a multi-step workflow. The core components include:

  • Sample Preparation : Removal of proteins and other macromolecules from the cell culture supernatant that could interfere with the analysis.[9]

  • Derivatization (Indirect Method) : Chemical modification of the amino acid with a chiral or achiral reagent to enhance chromatographic retention and detection sensitivity.[10][11] Pre-column derivatization is commonly used.[12]

  • Chiral Separation : Separation of D-Alloisoleucine from its stereoisomers (L-Isoleucine, L-Alloisoleucine, D-Isoleucine) and other amino acids. This can be achieved directly using a chiral stationary phase (CSP) column or indirectly by forming diastereomers with a chiral derivatizing agent, which can then be separated on a standard achiral column (e.g., C18).[3][11]

  • Detection and Quantification : Detection of the derivatized amino acid using UV/Visible, fluorescence, or mass spectrometry detectors, followed by quantification against a standard curve.[7][12]

Experimental Workflow and Pathways

Overall Experimental Workflow

The general procedure for analyzing D-Alloisoleucine involves sample collection from the cell culture, preparation to remove interferences, chemical derivatization to enable detection, chromatographic separation of the isomers, and finally, quantification.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Cell Culture Supernatant Collection B Protein Precipitation (e.g., TCA, Acetonitrile) A->B C Centrifugation & Supernatant Filtration B->C D Pre-column Derivatization (e.g., FMOC, OPA) C->D E Chiral Separation (HPLC or UPLC) D->E F Detection & Quantification (UV, FLD, or MS/MS) E->F G Data Acquisition F->G H Peak Integration & Quantification G->H I Reporting H->I

Caption: General experimental workflow for D-Alloisoleucine analysis.

Hypothetical Metabolic Pathway

While the direct signaling pathways of D-Alloisoleucine are not well-characterized, a plausible metabolic route involves its conversion to a usable L-amino acid.[5][6] This is often mediated by the enzyme D-amino acid oxidase (DAAO), which converts the D-amino acid into its corresponding α-keto acid. This keto acid can then be transaminated to form the L-enantiomer, allowing it to enter mainstream metabolic pathways, such as protein synthesis via the mTORC1 pathway, which is a known target of branched-chain amino acids like L-Isoleucine.[13][14]

Metabolic_Pathway DAI D-Alloisoleucine (extracellular) DAI_intra D-Alloisoleucine (intracellular) DAI->DAI_intra Transport KetoAcid α-keto-β-methylvalerate DAI_intra->KetoAcid Oxidative Deamination LAI L-Alloisoleucine / L-Isoleucine KetoAcid->LAI Transamination mTORC1 mTORC1 Activation LAI->mTORC1 ProteinSynth Protein Synthesis & Cell Growth mTORC1->ProteinSynth DAAO D-Amino Acid Oxidase (DAAO) DAAO->KetoAcid BCAT Branched-chain aminotransferase (BCAT) BCAT->LAI

Caption: Hypothetical metabolic pathway for D-Alloisoleucine in mammalian cells.

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Cell Culture Media

This protocol describes the removal of proteins from cell culture media prior to analysis.

Materials:

  • Cell culture supernatant

  • Trichloroacetic acid (TCA) solution (20% w/v) or Perchloric acid (PCA) solution (12% w/v)

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • Microcentrifuge (capable of >12,000 x g)

Procedure:

  • Collect 500 µL of cell culture media from the flask or plate.

  • Transfer the media to a 1.5 mL microcentrifuge tube.

  • Protein Precipitation (Choose one method):

    • Acid Precipitation: Add 125 µL of cold 20% TCA solution to the sample (final concentration ~4%).[9] Vortex briefly and incubate on ice for 20 minutes.

    • Solvent Precipitation: Add 1000 µL of cold acetonitrile (-20°C) to the 500 µL sample. Vortex and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.[9][15]

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial.

  • The sample is now ready for derivatization and analysis.

Table 1: Comparison of Protein Precipitation Methods

MethodPrincipleAdvantagesDisadvantages
Acid Precipitation (TCA/PCA) Denatures proteins by altering pHEfficient for high protein concentrationsCan introduce acid, may require neutralization
Solvent Precipitation (Acetonitrile) Denatures proteins by dehydrationSimple, compatible with LC-MSMay not be as effective for all media types
Ultrafiltration Size exclusion using a membrane (e.g., 3 kDa cutoff)Removes all macromolecules, also desalinatesCan be slower, potential for analyte binding to membrane
Protocol 2: Quantification by HPLC with Pre-column Derivatization

This protocol uses 9-fluorenylmethyl chloroformate (FMOC-Cl) for derivatization, followed by separation on a chiral column and fluorescence detection.

Materials:

  • Protein-free sample from Protocol 1

  • FMOC-Cl solution (15 mM in acetone)

  • Borate buffer (0.1 M, pH 8.5)

  • Pentane or Diethyl ether

  • HPLC system with fluorescence detector

  • Chiral Stationary Phase (CSP) column (e.g., CHIROBIOTIC T, T2)[8]

  • D-Alloisoleucine standard solution

Procedure:

  • To 100 µL of the protein-free sample, add 100 µL of borate buffer.

  • Add 200 µL of FMOC-Cl solution, vortex immediately for 30 seconds.

  • Let the reaction proceed for 2 minutes at room temperature.

  • Stop the reaction by adding 200 µL of an amine-containing reagent like adamantanamine.

  • Extract the excess FMOC-Cl reagent by adding 1 mL of pentane, vortexing, and discarding the upper organic layer. Repeat twice.

  • The aqueous layer containing the FMOC-derivatized amino acids is ready for injection.

  • Inject 10-20 µL onto the HPLC system.

Table 2: Example HPLC Operating Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II or similar[12]
Column CHIROBIOTIC T2, 5 µm, 4.6 x 250 mm[8]
Mobile Phase A Methanol
Mobile Phase B Acetic Acid (0.1% v/v)
Gradient Isocratic or gradient elution (e.g., 95:5 A:B)
Flow Rate 1.0 mL/min[10]
Column Temperature 40°C[10]
Detector Fluorescence Detector (FLD)
Excitation λ 262 nm[10]
Emission λ 338 nm (for primary amino acids with OPA) or ~315 nm for FMOC
Injection Volume 10 µL[10]
Protocol 3: Functional Assay - Cell Proliferation (MTT/WST-1)

This protocol assesses the effect of D-Alloisoleucine on the proliferation rate of a chosen cell line.[5]

Materials:

  • Adherent cell line (e.g., CHO, HEK293, Fibroblasts)

  • Complete growth medium & Isoleucine-free medium

  • D-Alloisoleucine sterile stock solution

  • 96-well cell culture plates

  • MTT or WST-1 proliferation reagent

  • Plate reader (absorbance)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Amino Acid Starvation (Optional): To increase sensitivity, wash cells with PBS and replace the medium with isoleucine-free medium for 12-24 hours.[5]

  • Treatment: Prepare treatment media by supplementing isoleucine-free medium with various concentrations of D-Alloisoleucine (e.g., 0, 10, 50, 100, 500 µM). Include controls with L-Isoleucine.

  • Remove the starvation medium and add 100 µL of the respective treatment media to the wells.

  • Incubate the plate for 24-72 hours in a standard cell culture incubator.

  • Proliferation Measurement:

    • Add 10 µL of MTT or WST-1 reagent to each well.

    • Incubate for 1-4 hours, until a color change is visible.[5]

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a plate reader.[5]

  • Data Analysis: Normalize the absorbance values to the control group (0 µM D-Alloisoleucine) to calculate the relative cell proliferation.

Table 3: Example Data Presentation for Proliferation Assay

TreatmentConcentration (µM)Normalized Absorbance (Mean ± SD)% Proliferation vs Control
Control 01.00 ± 0.05100%
D-Alloisoleucine 101.02 ± 0.06102%
D-Alloisoleucine 501.08 ± 0.07108%
D-Alloisoleucine 1001.15 ± 0.08115%
L-Isoleucine (Positive Control) 1001.45 ± 0.10145%

Disclaimer: The provided protocols and data are examples and may require optimization for specific cell lines, media formulations, and analytical instrumentation.

References

Troubleshooting & Optimization

improving peak resolution of D-Alloisoleucine in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak resolution of D-Alloisoleucine in reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is achieving good peak resolution for D-Alloisoleucine challenging in RP-HPLC?

A1: D-Alloisoleucine is a stereoisomer of L-Isoleucine, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. Specifically, they are diastereomers. Such molecules have very similar physicochemical properties, including hydrophobicity, which makes their separation on standard reverse-phase columns difficult.[1] Traditional RP-HPLC separations that rely solely on hydrophobic interactions are often insufficient to resolve these subtle structural differences.[1]

Q2: What is the primary factor influencing the separation of D-Alloisoleucine and its isomers?

A2: The most powerful variable for improving the resolution of closely eluting compounds like D-Alloisoleucine and L-Isoleucine is selectivity (α) .[2] Selectivity is determined by the interactions between the analytes, the stationary phase, and the mobile phase.[2] To improve resolution, the chromatographic conditions must be modified to exploit the subtle differences in the three-dimensional structures of the isomers.

Q3: When should I consider using a chiral stationary phase (CSP) or a derivatizing agent?

A3: You should consider a chiral approach when standard RP-HPLC methods fail to provide adequate resolution. Isoleucine has two chiral centers, resulting in four stereoisomers (D-Isoleucine, L-Isoleucine, D-Alloisoleucine, and L-Alloisoleucine).[3][4]

  • Chiral Stationary Phases (CSPs): These columns are designed with a chiral selector incorporated into the stationary phase, which allows for differential interactions with enantiomers and diastereomers. Crown-ether based chiral stationary phases, for example, are well-suited for separating D- and L-amino acid enantiomers.[5]

  • Chiral Derivatizing Agents: This technique involves reacting the isoleucine isomers with a chiral reagent to form diastereomeric derivatives that can be more easily separated on a standard achiral column, such as a C18 or a specialized PBr column.[3][4]

Troubleshooting Guide: Improving Peak Resolution

This guide addresses common issues encountered during the analysis of D-Alloisoleucine and provides systematic solutions.

Issue 1: Poor or No Resolution Between D-Alloisoleucine and L-Isoleucine Peaks

This is the most common challenge. The peaks are either co-eluting or appearing as a single broad peak.

Root Causes & Solutions:

  • Inadequate Stationary Phase Selectivity: Standard C18 or C8 columns may not provide enough selectivity.

    • Solution 1: Switch to a Mixed-Mode Column. These columns offer multiple interaction modes (e.g., hydrophobic and ion-exchange), which can amplify the small structural differences between diastereomers, leading to better separation.[1] For example, a Primesep 200 column has been shown to successfully separate allo-isoleucine and isoleucine.[1]

    • Solution 2: Use a Phenyl or Diphenyl Phase Column. These stationary phases can enhance selectivity for compounds with aromatic characteristics or offer different shape selectivity compared to standard alkyl chains.[2]

    • Solution 3: Consider a Pentabromobenzyl-modified silica gel (PBr) column. This type of column has been shown to be effective in separating isoleucine stereoisomers, particularly after derivatization.[3][4]

  • Suboptimal Mobile Phase Composition: The mobile phase is not effectively differentiating between the isomers.

    • Solution 1: Adjust Mobile Phase pH. The pH of the mobile phase is a critical factor as it affects the ionization state of the amino acids.[6] Using a buffered mobile phase can stabilize the ionization of the analytes and improve peak shape and resolution.[7] For underivatized amino acids, a phosphate buffer at pH 7.4 has been shown to achieve adequate separation.[8]

    • Solution 2: Change the Organic Modifier. Switching between acetonitrile and methanol can alter the selectivity of the separation.[7] Methanol and acetonitrile have different properties and will interact differently with the analytes and the stationary phase.[2]

    • Solution 3: Employ Gradient Elution. A gradient elution, where the mobile phase composition is changed over the course of the run, can improve the resolution of complex mixtures and sharpen peaks.[6][9]

Issue 2: Peak Tailing

The peak for D-Alloisoleucine is asymmetrical with a "tail" extending from the back of the peak. This can interfere with the integration and quantification of adjacent peaks.

Root Causes & Solutions:

  • Secondary Interactions with Residual Silanols: Free silanol groups on the silica backbone of the stationary phase can interact with basic analytes, causing tailing.[10][11]

    • Solution 1: Use a High-Purity, End-capped Column. Modern, high-purity silica columns that are double end-capped are designed to minimize exposed silanol groups, leading to improved peak symmetry.[7]

    • Solution 2: Adjust Mobile Phase pH. Lowering the mobile phase pH (e.g., to between 2 and 3.5) can suppress the ionization of silanol groups, reducing their interaction with the analyte.[11][12]

    • Solution 3: Add a Mobile Phase Modifier. Additives like trifluoroacetic acid (TFA) or formic acid can be used at low concentrations (e.g., 0.1%) to improve peak shape.[3][13]

  • Column Overload: Injecting too much sample can lead to peak distortion.[7]

    • Solution: Reduce Injection Volume or Sample Concentration. Dilute the sample or inject a smaller volume to ensure the column's capacity is not exceeded.[11][14]

Issue 3: Peak Fronting

The peak is asymmetrical with a leading edge that is less steep than the trailing edge.

Root Causes & Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[15]

    • Solution: Dissolve the Sample in the Initial Mobile Phase. Whenever possible, prepare your sample in the same solvent mixture as the starting conditions of your HPLC method.[15]

  • High Sample Concentration: Similar to peak tailing, overloading the column can also cause fronting.[16]

    • Solution: Reduce Sample Concentration. Dilute the sample to a lower concentration.[14]

Experimental Protocols & Data

Protocol 1: Mixed-Mode Chromatography for Underivatized Isoleucine Isomers

This protocol provides a starting point for separating D-Alloisoleucine from L-Isoleucine without derivatization.

ParameterConditionReference
Column Primesep 200 (4.6x150 mm, 5 µm)[1]
Mobile Phase 20% Acetonitrile in Water with 0.2% Formic Acid[1]
Flow Rate 1.0 mL/min[1]
Detection 200 nm[1]
Temperature Ambient[1]
Protocol 2: RP-HPLC with Derivatization for Isoleucine Stereoisomers

This method is for separating all four isoleucine stereoisomers after derivatization with a chiral labeling reagent.

ParameterConditionReference
Derivatizing Agent L-FDVDA (1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide)[3][4]
Column COSMOSIL 3PBr (3.0 mm I.D. × 150 mm, 3 µm)[3]
Mobile Phase A 70% Methanol in ultrapure water (containing 0.1% formic acid)[3]
Mobile Phase B 100% Methanol (containing 0.1% formic acid)[3]
Gradient 0% B (0-10 min), then linear gradient to 30% B (10-30 min)[3]
Flow Rate 0.4 mL/min[3]
Temperature 40 °C[3]
Detection UV at 340 nm or Mass Spectrometry[3]

Visualizations

Troubleshooting Workflow

G cluster_0 Troubleshooting Poor Peak Resolution Start Poor Resolution or Bad Peak Shape CheckShape Assess Peak Shape Start->CheckShape Symmetrical Peaks Symmetrical (Poor Resolution) CheckShape->Symmetrical Symmetrical Asymmetrical Peaks Asymmetrical (Tailing/Fronting) CheckShape->Asymmetrical Asymmetrical OptimizeMobilePhase Optimize Mobile Phase (pH, Organic Modifier %) Symmetrical->OptimizeMobilePhase CheckOverload Check for Overload (Reduce Concentration) Asymmetrical->CheckOverload ChangeColumn Change Stationary Phase (e.g., Mixed-Mode, Phenyl) OptimizeMobilePhase->ChangeColumn No Improvement End Resolution Improved OptimizeMobilePhase->End Improved ConsiderChiral Consider Chiral Method (CSP or Derivatization) ChangeColumn->ConsiderChiral No Improvement ChangeColumn->End Improved ConsiderChiral->End Improved CheckSolvent Check Sample Solvent (Match Mobile Phase) CheckOverload->CheckSolvent No Improvement CheckOverload->End Improved ImproveColumn Use High-Purity, End-capped Column CheckSolvent->ImproveColumn No Improvement CheckSolvent->End Improved ImproveColumn->End Improved

Caption: A workflow for troubleshooting poor peak resolution.

Key Factors Influencing HPLC Resolution

G cluster_efficiency Efficiency (N) cluster_selectivity Selectivity (α) cluster_retention Retention (k) Resolution Peak Resolution Efficiency Column Efficiency (N) Sharper Peaks Resolution->Efficiency Selectivity Selectivity (α) Peak Spacing Resolution->Selectivity Retention Retention Factor (k) Elution Time Resolution->Retention ParticleSize Smaller Particle Size Efficiency->ParticleSize ColumnLength Longer Column Efficiency->ColumnLength Temperature Optimize Temperature Efficiency->Temperature MobilePhase Mobile Phase (pH, Organic Solvent) Selectivity->MobilePhase StationaryPhase Stationary Phase (C18, Phenyl, Mixed-Mode) Selectivity->StationaryPhase SolventStrength Mobile Phase Strength (% Organic) Retention->SolventStrength

Caption: Key factors affecting HPLC peak resolution.

Conceptual Diagram of Chiral Separation

G cluster_0 Separation Approach cluster_1 Chiral Stationary Phase (CSP) cluster_2 Chiral Derivatization Analyte D-Alloisoleucine L-Isoleucine CSP Chiral Selector (Stationary Phase) Analyte:f0->CSP Stronger Interaction Analyte:f1->CSP Weaker Interaction Deriv + Chiral Reagent (L*) Resolved Resolved Peaks CSP->Resolved Derivatives D-Allo + L* L-Iso + L* Column Standard Achiral Column (e.g., C18) Derivatives:f0->Column Separated based on different properties Derivatives:f1->Column Column->Resolved

Caption: Two main strategies for chiral separation.

References

addressing matrix effects in D-Alloisoleucine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in D-Alloisoleucine LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact D-Alloisoleucine analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as D-Alloisoleucine, due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2] In biological matrices like plasma or serum, common sources of matrix effects include phospholipids, salts, proteins, and endogenous metabolites.[1][4][5][6]

Q2: How can I assess the presence and magnitude of matrix effects in my D-Alloisoleucine assay?

A2: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[1][4][7] This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration.[1][8] The ratio of these responses, known as the Matrix Factor (MF), indicates the extent of ion suppression or enhancement.

  • An MF < 1 indicates ion suppression.[1]

  • An MF > 1 indicates ion enhancement.[1]

  • An MF = 1 indicates no matrix effect.

Q3: What is the most effective strategy to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1] A SIL-IS for Alloisoleucine (e.g., d10-Allo-Ile) will have nearly identical chemical and physical properties to the analyte, causing it to co-elute and experience the same degree of ion suppression or enhancement.[1][4][9] By using the ratio of the analyte signal to the IS signal for quantification, variability due to matrix effects can be effectively normalized.[1][7]

Q4: Can derivatization of D-Alloisoleucine help in mitigating matrix effects?

A4: Yes, derivatization can help mitigate matrix effects, although it is often primarily used to improve chromatographic retention and sensitivity for amino acids.[1][10] By chemically modifying D-Alloisoleucine, its chromatographic behavior is altered, which can potentially separate it from interfering matrix components that would otherwise co-elute.[1][11] However, the derivatization process itself can introduce variability and potential interferences, so its benefits must be carefully evaluated for each specific application.[1]

Q5: Besides using a SIL-IS, what other approaches can reduce matrix effects?

A5: Several strategies can be employed to reduce matrix effects:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) can remove a significant portion of interfering matrix components before analysis.[4][7][12]

  • Chromatographic Separation: Optimizing the LC method (e.g., modifying the mobile phase, using a different gradient, or switching to an orthogonal column chemistry like HILIC) can separate D-Alloisoleucine from matrix components.[1][7]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing their impact on ionization.[13] This approach is only feasible if the resulting analyte concentration remains above the method's limit of quantitation.[13]

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low Signal Intensity / Ion Suppression Co-elution of matrix components (e.g., phospholipids, salts) that compete with the analyte for ionization.[4][5]1. Enhance Sample Cleanup: Implement a more rigorous sample preparation method such as SPE or LLE to remove interferences.[12] 2. Improve Chromatographic Resolution: Optimize the LC gradient or change the column to better separate the analyte from the suppression zone. 3. Use a SIL-IS: This will not eliminate suppression but will compensate for the signal loss, leading to accurate quantification.[1]
Poor Reproducibility (High %CV) Variable matrix effects between different samples or batches.[1] Inconsistent sample collection, handling, or preparation.1. Incorporate a SIL-IS: This is the most effective way to correct for sample-to-sample variations in matrix effects.[1] 2. Standardize Sample Handling: Ensure strict consistency in sample collection, storage, and preparation protocols.[1] 3. Assess Matrix Variability: Test multiple lots of blank matrix to understand the relative matrix effect.
Inaccurate Quantification Non-linear response due to concentration-dependent matrix effects.[1] Inappropriate calibration strategy.1. Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to mimic the matrix effects.[1][7] 2. Perform a Parallelism Study: Analyze serial dilutions of a high-concentration sample to ensure the dose-response relationship is parallel to the standard curve.[1] 3. Employ the Standard Addition Method: This involves spiking the analyte at different concentrations into the actual sample to create a sample-specific calibration curve.[13]
Peak Shape Issues (Tailing, Fronting) Co-elution of interfering matrix components affecting the chromatography.[1][2]1. Improve Chromatographic Resolution: Optimize the gradient, mobile phase composition, or switch to a different column chemistry (e.g., HILIC) to separate the analyte from the interfering peaks.[1] 2. Enhance Sample Cleanup: Utilize a more selective sample preparation technique like SPE to remove the specific interferences causing poor peak shape.[5]

Data Summary

Table 1: Comparison of Strategies to Address Matrix Effects in D-Alloisoleucine Analysis

StrategyPrincipleEffectiveness in Mitigating Matrix EffectsKey Considerations
Use of SIL-IS Co-elutes with the analyte and experiences the same degree of ionization suppression/enhancement, allowing for accurate correction.[1]Very High (Compensation) Does not remove the matrix effect but effectively compensates for it, leading to accurate and precise quantification.[1][4]Considered the "gold standard".[1] Availability and cost of the labeled standard (e.g., d10-Allo-Ile) can be a factor.[9]
Solid-Phase Extraction (SPE) Selectively adsorbs the analyte onto a sorbent, while matrix interferences are washed away.High (Removal) Can effectively remove a broad range of interferences, including phospholipids and salts.[4][6]Method development is required to select the appropriate sorbent and optimize wash/elution steps.
Liquid-Liquid Extraction (LLE) Partitions the analyte between two immiscible liquid phases, separating it from matrix components with different solubility.[4]Medium to High (Removal) Effective at removing highly polar (salts) or non-polar (lipids) interferences depending on the solvent system.[4][7]Can be labor-intensive and may require optimization of pH and solvent choice.
Protein Precipitation (PPT) Removes proteins by adding an organic solvent (e.g., acetonitrile) or acid, but many other matrix components remain.[4][12]Low (Removal) Primarily removes proteins; phospholipids and other small molecules remain, often leading to significant matrix effects.[4][5]Simple, fast, and inexpensive, but generally provides the "dirtiest" extract.[12]
Chromatographic Separation (e.g., HILIC) Provides orthogonal separation to reversed-phase, often retaining polar analytes like alloisoleucine while allowing non-polar interferences (e.g., phospholipids) to elute earlier.[1]High (Separation) Can effectively separate alloisoleucine from many common matrix components found in biological fluids.[1]Requires specific column and mobile phase conditions; may require more complex method development.
Sample Dilution Reduces the concentration of all components, including matrix interferences, in the sample injected into the MS.[13]Medium (Reduction) Simple and can be effective, but reduces analyte signal, which may compromise assay sensitivity.[13]Only suitable for assays where the analyte concentration is sufficiently high.

Visualizations and Workflows

G cluster_0 Troubleshooting Workflow for Matrix Effects Start Problem Observed (e.g., Low Signal, High %CV) Assess Assess Matrix Effect (Post-Extraction Spike) Start->Assess SIL_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Assess->SIL_IS ME > 15%? Optimize_SamplePrep Optimize Sample Preparation (SPE > LLE > PPT) SIL_IS->Optimize_SamplePrep No Re_evaluate Re-evaluate Assay Performance SIL_IS->Re_evaluate Yes Implement_SIL Implement SIL-IS (e.g., d10-Allo-Ile) Implement_SIL->Re_evaluate Optimize_SamplePrep->Implement_SIL Combine Strategies Optimize_LC Optimize Chromatography (Gradient, Column, HILIC) Optimize_SamplePrep->Optimize_LC Dilute Consider Sample Dilution Optimize_LC->Dilute Dilute->Re_evaluate

Caption: A logical workflow for identifying and addressing matrix effects.

G cluster_1 Principle of SIL-IS Compensation Analyte D-Alloisoleucine (Analyte) Source Ion Source Analyte->Source SIL d10-Allo-Ile (SIL-IS) SIL->Source Matrix Matrix Interferences (e.g., Phospholipids) Matrix->Source Suppresses Both Detector Mass Spectrometer Detector Source->Detector Ratio Calculate Ratio (Analyte / IS) Detector->Ratio Result Accurate Quantification Ratio->Result

Caption: How a SIL-IS co-elutes and experiences the same matrix effect.

Detailed Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike D-Alloisoleucine and its SIL-IS into the final LC-MS mobile phase or reconstitution solvent.

    • Set B (Post-Spike Matrix): Process at least 6 different lots of blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike the resulting blank extracts with D-Alloisoleucine and its SIL-IS at the same concentration as Set A.

    • Set C (Pre-Spike Matrix): Spike the blank biological matrix with D-Alloisoleucine and its SIL-IS before the sample preparation procedure. This set is used to determine recovery.

  • Analysis: Inject all three sets of samples into the LC-MS/MS system.

  • Calculation:

    • Matrix Factor (MF): Calculate using the peak area of the analyte.

      • MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • IS-Normalized Matrix Factor:

      • IS-Normalized MF = (Mean Analyte/IS Area Ratio in Set B) / (Mean Analyte/IS Area Ratio in Set A)

    • Recovery (RE):

      • RE = (Mean Peak Area in Set C) / (Mean Peak Area in Set B)

  • Interpretation: An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating that the SIL-IS is effectively compensating for the matrix effect.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for a reversed-phase SPE cartridge and should be optimized.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of SIL-IS working solution and 200 µL of 4% phosphoric acid. Vortex to mix. This step disrupts protein binding and acidifies the sample.

  • Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.[1]

  • Loading: Load the pre-treated sample supernatant onto the cartridge. The flow rate should be slow (~1 mL/min) to allow for interaction between the analyte and the sorbent.[1]

  • Washing: Pass 1 mL of a wash solvent (e.g., 2% formic acid in water, followed by 5% methanol in water) through the cartridge to remove weakly bound interferences like salts.[1]

  • Elution: Elute the D-Alloisoleucine from the cartridge using 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in 90:10 methanol:water).[1]

  • Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute in the initial mobile phase for LC-MS/MS analysis.[1]

References

optimization of D-Alloisoleucine extraction from complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of D-Alloisoleucine extraction from complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting D-Alloisoleucine from biological samples?

A1: The main challenges in D-Alloisoleucine extraction stem from its stereoisomeric nature and the complexity of biological matrices. Key difficulties include:

  • Chiral Separation: D-Alloisoleucine is a diastereomer of L-Isoleucine and an enantiomer of L-Alloisoleucine. Separating it from these other isomers, especially the abundant L-Isoleucine, requires specialized analytical techniques like chiral chromatography or derivatization.[1][2][3]

  • Matrix Effects: Biological samples such as plasma, urine, and tissue homogenates contain numerous endogenous substances (e.g., proteins, salts, phospholipids) that can interfere with the analysis.[4][5] These matrix components can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.[4][5]

  • Low Abundance: D-Alloisoleucine is often present at much lower concentrations than its L-isomer, requiring sensitive analytical methods and efficient extraction to achieve accurate measurement.

  • Analyte Stability: The stability of D-Alloisoleucine during sample collection, storage, and extraction is crucial. Factors like temperature, pH, and enzymatic activity can potentially affect its concentration.[6][7][8]

Q2: Which extraction method is best for my sample type?

A2: The optimal extraction method depends on the biological matrix, the required sample purity, and the analytical technique used for quantification. Here is a general guide:

  • Protein Precipitation (PPT): This is a rapid and simple method suitable for initial sample cleanup, particularly for plasma and serum.[9][10] Acetonitrile is a commonly used solvent that efficiently removes a large portion of proteins.[9][11][12] Trichloroacetic acid (TCA) is also effective but can be harsher on the analyte.[11]

  • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup than PPT and is effective for removing interfering compounds from urine and cerebrospinal fluid (CSF).[13] Strong Cation Exchange (SCX) cartridges are particularly useful for retaining and concentrating amino acids like D-Alloisoleucine.

  • Liquid-Liquid Extraction (LLE): LLE is a valuable technique for separating analytes based on their differential solubility in two immiscible liquid phases. It can be optimized for specific matrices like tissue homogenates and CSF by adjusting the pH and solvent system.[14][15][16]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of D-Alloisoleucine?

A3: Mitigating matrix effects is critical for accurate quantification. Here are several strategies:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method. A SIL-IS for isoleucine (e.g., ¹³C₆, ¹⁵N-Isoleucine) will co-elute with D-Alloisoleucine and experience similar matrix effects, allowing for accurate normalization of the signal.[4]

  • Optimize Sample Cleanup: Employing a more rigorous cleanup method like SPE can selectively remove interfering matrix components.[4][13]

  • Chromatographic Separation: Improve the chromatographic resolution to separate D-Alloisoleucine from co-eluting matrix components. This can be achieved by optimizing the mobile phase gradient, changing the column chemistry (e.g., using a chiral column), or employing techniques like hydrophilic interaction liquid chromatography (HILIC).[4]

  • Matrix-Matched Calibration Curves: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for consistent matrix effects.[5]

  • Derivatization: Chemically modifying D-Alloisoleucine can alter its chromatographic properties, potentially separating it from interfering compounds.[4]

Q4: What are the best storage conditions for biological samples to ensure D-Alloisoleucine stability?

A4: To maintain the integrity of D-Alloisoleucine in biological samples, proper storage is essential. Generally, samples should be stored at low temperatures to minimize enzymatic degradation and chemical changes. For long-term storage, -80°C is recommended.[6][7][8] For short-term storage, -20°C or 4°C may be acceptable, but stability should be validated for your specific matrix and time frame.[6][7][8] Avoid repeated freeze-thaw cycles, as this can lead to degradation of analytes.[7] Studies on amino acid stability in urine have shown that while many are stable at 4°C and -20°C for up to 24 hours, some, including branched-chain amino acids, can degrade at room temperature or on cool packs for extended periods.[6][7][17]

Troubleshooting Guides

Problem 1: Low Recovery of D-Alloisoleucine
Potential Cause Suggested Solution
Inefficient Protein Precipitation Optimize the ratio of precipitating solvent to sample. A 3:1 or 4:1 ratio of acetonitrile to plasma is often effective.[9][10] Consider testing different precipitating agents (e.g., acetonitrile, methanol, TCA) to find the one that yields the best recovery for D-Alloisoleucine in your matrix.[5]
Co-precipitation of Analyte During protein precipitation, the analyte of interest can sometimes be trapped in the protein pellet. Ensure thorough vortexing after adding the precipitation solvent to fully denature proteins and release the analyte.[5] Also, consider the order of addition (sample to solvent vs. solvent to sample).
Breakthrough during SPE The sample may be loaded onto the SPE cartridge too quickly, or the loading solvent may be too strong, causing the analyte to pass through without being retained. Decrease the flow rate during sample loading and ensure the solvent composition is appropriate for analyte retention on the chosen sorbent.
Incomplete Elution from SPE Sorbent The elution solvent may not be strong enough to displace D-Alloisoleucine from the SPE sorbent. For SCX cartridges, elution is typically achieved by increasing the pH with a basic solvent (e.g., 5% ammonium hydroxide in methanol).[5] Ensure the elution solvent volume is sufficient to completely elute the analyte.
Suboptimal pH during LLE The pH of the aqueous phase is critical for efficient partitioning in LLE. For an amino acid like D-Alloisoleucine, adjust the pH to a point where it is in a neutral, less polar form to favor its extraction into an organic solvent.[14]
Analyte Adsorption to Labware D-Alloisoleucine may adsorb to the surfaces of glass or plastic tubes, especially at low concentrations. Using low-adsorption tubes or adding a small amount of organic solvent or a surfactant to the sample can help minimize this issue.
Problem 2: Poor Chromatographic Peak Shape or Resolution
Potential Cause Suggested Solution
Co-elution with Isomers D-Alloisoleucine and its isomers (L-Isoleucine, L-Alloisoleucine) have very similar chemical properties, making them difficult to separate. Use a chiral column specifically designed for amino acid enantiomer and diastereomer separation.[1][2][3] Alternatively, use a derivatization agent that creates diastereomers with different chromatographic properties.[1][2]
Matrix Interference Co-eluting matrix components can interfere with the peak shape. Enhance the sample cleanup procedure (e.g., switch from PPT to SPE) to remove these interferences.[4]
Inappropriate Mobile Phase The mobile phase composition may not be optimal for the separation. Adjust the gradient, pH, or organic modifier to improve peak shape and resolution. For HILIC separations, careful control of the water content in the mobile phase is crucial.
Column Overload Injecting too much sample can lead to broad or fronting peaks. Dilute the sample or inject a smaller volume.

Data Presentation

Table 1: Comparison of Protein Precipitation Methods for Amino Acid Recovery

Precipitating Agent Typical Ratio (Solvent:Sample) Protein Removal Efficiency Relative Amino Acid Recovery (Compared to Picric Acid) Advantages Disadvantages
Acetonitrile (ACN) 2:1 to 4:1>96%[11]Generally good, can be variableHigh protein removal efficiency, good for many small moleculesMay co-precipitate some polar analytes
Methanol (MeOH) 3:1 to 10:1Lower than ACNVariable, may result in lower recovery for some amino acids-Less efficient protein precipitation, may not be suitable for all applications[12]
Trichloroacetic Acid (TCA) 10-20% final concentration~92%[11]Generally good, but can be harshEffective for concentrating proteinsCan denature proteins irreversibly, may require removal before analysis
Acetone 4:1HighGood, but can lead to co-precipitationEffective protein precipitationCan co-precipitate some analytes, may be difficult to redissolve pellet[18]

Note: Data on specific recovery of D-Alloisoleucine is limited. The relative recovery of branched-chain amino acids can be used as a general indicator.

Table 2: General Performance of Solid-Phase Extraction Sorbents for Amino Acid Extraction

SPE Sorbent Type Retention Mechanism Typical Application for D-Alloisoleucine Advantages Considerations
Strong Cation Exchange (SCX) Ion ExchangeExtraction from urine, CSFHigh selectivity for positively charged analytes like amino acids at low pHRequires careful pH control for retention and elution
Reversed-Phase (e.g., C18) Hydrophobic InteractionMay be used after derivatization to increase hydrophobicityGood for removing polar interferencesPoor retention of underivatized, polar D-Alloisoleucine
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning into a water-enriched layer on the sorbent surfaceGood for retaining highly polar analytes like D-AlloisoleucineCan provide different selectivity than reversed-phaseRequires careful control of solvent composition
Mixed-Mode (e.g., C18 and SCX) Combination of hydrophobic and ion-exchange interactionsCan provide enhanced selectivity and cleanupCan retain a broader range of analytes and interferencesMethod development can be more complex

Experimental Protocols

Protocol 1: Protein Precipitation of Plasma/Serum using Acetonitrile
  • Sample Preparation: Thaw plasma or serum samples on ice.

  • Internal Standard Spiking: Spike the sample with a stable isotope-labeled internal standard for isoleucine.

  • Precipitation: Add three volumes of ice-cold acetonitrile to one volume of the plasma/serum sample in a microcentrifuge tube (e.g., 300 µL of ACN to 100 µL of plasma).

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to further enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction of Urine using a Strong Cation Exchange (SCX) Cartridge
  • Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter. Acidify the sample to a pH below the pKa of the amino group of D-Alloisoleucine (e.g., pH < 2) with an acid like formic acid.

  • Cartridge Conditioning: Condition the SCX cartridge by passing 1-2 cartridge volumes of methanol followed by 1-2 cartridge volumes of the acidified water (e.g., water with 0.1% formic acid). Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 drops per second).

  • Washing: Wash the cartridge with 1-2 cartridge volumes of the acidified water to remove neutral and anionic interferences. A subsequent wash with a weak organic solvent like methanol may further remove weakly bound impurities.

  • Elution: Elute the D-Alloisoleucine and other retained amino acids with 1-2 cartridge volumes of a basic solution, such as 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for analysis.

Protocol 3: Liquid-Liquid Extraction of Cerebrospinal Fluid (CSF)
  • Sample Preparation: Thaw CSF samples on ice.

  • Internal Standard Spiking: Spike the CSF sample with a stable isotope-labeled internal standard.

  • pH Adjustment: Adjust the pH of the CSF sample to be near the isoelectric point of D-Alloisoleucine to minimize its charge and enhance its partitioning into an organic solvent.

  • Extraction: Add an appropriate water-immiscible organic solvent (e.g., a mixture of chloroform and methanol). A common ratio is 2:1 (v/v) chloroform:methanol. Vortex the mixture vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge the sample to facilitate the separation of the aqueous and organic layers.

  • Collection: Carefully collect the organic layer containing D-Alloisoleucine.

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue for analysis.

Visualizations

Experimental_Workflow_Protein_Precipitation cluster_0 Sample Preparation cluster_1 Protein Precipitation cluster_2 Analyte Isolation cluster_3 Analysis start Plasma/Serum Sample spike Spike with Internal Standard start->spike add_acn Add Acetonitrile (3:1) spike->add_acn vortex Vortex add_acn->vortex incubate Incubate at -20°C vortex->incubate centrifuge Centrifuge incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate Evaporate to Dryness collect_supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for D-Alloisoleucine extraction using protein precipitation.

Experimental_Workflow_SPE cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction cluster_2 Analyte Isolation cluster_3 Analysis start Urine/CSF Sample pretreat Centrifuge & Acidify start->pretreat condition Condition SCX Cartridge load Load Sample condition->load wash Wash load->wash elute Elute wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for D-Alloisoleucine extraction using solid-phase extraction.

Troubleshooting_Low_Recovery cluster_ppt Protein Precipitation Issues cluster_spe SPE Issues cluster_lle LLE Issues problem Low D-Alloisoleucine Recovery ppt_inefficient Inefficient Precipitation problem->ppt_inefficient ppt_coprecipitation Co-precipitation problem->ppt_coprecipitation spe_breakthrough Breakthrough problem->spe_breakthrough spe_elution Incomplete Elution problem->spe_elution lle_ph Suboptimal pH problem->lle_ph lle_solvent Poor Solvent Choice problem->lle_solvent solution1 Optimize Solvent:Sample Ratio ppt_inefficient->solution1 solution2 Thorough Vortexing ppt_coprecipitation->solution2 solution3 Decrease Load Flow Rate spe_breakthrough->solution3 solution4 Use Stronger Elution Solvent spe_elution->solution4 solution5 Adjust pH to Neutralize Analyte lle_ph->solution5 solution6 Test Different Organic Solvents lle_solvent->solution6

Caption: Troubleshooting logic for low D-Alloisoleucine recovery.

References

Technical Support Center: Enhancing Sensitivity for Low-Level D-Alloisoleucine Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of low-level D-Alloisoleucine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of D-Alloisoleucine.

Frequently Asked Questions (FAQs)

Q1: What is D-Alloisoleucine and why is its detection important?

D-Alloisoleucine is a diastereomer of the essential amino acid L-Isoleucine.[1] In healthy individuals, it is typically present in very low, often undetectable, concentrations.[2][3] Its primary clinical significance lies in its role as a pathognomonic biomarker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder.[4][5][6][7] Elevated levels of D-Alloisoleucine are diagnostic for MSUD.[8][9][10] Beyond MSUD, the analysis of D-amino acids is gaining importance in pharmaceutical research and drug development due to their potential roles as biomarkers and their use in creating more stable peptide-based drugs.[][12][13]

Q2: What are the main challenges in detecting low levels of D-Alloisoleucine?

The primary challenge is the chromatographic separation of D-Alloisoleucine from its isomers, particularly L-Isoleucine, L-Leucine, and in some matrices, 3-hydroxyproline, which are often present in much higher concentrations.[4] These molecules are isobaric, meaning they have the same mass-to-charge ratio, making them indistinguishable by mass spectrometry alone without prior chromatographic separation.[4][14] Other challenges include overcoming matrix effects from complex biological samples, achieving adequate sensitivity for low concentrations, and managing potential issues with peak shape and retention time variability.[15][16]

Q3: Which analytical techniques are most suitable for D-Alloisoleucine detection?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and robust method for the quantification of D-Alloisoleucine.[4][5][15][17] This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) can also be used, but often requires derivatization of the amino acids to make them volatile.[18][19][20] Immunoassays are generally not suitable due to the difficulty in developing antibodies that can distinguish between the subtle stereochemical differences of the isomers.[7]

Q4: Is derivatization necessary for D-Alloisoleucine analysis?

While some methods utilize derivatization to improve chromatographic properties and sensitivity, several modern LC-MS/MS methods have been developed that allow for the analysis of underivatized D-Alloisoleucine.[2][15] Derivatization can add complexity to sample preparation and introduce potential sources of error.[14] However, in some cases, chiral derivatization can be employed to enhance the separation of enantiomers and diastereomers.[21]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of D-Alloisoleucine and its Isomers

Symptoms:

  • Co-eluting or partially overlapping peaks for D-Alloisoleucine, L-Isoleucine, and L-Leucine.

  • Inaccurate quantification due to peak integration difficulties.

Possible Causes and Solutions:

CauseSolution
Inappropriate Column Chemistry For challenging separations of diastereomers like D-Alloisoleucine and L-Isoleucine, a standard C18 column may not provide sufficient selectivity. Consider using a mixed-mode or a chiral stationary phase (CSP) column. Mixed-mode columns that offer both hydrophobic and ion-exchange interactions can enhance separation.[22] Chiral columns, such as those with crown-ether or teicoplanin-based selectors, are specifically designed for separating stereoisomers.[19][23]
Suboptimal Mobile Phase Composition The composition of the mobile phase, including the organic modifier, pH, and additives, significantly impacts resolution. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and adjust the pH of the aqueous phase. Small changes in pH can alter the ionization state of the amino acids and improve separation. The use of ion-pairing reagents can also be explored, although they may not be ideal for MS detection.
Inadequate Gradient Elution Profile A shallow gradient around the elution time of the isomers can improve their separation. Optimize the gradient slope and duration to maximize the resolution between the critical pair.
High Flow Rate A lower flow rate can increase the interaction time of the analytes with the stationary phase, potentially leading to better resolution. However, this will also increase the analysis time.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Symptoms:

  • Asymmetrical peaks (tailing or fronting).

  • Broad peaks leading to reduced sensitivity and poor resolution.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Stationary Phase Residual silanol groups on silica-based columns can cause peak tailing for basic compounds. Ensure you are using a well-end-capped column. Adjusting the mobile phase pH to suppress the ionization of either the analyte or the silanol groups can help. Adding a small amount of a competing base to the mobile phase can also mitigate this issue.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.[24]
Solvent Mismatch If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[24]
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Use tubing with a small internal diameter and keep the connections as short as possible.
Column Contamination or Degradation Contaminants accumulating on the column can lead to poor peak shape. Implement a regular column washing procedure. If the column performance continues to degrade, it may need to be replaced.
Issue 3: Low Sensitivity or Inconsistent Signal

Symptoms:

  • Low signal-to-noise ratio for D-Alloisoleucine.

  • High variability in peak areas between replicate injections.

Possible Causes and Solutions:

CauseSolution
Matrix Effects (Ion Suppression or Enhancement) Co-eluting matrix components from biological samples can interfere with the ionization of D-Alloisoleucine in the mass spectrometer source, leading to signal suppression or enhancement.[6][15] To mitigate this, improve sample preparation by using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. Modifying the chromatographic method to separate D-Alloisoleucine from the matrix components is also effective. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is highly recommended to compensate for matrix effects.[5]
Suboptimal Mass Spectrometry Parameters Optimize the ion source parameters (e.g., spray voltage, gas temperatures, and flow rates) and the MS/MS transition parameters (collision energy) for D-Alloisoleucine to maximize the signal intensity.
Sample Degradation Ensure proper sample storage and handling to prevent the degradation of D-Alloisoleucine.
Poor Ionization Efficiency If using electrospray ionization (ESI), ensure the mobile phase pH is conducive to the formation of protonated or deprotonated molecules of D-Alloisoleucine.

Data Presentation

Table 1: Comparison of LC-MS/MS Methods for D-Alloisoleucine Detection

ParameterMethod AMethod BMethod C
Column Mixed-ModeChiral (Crown-Ether)Reversed-Phase C18
Derivatization NoNoYes (e.g., with AQC)[13]
Sample Matrix Dried Blood SpotPlasmaPharmaceutical Formulation
Run Time ~5-10 min~15-20 min~10-15 min
Key Advantage Good separation of isomers without derivatization.Excellent enantiomeric and diastereomeric separation.Enhanced sensitivity with derivatization.
Potential Challenge Requires specialized column.Longer run times.Additional sample preparation step.

Experimental Protocols

Detailed Methodology for LC-MS/MS Detection of D-Alloisoleucine in Dried Blood Spots (DBS)

This protocol is a generalized example based on common practices in the field.

1. Sample Preparation:

  • A 3 mm punch from a dried blood spot is placed into a well of a 96-well plate.

  • An extraction solution containing a stable isotope-labeled internal standard (e.g., D-Alloisoleucine-d10) in a methanol/water mixture is added to each well.

  • The plate is agitated for 20-30 minutes to ensure complete extraction.

  • The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A mixed-mode or chiral column suitable for amino acid separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A shallow gradient optimized to separate D-Alloisoleucine from its isomers.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for D-Alloisoleucine and its internal standard.

Mandatory Visualizations

D_Alloisoleucine_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis DBS Dried Blood Spot (DBS) Extraction Extraction with Internal Standard DBS->Extraction Punch Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation (Chiral/Mixed-Mode Column) Injection->LC_Separation Ionization Ionization (ESI+) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Calibration Curve

Caption: Experimental workflow for D-Alloisoleucine detection by LC-MS/MS.

Troubleshooting_Logic cluster_resolution Poor Resolution cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity Start Poor D-Alloisoleucine Detection Results Problem Identify the Primary Issue Start->Problem Res_Check1 Check Column Type (Chiral/Mixed-Mode?) Problem->Res_Check1 Resolution PS_Check1 Check for Column Overload (Reduce Injection Volume) Problem->PS_Check1 Peak Shape Sens_Check1 Investigate Matrix Effects (Improve Sample Prep) Problem->Sens_Check1 Sensitivity Res_Check2 Optimize Mobile Phase (pH, Organic Modifier) Res_Check1->Res_Check2 Res_Check3 Adjust Gradient Profile Res_Check2->Res_Check3 PS_Check2 Verify Sample Solvent Compatibility PS_Check1->PS_Check2 PS_Check3 Assess Column Health PS_Check2->PS_Check3 Sens_Check2 Optimize MS Parameters (Source, Collision Energy) Sens_Check1->Sens_Check2 Sens_Check3 Use Stable Isotope Internal Standard Sens_Check2->Sens_Check3

Caption: Logical troubleshooting workflow for D-Alloisoleucine analysis.

References

Technical Support Center: D-Alloisoleucine Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing accurate D-Alloisoleucine quantification assays.

Frequently Asked Questions (FAQs)

Q1: What is D-Alloisoleucine and why is its quantification critical?

D-Alloisoleucine (Allo-Ile) is a stereoisomer of the amino acid L-Isoleucine. Its presence and quantification in biological samples are of significant clinical importance as it is a pathognomonic biomarker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder.[1][2] Accurate measurement is crucial for newborn screening, diagnosis, and monitoring the dietary management of MSUD patients.[1][3][4]

Q2: What are the primary analytical challenges in quantifying D-Alloisoleucine?

The main challenges stem from its chemical properties and biological context:

  • Isobaric Interference : D-Alloisoleucine is isobaric (has the same mass) as L-Isoleucine, L-Leucine, and 3-hydroxyproline.[1][2] Therefore, chromatographic separation is essential for accurate quantification by mass spectrometry.

  • Chiral Separation : Distinguishing D-Alloisoleucine from its L-isomers requires specialized chiral separation techniques.[5][6]

  • Low Abundance : The concentration of D-amino acids in biological matrices is typically very low compared to their L-counterparts, demanding highly sensitive analytical methods.[6][7]

  • Matrix Effects : Complex biological samples like plasma, urine, or dried blood spots contain numerous endogenous substances (salts, phospholipids, metabolites) that can interfere with the ionization of D-Alloisoleucine in the mass spectrometer, leading to ion suppression or enhancement.[8][9][10]

Q3: What are the common analytical methods for D-Alloisoleucine quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and specificity.[1][11][12] Methods can be broadly categorized based on the separation strategy:

  • Direct Method (Chiral Columns) : Utilizes a chiral stationary phase (CSP) in the HPLC column to directly separate the enantiomers (D- and L-isomers).[6]

  • Indirect Method (Derivatization) : Involves reacting the amino acids with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs have different physicochemical properties and can be separated on a standard (achiral) reversed-phase column.[5][7][13]

  • Underivatized Analysis : Recent advancements have enabled the separation of underivatized D-Alloisoleucine using mixed-mode chromatography, which simplifies sample preparation.[11][12][14]

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workflow.

Diagram: General Experimental Workflow for D-Alloisoleucine Quantification

The following diagram outlines the typical steps involved in a D-Alloisoleucine quantification assay.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, DBS, Urine) Precip Protein Precipitation (e.g., Acetonitrile) Sample->Precip SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Precip->SPE Dry Evaporation & Reconstitution SPE->Dry LC LC Separation (Chiral or Mixed-Mode) Dry->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Curve Calibration Curve Generation Integration->Curve Quant Quantification Curve->Quant

Caption: General workflow for D-Alloisoleucine quantification.

Sample Preparation Issues

Q: My analyte recovery is low after protein precipitation. What can I do? A: Low recovery can result from incomplete extraction or analyte degradation.

  • Optimize Solvent Ratio : Ensure an adequate ratio of precipitation solvent (e.g., acetonitrile) to the sample; a 3:1 ratio is common for plasma.[5]

  • Temperature : Perform precipitation at low temperatures (e.g., -20°C) to enhance protein removal.[5]

  • Vortexing and Centrifugation : Ensure vigorous vortexing to thoroughly mix the sample and solvent, and centrifuge at a sufficient speed and duration (e.g., 14,000 x g for 15 minutes at 4°C) to pellet all precipitated proteins.[5]

  • Check for pH issues : The stability of some analytes can be pH-dependent. Ensure the pH of your reconstitution solvent is appropriate.

Q: I see many interfering peaks in my chromatogram. How can I improve sample cleanup? A: Interfering peaks are often due to matrix components like phospholipids or salts.[8]

  • Solid-Phase Extraction (SPE) : For complex matrices like urine, use an SPE cartridge (e.g., mixed-mode or reversed-phase) to remove salts and other polar impurities before analysis.[5]

  • Solvent Choice : During liquid-liquid extraction or precipitation, the choice of solvent can selectively remove certain types of interferences.[15]

  • Derivatization : While adding a step, derivatization can alter the analyte's chromatographic properties, potentially moving its peak away from interfering components.[8]

Chromatography Issues

Q: I am not getting baseline separation between D-Alloisoleucine and its isomers. How can I improve resolution? A: Achieving chiral separation is critical. Poor resolution is a common hurdle.

  • Optimize Mobile Phase : Systematically vary the percentage of the organic modifier (e.g., methanol, isopropanol).[16] The type and concentration of additives (e.g., formic acid, ammonium acetate) can significantly impact chiral recognition.[16][17]

  • Adjust Flow Rate : Lowering the flow rate can sometimes increase the interaction time with the stationary phase and improve resolution, though it will lengthen the run time.

  • Temperature Control : Column temperature affects mobile phase viscosity and analyte interactions. Test temperatures in 5°C increments (e.g., 20°C, 25°C, 30°C) to find the optimum for your separation.[16]

  • Column Choice : Ensure you are using the correct column. If one chiral column does not provide adequate separation, another with a different stationary phase chemistry might be necessary.[18] For underivatized methods, mixed-mode columns are effective.[11][12]

Q: My chromatographic peaks are tailing or splitting. What are the causes and solutions? A: Poor peak shape compromises integration and accuracy. These issues can arise from multiple sources within the HPLC system or the method itself.[19]

Diagram: Troubleshooting Logic for Poor Peak Resolution

G Start Problem: Poor Resolution of Isobars CheckMobile Optimize Mobile Phase? (Vary organic modifier %, additives) Start->CheckMobile CheckTemp Optimize Column Temperature? (Test in 5°C increments) CheckMobile->CheckTemp No Resolved Resolution Improved CheckMobile->Resolved Yes CheckFlow Decrease Flow Rate? CheckTemp->CheckFlow No CheckTemp->Resolved Yes CheckColumn Is Column Healthy? (Consider washing or replacing) CheckFlow->CheckColumn No CheckFlow->Resolved Yes CheckColumn->Resolved Yes

Caption: Decision tree for troubleshooting poor peak resolution.

Table 1: Troubleshooting Guide for Common Chromatography Issues

SymptomPotential CauseRecommended Action
Peak Tailing Column Overload Dilute the sample (e.g., 1:10 and 1:100) and reinject. If peak shape improves, the original concentration was too high.[16][20]
Secondary Interactions For basic compounds, add a basic modifier (e.g., 0.1% DEA). For acidic compounds, ensure the mobile phase pH is low (e.g., add 0.1% TFA).[16]
Column Contamination/Degradation Disconnect the column and wash it according to the manufacturer's instructions. If this fails, the column may need replacement.[16][19]
Peak Splitting Co-eluting Components Inject a smaller sample volume. If two distinct peaks appear, two components are eluting closely. Optimize the method (mobile phase, temperature) to resolve them.[18]
Sample Solvent Incompatibility Whenever possible, dissolve the final extract in the initial mobile phase. A solvent mismatch can distort peak shape, especially for early eluting peaks.
Blocked Column Frit or Void Reverse-flush the column (if permissible by the manufacturer). If the problem persists and backpressure is high, the column may be permanently damaged and require replacement.[18]
Ghost Peaks Mobile Phase Contamination Run a blank gradient. If peaks appear, remake the mobile phase with high-purity solvents and water.[16]
System/Autosampler Carryover If the mobile phase blank is clean, inject the sample solvent. If peaks appear, the solvent is contaminated. If not, implement a more rigorous needle wash in the autosampler method.[16]
Mass Spectrometry & Data Analysis Issues

Q: How do I know if I'm experiencing matrix effects? A: Matrix effects are the suppression or enhancement of an analyte's ionization due to co-eluting substances from the sample matrix.[8][9]

  • Assessment Method : The most common way to assess this is the post-extraction spike method.[8] You compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the same analyte concentration in a neat (clean) solvent.

  • Calculating Matrix Factor : Matrix Factor = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution).

    • A factor < 1 indicates ion suppression.[8]

    • A factor > 1 indicates ion enhancement.[8]

Diagram: Visualizing Matrix Effects

G cluster_ideal Ideal Condition (Neat Solvent) cluster_suppression Ion Suppression cluster_enhancement Ion Enhancement Ideal Analyte Signal IdealBar Suppression Analyte Signal + Matrix SuppressionBar Enhancement Analyte Signal + Matrix EnhancementBar

Caption: Illustration of ion suppression and enhancement.

Q: How can I minimize or compensate for matrix effects? A: The goal is to ensure that the matrix does not compromise quantitative accuracy.

  • Stable Isotope-Labeled Internal Standard (SIL-IS) : This is the gold standard. A SIL-IS (e.g., d10-Allo-Ile) is chemically identical to the analyte and will co-elute, experiencing the same matrix effects.[2][8] By using the ratio of the analyte signal to the internal standard signal for quantification, the variability from the matrix effect is normalized.[8]

  • Improved Sample Cleanup : As mentioned earlier, more effective sample preparation (e.g., SPE) can remove the interfering matrix components.[10]

  • Chromatographic Separation : Modifying the LC method to better separate the analyte from interfering matrix components can also mitigate the issue.[10]

  • Dilution : Diluting the sample can reduce the concentration of interfering substances, but care must be taken to ensure the analyte concentration remains above the limit of quantification.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma (Protein Precipitation)

This protocol is a representative method for extracting D-Alloisoleucine from plasma or serum samples.[5]

  • Sample Thawing : Thaw frozen plasma or serum samples on ice.

  • Aliquoting : In a microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard : Add the stable isotope-labeled internal standard (e.g., d10-Allo-Ile) to the plasma.

  • Protein Precipitation : Add 300 µL of ice-cold acetonitrile to the tube.

  • Vortexing : Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubation : Incubate the sample at -20°C for 20 minutes to maximize protein precipitation.[5]

  • Centrifugation : Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.[5]

  • Supernatant Collection : Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.

  • Evaporation : Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution : Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[1]

Protocol 2: Example LC-MS/MS Method Parameters

The following table provides a starting point for LC-MS/MS method development. Parameters must be optimized for your specific instrument and column.

Table 2: Example LC-MS/MS Parameters for D-Alloisoleucine Quantification

ParameterExample SettingNotes
LC Column Chiral Column (e.g., Astec CHIROBIOTIC) or Mixed-Mode ColumnColumn choice is critical for separating isobars.[12]
Mobile Phase A 0.1% Formic Acid in WaterAdjust additives as needed for optimal separation.[21]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[21]
Flow Rate 0.4 mL/minMay need to be adjusted to optimize resolution.
Column Temp 40°CTemperature can significantly affect chiral separations.[16]
Injection Volume 5 µLReduce if peak fronting or overload is observed.
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Allo-Ile: e.g., 132.1 > 86.1These must be determined empirically by infusing a standard of the analyte.[11]
d10-Allo-Ile (IS): e.g., 142.1 > 96.1[2]
Source Temp 350°COptimization is required for each instrument and analyte.[22]
Collision Energy Analyte-specificRequires optimization to achieve stable and abundant product ions.[23]

References

selection of internal standards for accurate D-Alloisoleucine measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate measurement of D-Alloisoleucine.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard crucial for accurate D-Alloisoleucine measurement?

An internal standard (IS) is essential for accurate quantification in mass spectrometry-based methods. It is a compound of known concentration added to samples before analysis.[1] The IS helps to normalize results and correct for variability that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] For D-Alloisoleucine analysis, a suitable internal standard is critical to account for potential sample loss during extraction, variations in injection volume, and matrix effects that can suppress or enhance the analyte signal.

Q2: What are the ideal characteristics of an internal standard for D-Alloisoleucine analysis?

The ideal internal standard should be chemically and physically similar to D-Alloisoleucine but distinguishable by the mass spectrometer. The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte (e.g., D-Alloisoleucine labeled with 13C or 15N).[1][3][4] These SIL-IS co-elute with the analyte, experience similar ionization efficiency and matrix effects, but have a different mass-to-charge ratio (m/z), allowing for separate detection.[1]

Q3: Which specific internal standards are recommended for D-Alloisoleucine measurement?

Stable isotope-labeled D-Alloisoleucine is the most appropriate internal standard. However, due to its potential limited commercial availability, researchers often use a mixture of stable isotope-labeled branched-chain amino acids (BCAAs) as internal standards, including labeled L-Isoleucine, L-Leucine, and L-Valine.[5][6] It is crucial to ensure that the chosen internal standard does not contain any unlabeled analyte that could interfere with the measurement.

Q4: Can I use a single internal standard for the analysis of multiple isoleucine stereoisomers?

While a single stable isotope-labeled internal standard for the isoleucine group can account for general variability, for the most accurate quantification of each stereoisomer, it is best to use a corresponding labeled internal standard for each. However, a labeled L-Isoleucine is often used in practice for the quantification of all its isomers, assuming similar behavior during analysis.[4]

Q5: How can I resolve D-Alloisoleucine from its isomers (L-Isoleucine, D-Isoleucine, L-Alloisoleucine)?

Standard reversed-phase chromatography cannot separate these stereoisomers. Chiral chromatography is necessary to achieve separation.[7][8] This can be accomplished using a chiral stationary phase (CSP) column.[7][8] Another approach involves derivatization with a chiral reagent, which creates diastereomers that can be separated on a standard achiral column.[9][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing - Inappropriate mobile phase composition or pH.- Column degradation or contamination.- Sample overload.- Optimize mobile phase pH and organic solvent percentage.- Use a guard column and flush the column regularly.- Reduce the amount of sample injected.
Inaccurate or Non-Reproducible Quantification - Inconsistent addition of the internal standard.- Matrix effects (ion suppression or enhancement).- Improper calibration curve.- Ensure precise and consistent addition of the internal standard to all samples and calibrators.- Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.- Prepare calibration standards in a matrix similar to the samples.
Co-elution of Isomers - Inadequate chiral separation.- Incorrect column choice.- Optimize the chromatographic method, including mobile phase composition, flow rate, and temperature.- Select a chiral column specifically designed for amino acid enantiomer separation.[7]
High Background Noise in Mass Spectrometry - Contaminated mobile phase or LC-MS system.- Presence of interfering substances in the sample.- Use high-purity solvents and reagents.- Perform a thorough cleaning of the LC-MS system.- Optimize sample preparation to remove interfering compounds.
Low Signal Intensity - Poor ionization efficiency.- Sample degradation.- Incorrect mass spectrometer settings.- Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Ensure proper sample storage and handling to prevent degradation.- Tune the mass spectrometer for the specific m/z of D-Alloisoleucine and its internal standard.

Experimental Protocols

General Workflow for D-Alloisoleucine Measurement by LC-MS/MS

This protocol provides a general outline. Specific parameters should be optimized for your instrument and application.

  • Sample Preparation (e.g., from Plasma)

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 50 µL of the internal standard solution (containing a known concentration of stable isotope-labeled D-Alloisoleucine or a BCAA mix).

    • Precipitate proteins by adding 200 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chiral LC Separation

    • Column: Chiral Stationary Phase (CSP) column suitable for amino acid separation.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Optimize the gradient to achieve baseline separation of D-Alloisoleucine from its isomers. A typical gradient might start at 5% B, ramp to 50% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Detection

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • D-Alloisoleucine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • Internal Standard: Monitor the transition for the stable isotope-labeled internal standard.

    • Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows.

Data Presentation

For accurate reporting, quantitative data should be summarized in a clear and structured table.

Analyte Precursor Ion (m/z) Product Ion (m/z) Retention Time (min) Calibration Range (µM) Limit of Quantification (µM)
D-Alloisoleucinee.g., 132.1e.g., 86.1e.g., 7.50.5 - 1000.5
L-Isoleucinee.g., 132.1e.g., 86.1e.g., 8.10.5 - 1000.5
Labeled-ISe.g., 138.1e.g., 92.1e.g., 8.1--

Note: The m/z values are examples and will vary based on the specific adduct and labeling of the internal standard.

Visualizations

D_Alloisoleucine_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, DBS) Add_IS Addition of Internal Standard (Stable Isotope-Labeled) Sample->Add_IS Extraction Protein Precipitation & Extraction Add_IS->Extraction Derivatization Optional: Chiral Derivatization Extraction->Derivatization LC_Separation Chiral HPLC/UPLC Separation Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Result Final_Result Quantification->Final_Result Accurate Concentration of D-Alloisoleucine

Caption: Workflow for accurate D-Alloisoleucine measurement.

Troubleshooting_Logic Start Inaccurate Quantification Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? Start->Check_IS Check_Chromatography Are all isomers baseline separated? Check_IS->Check_Chromatography Yes Use_SIL_IS Implement an appropriate SIL-IS for D-Alloisoleucine. Check_IS->Use_SIL_IS No Check_Matrix Are you using a matrix-matched calibration curve? Check_Chromatography->Check_Matrix Yes Optimize_LC Optimize Chiral Chromatography: - Mobile Phase - Gradient - Column Check_Chromatography->Optimize_LC No Prepare_Matrix_Cal Prepare calibrators in a representative blank matrix. Check_Matrix->Prepare_Matrix_Cal No Accurate_Result Accurate Result Check_Matrix->Accurate_Result Yes Optimize_LC->Check_Matrix Use_SIL_IS->Check_Chromatography Prepare_Matrix_Cal->Accurate_Result

Caption: Troubleshooting logic for inaccurate D-Alloisoleucine quantification.

References

minimizing ion suppression for D-Alloisoleucine in electrospray ionization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of D-Alloisoleucine using Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate quantification of D-Alloisoleucine in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing D-Alloisoleucine?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, such as D-Alloisoleucine, in the electrospray ionization source.[1] This phenomenon occurs when co-eluting compounds from the sample matrix compete with the analyte for the limited charge on the ESI droplets or interfere with the droplet evaporation process.[2] Ion suppression can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of D-Alloisoleucine.[1] Given that D-Alloisoleucine is a small, polar molecule often analyzed in complex biological matrices like plasma or cell culture media, it is susceptible to ion suppression from salts, lipids, and other endogenous components.[2][3]

Q2: How can I determine if ion suppression is affecting my D-Alloisoleucine measurement?

A2: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a D-Alloisoleucine standard solution is introduced into the LC flow after the analytical column and before the ESI source. A blank matrix sample (e.g., plasma extract without D-Alloisoleucine) is then injected onto the column. A dip in the baseline signal of D-Alloisoleucine at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[4]

Q3: What are the primary strategies to minimize ion suppression for D-Alloisoleucine analysis?

A3: The three main strategies to combat ion suppression are:

  • Effective Sample Preparation: To remove interfering matrix components before analysis.[3]

  • Optimized Chromatographic Separation: To resolve D-Alloisoleucine from interfering compounds.[4]

  • Use of an appropriate Internal Standard: To compensate for any remaining matrix effects.[5]

Q4: Which type of internal standard is best for D-Alloisoleucine analysis?

A4: A stable isotope-labeled (SIL) internal standard of D-Alloisoleucine (e.g., D-Alloisoleucine-¹³C₆,¹⁵N) is the gold standard. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression.[5] By using the ratio of the analyte signal to the internal standard signal for quantification, variability due to matrix effects can be effectively normalized. If a SIL-IS is unavailable, a structural analog that elutes close to D-Alloisoleucine and has a similar ionization efficiency can be used as an alternative, though it may not compensate for matrix effects as effectively.

Troubleshooting Guides

Issue 1: Low or No Signal for D-Alloisoleucine

Possible Cause: Severe ion suppression from the sample matrix.

Troubleshooting Steps:

  • Review Sample Preparation: Protein precipitation is a common but often less effective method for removing matrix components.[4] Consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4]

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering species.[1] However, this may also decrease the D-Alloisoleucine signal, so a balance must be found.

  • Optimize Chromatography: Modify the LC gradient to better separate D-Alloisoleucine from the regions of ion suppression. A post-column infusion experiment can identify these regions.[4]

  • Check MS Source Parameters: Ensure the ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for D-Alloisoleucine.

Issue 2: Poor Reproducibility and High %RSD in D-Alloisoleucine Quantification

Possible Cause: Inconsistent ion suppression between samples.

Troubleshooting Steps:

  • Implement a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variability in ion suppression.[5]

  • Improve Sample Preparation Consistency: Ensure that the sample preparation protocol is followed precisely for all samples and standards. Automated liquid handling systems can improve reproducibility.[5]

  • Assess Matrix Variability: If analyzing samples from different sources or individuals, the matrix composition may vary. Prepare matrix-matched calibration curves to account for these differences.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method is critical in minimizing ion suppression. The following table summarizes the advantages and disadvantages of common techniques for preparing biological samples for D-Alloisoleucine analysis.

Technique Principle Pros Cons Relative Effectiveness in Reducing Ion Suppression
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to precipitate proteins.[6][7]Simple, fast, and inexpensive.[6]Least effective at removing other matrix components like salts and phospholipids, often leading to significant ion suppression.[4]Low
Liquid-Liquid Extraction (LLE) Partitioning of D-Alloisoleucine between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).[8]Can provide cleaner extracts than PPT.[9]Can be labor-intensive, may be difficult to automate, and the choice of solvent is critical for extracting a polar molecule like D-Alloisoleucine.[10]Medium
Solid-Phase Extraction (SPE) D-Alloisoleucine is retained on a solid sorbent while interferences are washed away. It is then eluted with a different solvent.[11]Can provide very clean extracts, leading to minimal ion suppression.[11] Highly selective and can be automated.[11]Method development can be more complex and costly.[10]High

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) of Plasma Samples

This is a rapid method for initial screening but may require further optimization to minimize ion suppression.

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Plasma Samples using a Mixed-Mode Cation Exchange Cartridge

This method is more effective at removing interfering components.

  • Sample Pre-treatment: Precipitate proteins from 100 µL of plasma using 300 µL of acetonitrile. Centrifuge and collect the supernatant. Dilute the supernatant with 1 mL of 0.1% formic acid in water.

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elution: Elute D-Alloisoleucine with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Visualizations

Experimental_Workflow_for_D_Alloisoleucine_Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing Start Biological Sample (e.g., Plasma) PPT Protein Precipitation Start->PPT Choose Method LLE Liquid-Liquid Extraction Start->LLE Choose Method SPE Solid-Phase Extraction Start->SPE Choose Method Extract Analyte Extract PPT->Extract LLE->Extract SPE->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Data Data Acquisition LC_MS->Data Quant Quantification Data->Quant Report Final Report Quant->Report

Caption: Experimental workflow for D-Alloisoleucine analysis.

Ion_Suppression_Troubleshooting Problem Low Signal or Poor Reproducibility Check_Suppression Perform Post-Column Infusion? Problem->Check_Suppression Suppression_Confirmed Ion Suppression Confirmed Check_Suppression->Suppression_Confirmed Yes No_Suppression No Significant Suppression Check_Suppression->No_Suppression No Optimize_Sample_Prep Optimize Sample Preparation (e.g., SPE, LLE) Suppression_Confirmed->Optimize_Sample_Prep Check_Instrument Check Instrument Performance No_Suppression->Check_Instrument Optimize_Chroma Optimize Chromatography Optimize_Sample_Prep->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Solution Improved Results Use_SIL_IS->Solution Check_Instrument->Solution

Caption: Troubleshooting guide for ion suppression.

References

strategies to reduce false positives in MSUD screening for D-Alloisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maple Syrup Urine Disease (MSUD) screening, specifically focusing on the reduction of false positives for the pathognomonic marker D-Alloisoleucine.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of false-positive results in first-tier newborn screening for MSUD?

A1: The primary cause of false-positive results in first-tier newborn screening for MSUD is the inability of the initial tandem mass spectrometry (MS/MS) method to differentiate between D-Alloisoleucine and its isobaric amino acids.[1][2][3][4] These include leucine, isoleucine, and hydroxyproline.[4] Newborns receiving total parenteral nutrition (TPN) often have elevated levels of branched-chain amino acids (BCAAs), which can also lead to false-positive results.[1][2][3][5][6] Additionally, a benign familial condition called hyperhydroxyprolinemia, where hydroxyproline is elevated, can cause false-positive screenings.[7][8]

Q2: Why is D-Alloisoleucine considered a pathognomonic marker for MSUD?

A2: D-Alloisoleucine is considered a pathognomonic marker for MSUD because it is not typically found in individuals without the disorder.[1][2][3][4] Its presence is a direct consequence of the metabolic block in the degradation of branched-chain amino acids, specifically the transamination of L-isoleucine. A plasma D-Alloisoleucine level greater than 5 μmol/L is a highly specific and sensitive diagnostic indicator for all forms of MSUD.[9]

Q3: What is the most effective strategy to reduce false positives in MSUD screening?

A3: The most effective strategy to reduce false positives is the implementation of a second-tier test that specifically quantifies D-Alloisoleucine.[1][10][11][12] This is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can chromatographically separate D-Alloisoleucine from its isobaric isomers.[1][4][10] This approach significantly improves the specificity of the screening process without compromising sensitivity.[10][11]

Q4: Can interfering substances in the dried blood spot (DBS) sample affect D-Alloisoleucine measurement?

A4: While the initial MS/MS screening is susceptible to interference from isobaric compounds, a second-tier LC-MS/MS test is designed to separate D-Alloisoleucine from these interferents, thus providing a more accurate quantification.[4][10] However, proper sample collection and handling are crucial to ensure the integrity of the results.

Troubleshooting Guides

Issue 1: High rate of false positives in initial MSUD screening.
  • Problem: The first-tier screening, which measures the combined concentration of leucine, isoleucine, D-Alloisoleucine, and hydroxyproline (referred to as Xle), is flagging a large number of healthy newborns.

  • Troubleshooting Steps:

    • Implement a Second-Tier Test: Integrate a second-tier LC-MS/MS assay to specifically quantify D-Alloisoleucine in all samples that screen positive in the first tier.[1][10][11] This is the most effective method for reducing false positives.

    • Review Cut-off Values: Evaluate and adjust the cut-off values for the first-tier screen. A study in the Netherlands found that adjusting the cut-off for total leucine (Xle) and valine, and adding a ratio of Xle to Phenylalanine (Xle/Phe), helped to reduce false positives.[13][14]

    • Investigate Patient History: For positive screens, review the infant's clinical history, paying close attention to whether they are receiving Total Parenteral Nutrition (TPN), as this is a known cause of elevated BCAAs.[2][5][6]

Issue 2: Difficulty in differentiating mild or intermediate forms of MSUD from false positives.
  • Problem: Some infants with milder forms of MSUD may have only slightly elevated BCAA levels, making it challenging to distinguish them from false positives.

  • Troubleshooting Steps:

    • Prioritize D-Alloisoleucine Quantification: Even in cases with moderately elevated BCAAs, the presence of D-Alloisoleucine is the key diagnostic marker.[9] Ensure the second-tier test is sensitive enough to detect low levels of D-Alloisoleucine.

    • Utilize Amino Acid Ratios: In addition to absolute concentrations, calculating ratios of branched-chain amino acids to other amino acids, such as the Leucine/Phenylalanine ratio, can improve the detection of non-classical MSUD forms.[13][5][14]

    • Consider Genetic Testing: For inconclusive biochemical results, molecular genetic testing for mutations in the BCKDHA, BCKDHB, and DBT genes should be performed to confirm the diagnosis.[9]

Data Presentation

Table 1: Performance of MSUD Newborn Screening With and Without Second-Tier Testing

Screening StrategyNumber of Newborns ScreenedFalse PositivesPositive Predictive Value (PPV)Reference
First-tier only (Netherlands, 2007-2017)1,963,4651183.28%[13][15]
First-tier with improved algorithm (Xle/Phe ratio) (Netherlands, 2018-mid-2020)Not specifiedReduced by 13 over 2.5 yearsNot specified[14]
Second-tier testing implementation (Mayo Clinic, 2004-2007)Not specifiedOverall false-positive rate for all screened disorders was 0.09%41% (for all screened disorders)[16]

Table 2: Cut-off Values for MSUD Screening

Screening TierAnalyte(s)Cut-off ValuePopulation/Reference
First-tierLeucine + Isoleucine + Alloisoleucine (Combined)≥ 500 µmol/L (initial cut-off), ≥ 600 µmol/L (repeat mean)Newborn Screening Wales[17]
First-tierTotal Leucine (Xle) and Valine≥ 400 µmol/LNetherlands (2007-2017)[13][15]
First-tierTotal Leucine (Xle) and Valine≥ 340 µmol/LNetherlands (post-2019)[14]
Second-tier (Improved Algorithm)Xle/Phe ratio≥ 5.0Netherlands (implemented 2021)[14]
DiagnosticPlasma D-Alloisoleucine> 5 µmol/LGeneral Diagnostic Marker[9]

Experimental Protocols

Key Experiment: Second-Tier LC-MS/MS for D-Alloisoleucine Quantification

This protocol is a generalized summary based on common methodologies described in the literature.[1][4]

1. Sample Preparation from Dried Blood Spot (DBS):

  • A 3/16-inch or 3.2 mm punch is taken from the dried blood spot and placed into a well of a microplate.[1][4]

  • The amino acids are extracted from the DBS punch using an extraction solution, typically methanol-based, containing isotopically labeled internal standards (e.g., d8-Val, d3-Leu, d10-Allo-Ile).[1][4]

  • The plate is incubated with agitation to allow for complete extraction.

  • The supernatant containing the extracted amino acids is transferred to a new plate.

  • The solvent is evaporated, often under a gentle stream of nitrogen.

  • The dried extract is reconstituted in a mobile phase solution suitable for LC-MS/MS analysis.[1][4]

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): The reconstituted sample is injected into an LC system. A chromatographic column is used to separate the amino acids. This separation is crucial for distinguishing D-Alloisoleucine from its isobaric isomers (leucine, isoleucine). Gradient elution is often employed to achieve optimal separation.

  • Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify D-Alloisoleucine and other branched-chain amino acids based on their specific precursor-to-product ion transitions. The use of isotopically labeled internal standards allows for accurate quantification.

Visualizations

MSUD_Screening_Workflow cluster_0 First-Tier Screening cluster_1 Decision Point cluster_2 Second-Tier Testing cluster_3 Result DBS Dried Blood Spot Sample MSMS Tandem Mass Spectrometry (MS/MS) (Measures total Xle) DBS->MSMS Cutoff Xle > Cut-off? MSMS->Cutoff LCMSMS LC-MS/MS (Quantifies D-Alloisoleucine) Cutoff->LCMSMS Yes Negative Screen Negative Cutoff->Negative No FP False Positive LCMSMS->FP Allo-Ile not detected or below threshold TP True Positive (MSUD Confirmed) LCMSMS->TP Allo-Ile detected

Caption: Workflow for MSUD newborn screening incorporating a second-tier test to reduce false positives.

False_Positive_Causes cluster_causes Primary Causes FP False Positive MSUD Screen Isobaric Isobaric Interference (Leucine, Isoleucine, Hydroxyproline) FP->Isobaric TPN Total Parenteral Nutrition (TPN) FP->TPN Benign Benign Conditions (e.g., Hyperhydroxyprolinemia) FP->Benign

Caption: Primary causes leading to false-positive results in first-tier MSUD screening.

References

improving recovery of D-Alloisoleucine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D-Alloisoleucine Analysis

Welcome to the technical support center for D-Alloisoleucine analysis. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing sample preparation to improve the recovery and accurate quantification of D-Alloisoleucine.

Frequently Asked Questions (FAQs)

Q1: Why is the accurate quantification of D-Alloisoleucine important?

A1: D-Alloisoleucine is a stereoisomer of L-Isoleucine. Its accurate quantification is crucial in several research areas. For instance, elevated plasma levels of D-Alloisoleucine are a pathognomonic biomarker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder.[1][2] Therefore, reliable detection is essential for newborn screening and disease monitoring.[3][4] In drug development and other physiological studies, understanding the roles of D-amino acids is a growing field of interest.[5]

Q2: What are the main analytical challenges in measuring D-Alloisoleucine?

A2: The primary challenge is distinguishing D-Alloisoleucine from its highly abundant L-enantiomer and other isobaric amino acids like L-leucine and hydroxyproline.[2][6] This requires specialized analytical techniques such as chiral chromatography or stereospecific enzymatic reactions to ensure specificity.[5] Additionally, D-amino acids are often present in low concentrations, demanding highly sensitive methods.

Q3: What are the common analytical methods used for D-Alloisoleucine quantification?

A3: The main methods include:

  • High-Performance Liquid Chromatography (HPLC): Often requires a derivatization step with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase column.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity. Similar to HPLC, derivatization is necessary to increase the volatility of the amino acid and to enable chiral discrimination.[5][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that can provide rapid quantification. Modern methods using mixed-mode chromatography can achieve baseline resolution of alloisoleucine from its isomers without derivatization.[3][8]

  • Enzymatic Assays: These methods use enzymes that are highly specific for D-amino acids, such as D-amino acid dehydrogenase. The reaction product can be measured, providing a simple and specific assay.[5]

Q4: What is derivatization and why is it necessary for GC-MS analysis of amino acids?

A4: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a specific analytical method. For GC-MS, the goal is to make the polar amino acids more volatile (easily converted to a gas) and thermally stable.[7][9] This process typically involves replacing active hydrogens on polar functional groups (like -OH, -NH2) with nonpolar groups, which improves chromatographic behavior and allows for successful separation and detection.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during D-Alloisoleucine sample preparation and analysis.

Problem 1: Low or Inconsistent Recovery of D-Alloisoleucine

Q: I am experiencing low recovery of D-Alloisoleucine after sample preparation. What are the potential causes and how can I troubleshoot this?

A: Low recovery can stem from multiple steps in your workflow. Here’s a systematic approach to identify and resolve the issue:

  • Cause 1: Adsorption to Surfaces. Hydrophobic analytes can adsorb to plastic or glass surfaces of sample tubes and plates.[10]

    • Solution:

      • Use low-retention polypropylene tubes or silanized glass vials.

      • Increase the organic solvent (e.g., acetonitrile) content in your sample matrix. Recoveries generally improve as the sample matrix contains more organic solvent.[10]

      • Consider adding blocking agents like surfactants or carrier proteins to your sample, though this may complicate downstream analysis.[10]

  • Cause 2: Inefficient Protein Precipitation. If the protein is not fully removed, it can trap the analyte or interfere with subsequent steps.

    • Solution:

      • Ensure the correct ratio of precipitation solvent (e.g., acetonitrile) to sample is used; a common ratio is 3:1.[5]

      • Perform precipitation at a low temperature (e.g., -20°C) to enhance protein removal.[5]

      • Vortex vigorously to ensure thorough mixing.[5]

  • Cause 3: Suboptimal Solid-Phase Extraction (SPE). Analyte loss can occur during loading, washing, or elution.

    • Solution:

      • Optimize Wash Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the D-Alloisoleucine. Test different solvent strengths (e.g., varying percentages of methanol in water).[11][12]

      • Optimize Elution Step: Ensure the elution solvent is strong enough to fully recover the analyte from the sorbent. You may need to adjust the solvent composition or pH.[13]

      • Check Sorbent Mass: Using too much sorbent can make it difficult for the analyte to pass through and be eluted effectively.[13]

      • Control Flow Rate: Maintain a consistent and appropriate flow rate during sample loading, washing, and elution.[11]

  • Cause 4: Degradation During Hydrolysis. If analyzing protein-bound D-Alloisoleucine, acid hydrolysis at high temperatures can cause oxidative degradation or racemization (conversion between L- and D-isomers).[14][15]

    • Solution:

      • Minimize the amount of air in the hydrolysis tube. A low air-to-liquid ratio (e.g., less than 1:10 v/v) in a sealed microcapillary tube can significantly reduce oxidative degradation.[15] This often eliminates the need for vacuum sealing or nitrogen flushing.

      • To account for racemization during the process, consider using a hydrogen-deuterium exchange method where proteins are hydrolyzed in deuterium chloride (DCl). This allows for the unbiased determination of the L- and D-amino acid ratio.[14]

Problem 2: Poor Chromatographic Resolution

Q: My chromatogram shows poor separation between D-Alloisoleucine and its isomers (L-Isoleucine, Leucine). How can I improve the resolution?

A: This is a critical challenge due to the structural similarity of the isomers.

  • For HPLC/LC-MS:

    • Optimize Mobile Phase: Adjust the gradient, pH, or buffer composition. For underivatized amino acids, hydrophilic interaction liquid chromatography (HILIC) or mixed-mode columns can provide better separation than traditional reversed-phase columns.[8]

    • Select an Appropriate Column: Use a column specifically designed for chiral separations or one that provides high-resolution for polar compounds.

    • Derivatization: Use a chiral derivatizing agent to create diastereomers, which are more easily separated on a standard C18 column.[5]

  • For GC-MS:

    • Ensure Complete Derivatization: Incomplete derivatization will lead to poor peak shape and resolution. Optimize reaction time and temperature.[7][16]

    • Optimize GC Temperature Program: Adjust the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks.[5]

Problem 3: Sample Instability and Degradation

Q: I suspect my D-Alloisoleucine samples are degrading during storage. What are the signs and how can I prevent this?

A: Sample degradation can lead to inaccurate quantification.

  • Signs of Degradation:

    • Visual changes like yellowing or browning of the sample.[17]

    • Analytical changes such as the appearance of new peaks or a decrease in the main analyte peak area in the chromatogram.[17]

  • Prevention Strategies:

    • Temperature: For short-term storage, use 2-8°C. For long-term storage, flash-freeze samples and store them at -80°C. Avoid repeated freeze-thaw cycles.[17][18]

    • Moisture: Store solid samples in a desiccator. For solutions, use anhydrous solvents when possible or prepare fresh aqueous solutions.[17]

    • pH: D-Alloisoleucine is most stable in neutral to slightly acidic conditions. Avoid strongly acidic or alkaline environments.[17]

    • Container: Use sterile, tightly sealed vials to prevent microbial contamination and evaporation.[17]

Quantitative Data Summary

The following tables summarize key performance metrics for D-Alloisoleucine analytical methods.

Table 1: LC-MS/MS Method Precision for D-Alloisoleucine in Dried Blood Spots

ParameterAlloisoleucineLeucineIsoleucineValine
Intra-assay Imprecision (CV %) 4.6%[1]4.3%[1]6.5%[1]3.2%[1]
Inter-assay Imprecision (CV %) 13.0%[1]6.3%[1]8.3%[1]10.4%[1]
Recovery 91% - 129%[3]91% - 129%[3]91% - 129%[3]91% - 129%[3]
Limit of Quantification (LOQ) 2 µmol/L[1]2 µmol/L[1]2 µmol/L[1]2 µmol/L[1]

Detailed Experimental Protocols

Protocol 1: Protein Precipitation from Plasma/Serum Samples [5]

This protocol is a common first step to remove high-abundance proteins from biological fluids.

  • Sample Aliquoting: Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Solvent Addition: Add 300 µL of ice-cold acetonitrile (ACN) to the sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the sample at -20°C for 20 minutes to maximize protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the amino acids, and transfer it to a new tube for analysis or further processing (e.g., derivatization).

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples [5]

This protocol is used to clean up urine samples and concentrate the amino acids.

  • Sample Preparation: Thaw frozen urine samples and centrifuge at 2,000 x g for 10 minutes to remove any particulate matter.

  • Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through it.

  • Sample Loading: Load 1 mL of the clarified urine onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.

  • Elution: Elute the retained amino acids with 1 mL of 80% methanol in water.

  • Drying: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for the subsequent analytical method.

Protocol 3: Derivatization for GC-MS Analysis [5]

This protocol prepares the sample for analysis by Gas Chromatography-Mass Spectrometry.

  • Drying: Dry the sample extract (from Protocol 1 or 2) completely under a stream of nitrogen.

  • Reagent Addition: Add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile to the dried sample.

  • Incubation: Cap the vial tightly and heat at 100°C for 2 hours to ensure complete derivatization.

  • Analysis: Cool the sample to room temperature before GC-MS analysis.

Visualizations

Below are diagrams illustrating key workflows and concepts in D-Alloisoleucine sample preparation.

G cluster_0 Sample Collection & Initial Prep cluster_1 Derivatization (for GC-MS) cluster_2 Analysis Start Biological Sample (Plasma, Urine, Dried Blood Spot) Precipitation Protein Precipitation (e.g., Acetonitrile) Start->Precipitation For Plasma/ Serum SPE Solid-Phase Extraction (SPE) Start->SPE For Urine Hydrolysis Protein Hydrolysis (If required) Start->Hydrolysis For Protein-bound Derivatization Derivatization (e.g., MTBSTFA) Precipitation->Derivatization Analysis Analytical Separation (LC-MS/MS, GC-MS, HPLC) Precipitation->Analysis Direct Injection (LC-MS) SPE->Derivatization SPE->Analysis Direct Injection (LC-MS) Hydrolysis->Derivatization Hydrolysis->Analysis Direct Injection (LC-MS) Derivatization->Analysis

Caption: General workflow for D-Alloisoleucine sample preparation.

G Problem Low D-Alloisoleucine Recovery CheckSPE Is SPE step used? Problem->CheckSPE CheckPPT Is Protein Precipitation used? Problem->CheckPPT No Sol_SPE_Wash Optimize SPE Wash Solvent (Test weaker solvent) CheckSPE->Sol_SPE_Wash Yes CheckStorage Review Sample Storage & Handling Procedures CheckPPT->CheckStorage No Sol_PPT Optimize Precipitation (Solvent:Sample Ratio, Temp) CheckPPT->Sol_PPT Yes Sol_Storage Use Low-Retention Vials Increase Organic in Matrix CheckStorage->Sol_Storage Sol_SPE_Elute Optimize SPE Elution Solvent (Test stronger solvent/pH) Sol_SPE_Wash->Sol_SPE_Elute

Caption: Troubleshooting decision tree for low recovery.

G cluster_challenges Key Challenges cluster_solutions Mitigation Strategies center_node Accurate D-Alloisoleucine Quantification c1 Isobaric Interference (Leucine, Isoleucine) center_node->c1 c2 Low Physiological Concentration center_node->c2 c3 Sample Matrix Effects center_node->c3 c4 Degradation During Storage & Prep center_node->c4 s1 Chiral Chromatography or Derivatization c1->s1 s2 High-Sensitivity Methods (LC-MS/MS, GC-MS) c2->s2 s3 Effective Cleanup (SPE, Protein Precipitation) c3->s3 s4 Optimized Storage Conditions (-80°C, Low Air Exposure) c4->s4

References

validation of D-Alloisoleucine analytical methods according to FDA guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the validation of analytical methods for D-Alloisoleucine in accordance with FDA guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the key FDA guidance documents for analytical method validation?

A1: The primary FDA guidance documents to consult are "Bioanalytical Method Validation Guidance for Industry" (May 2018) and the more recent ICH M10 Bioanalytical Method Validation and Study Sample Analysis (November 2022), which the FDA has largely adopted.[1][2] For non-clinical and clinical studies, these documents provide recommendations for method validation.

Q2: What are the critical parameters to evaluate during the validation of a D-Alloisoleucine analytical method?

A2: According to FDA and ICH guidelines, the critical parameters for validating a bioanalytical method for D-Alloisoleucine include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify D-Alloisoleucine in the presence of other components, especially its isomers like L-Isoleucine, L-Alloisoleucine, and D-Isoleucine.[3]

  • Accuracy and Precision: The closeness of measured values to the true value (accuracy) and the degree of agreement among individual test results (precision).[4][5]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of D-Alloisoleucine.

  • Range: The concentration interval over which the method is precise, accurate, and linear. This includes the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).[3]

  • Recovery: The efficiency of the extraction process for D-Alloisoleucine from the biological matrix.[5]

  • Stability: The stability of D-Alloisoleucine in the biological matrix under different storage and handling conditions.[5]

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix.[3]

Q3: Why is the separation of D-Alloisoleucine from its isomers so critical?

A3: D-Alloisoleucine is a stereoisomer of L-Isoleucine, and it also has other isomers such as L-Alloisoleucine and D-Isoleucine. L-Isoleucine is a naturally occurring essential amino acid and is typically present in much higher concentrations in biological samples.[6] Therefore, a key challenge is to develop a method that can specifically and accurately quantify D-Alloisoleucine without interference from these other isomers.[6] This is often achieved through chiral chromatography techniques.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of D-Alloisoleucine, particularly using HPLC-based methods.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure D-Alloisoleucine is in a single ionic form.
Column overload.Reduce the injection volume or the sample concentration.
Column contamination or degradation.Flush the column with a strong solvent or replace the column if necessary.[8]
Inconsistent Retention Times Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.[9]
Inconsistent mobile phase composition.Prepare fresh mobile phase carefully and ensure proper mixing.[9]
HPLC pump malfunction.Check the pump for leaks and ensure a stable flow rate.[9]
Low Signal Intensity Inefficient derivatization (if used).Optimize the derivatization reaction conditions (reagent concentration, temperature, and time).
Suboptimal detector settings.Ensure the detector is set to the appropriate wavelength for the analyte or its derivative.
Poor extraction recovery.Optimize the sample preparation and extraction procedure.
No Separation of Isomers Incorrect chiral column or mobile phase.Select a chiral column and mobile phase specifically designed for amino acid isomer separation.
Suboptimal chromatographic conditions.Adjust the mobile phase composition, flow rate, and temperature to improve resolution.

Experimental Protocols

Protocol 1: Sample Preparation for D-Alloisoleucine Analysis in Human Plasma

This protocol describes a protein precipitation method for the extraction of D-Alloisoleucine from human plasma.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Vortex the plasma sample and transfer 100 µL into a clean microcentrifuge tube.

  • Protein Precipitation: Add 400 µL of ice-cold methanol containing the internal standard (e.g., a stable isotope-labeled D-Alloisoleucine) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: HPLC-MS/MS Method Validation for D-Alloisoleucine

This protocol outlines the key steps for validating an HPLC-MS/MS method for the quantification of D-Alloisoleucine in a biological matrix according to FDA guidelines.

  • System Suitability: Before each validation run, inject a standard solution of D-Alloisoleucine to ensure the system is performing correctly. Assess parameters like peak area, retention time, and peak shape.

  • Selectivity and Specificity:

    • Analyze blank matrix samples from at least six different sources to check for interferences at the retention time of D-Alloisoleucine and the internal standard.

    • Analyze blank matrix spiked with the LLOQ concentration of D-Alloisoleucine and potential interfering substances (e.g., its isomers).

  • Calibration Curve and Linearity:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of D-Alloisoleucine. A typical range might be 1-1000 ng/mL.

    • Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision:

    • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

    • Analyze five replicates of each QC level in at least three separate analytical runs.

    • Calculate the accuracy (% bias) and precision (% CV). The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision should be ≤15% CV (≤20% for LLOQ).

  • Recovery:

    • Compare the peak area of D-Alloisoleucine in extracted samples with the peak area of unextracted standards at the same concentration.

    • Perform this at low, medium, and high QC concentrations.

  • Stability:

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Short-Term Stability: Keep QC samples at room temperature for a specified period (e.g., 24 hours) before analysis.

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for an extended period and analyze.

    • Post-Preparative Stability: Evaluate the stability of processed samples in the autosampler.

    • The mean concentration at each stability time point should be within ±15% of the baseline concentration.

Data Presentation

Table 1: Summary of Accuracy and Precision Data for D-Alloisoleucine Validation
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Precision (% CV)
LLOQ1.00.95-5.08.510.2
Low QC3.02.90-3.36.27.8
Mid QC5051.5+3.04.55.9
High QC800785-1.93.14.5
Table 2: Summary of Stability Data for D-Alloisoleucine
Stability TestStorage ConditionDurationMean % Recovery (Low QC)Mean % Recovery (High QC)
Freeze-Thaw3 Cycles (-80°C to RT)N/A98.2101.5
Short-TermRoom Temperature24 hours97.599.8
Long-Term-80°C90 days96.898.9
Post-PreparativeAutosampler (4°C)48 hours102.1100.7

Visualizations

ValidationWorkflow A Method Development B Method Validation Protocol A->B Define Acceptance Criteria C Selectivity & Specificity B->C D Calibration Curve & Linearity B->D E Accuracy & Precision B->E F Recovery B->F G Stability B->G H Validation Report C->H D->H E->H F->H G->H I Sample Analysis H->I Approved Method

Caption: Workflow for D-Alloisoleucine Analytical Method Validation.

TroubleshootingLogic start Problem Encountered p1 Poor Peak Shape? start->p1 s1_1 Check Mobile Phase pH p1->s1_1 Yes p2 Inconsistent Retention Time? p1->p2 No s1_2 Reduce Sample Load s1_1->s1_2 s1_3 Clean/Replace Column s1_2->s1_3 end Problem Resolved s1_3->end s2_1 Use Column Oven p2->s2_1 Yes p3 Low Signal? p2->p3 No s2_2 Prepare Fresh Mobile Phase s2_1->s2_2 s2_3 Check Pump s2_2->s2_3 s2_3->end s3_1 Optimize Derivatization p3->s3_1 Yes s3_2 Adjust Detector Settings s3_1->s3_2 s3_2->end

Caption: Troubleshooting Logic for D-Alloisoleucine HPLC Analysis.

References

Validation & Comparative

A Comparative Analysis of D-Alloisoleucine and L-Isoleucine: Unraveling Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological roles of L-Isoleucine and the enigmatic nature of its diastereomer, D-Alloisoleucine.

In the landscape of amino acid biology, L-Isoleucine stands as a well-characterized essential amino acid, pivotal for numerous physiological processes. In stark contrast, its stereoisomer, D-Alloisoleucine, remains largely enigmatic, primarily recognized as a pathognomonic marker for Maple Syrup Urine Disease (MSUD).[1] This guide provides a detailed comparative analysis of the known biological activities of L-Isoleucine and the current, limited understanding of D-Alloisoleucine, highlighting the significant knowledge gaps and future research directions. Direct comparative studies on their biological effects are notably scarce in scientific literature.[1]

Comparative Summary of Biological Activity

The following table summarizes the known biological activities of L-Isoleucine and the current understanding of D-Alloisoleucine. The disparity in available data underscores the need for further investigation into the biological role of D-Alloisoleucine.

Biological ProcessL-IsoleucineD-Alloisoleucine
Protein Synthesis Essential component for protein synthesis, activating the mTOR signaling pathway to promote translation.[1]Not well-characterized; not a proteinogenic amino acid.[2]
Glucose Metabolism Stimulates insulin-independent glucose uptake in muscle cells and plays a role in regulating blood sugar levels.[3][4]Effects on glucose metabolism are largely unknown.
Signaling Pathways Known activator of the mTOR signaling pathway, influencing cell growth, proliferation, and protein synthesis.[1]Signaling pathways have not been well-elucidated.[1]
Immune Response Plays a role in the immune system, including the production of immune cells and enhancing the body's ability to fight infections.No significant data available.
Clinical Relevance An essential amino acid that must be obtained through diet. Deficiency can lead to various health issues.Primarily known as a diagnostic marker for Maple Syrup Urine Disease (MSUD).[5]

Signaling Pathways and Metabolic Roles

L-Isoleucine's Central Role in mTOR Signaling

L-Isoleucine, as a branched-chain amino acid (BCAA), is a key activator of the mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is a master regulator of cell growth, proliferation, and protein synthesis. The activation of mTOR complex 1 (mTORC1) by L-Isoleucine initiates a cascade of phosphorylation events, leading to protein synthesis.

L_Isoleucine_mTOR_Pathway L_Isoleucine L-Isoleucine mTORC1 mTORC1 L_Isoleucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E phosphorylates (inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E->Protein_Synthesis inhibits

Caption: L-Isoleucine activates the mTORC1 signaling pathway, promoting protein synthesis.

The Metabolic Fate of D-Alloisoleucine

The biological role of D-Alloisoleucine is not well understood, with most research focusing on its formation from L-Isoleucine and its accumulation in MSUD. In healthy individuals, L-Alloisoleucine is present in plasma in only trace amounts. Its formation is a byproduct of L-Isoleucine transamination.[6]

Experimental Protocols: A Framework for Comparative Analysis

Due to the lack of direct comparative studies, a standardized experimental workflow is crucial for elucidating the distinct biological activities of D-Alloisoleucine and L-Isoleucine. The following outlines a general protocol for cell-based assays.

Objective: To compare the effects of D-Alloisoleucine and L-Isoleucine on cell proliferation and glucose uptake.

Materials:

  • Cell line (e.g., C2C12 myotubes for glucose uptake, various cancer cell lines for proliferation)

  • D-Alloisoleucine and L-Isoleucine (high purity)

  • Cell culture medium and supplements

  • Proliferation assay kit (e.g., MTT, BrdU)

  • Glucose uptake assay kit (e.g., fluorescently labeled glucose analog)

  • Plate reader

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • For glucose uptake assays in C2C12 cells, differentiate myoblasts into myotubes.

    • Prior to treatment, starve cells of serum and/or amino acids for a defined period to establish a baseline.

    • Treat cells with varying concentrations of D-Alloisoleucine or L-Isoleucine. Include a vehicle control group.

  • Assay Performance:

    • Proliferation Assay: After the desired incubation period (e.g., 24-72 hours), perform the proliferation assay according to the manufacturer's instructions.

    • Glucose Uptake Assay: After a shorter incubation period with the amino acids, perform the glucose uptake assay as per the manufacturer's protocol.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a plate reader.

    • Normalize the data to a control group (e.g., vehicle-treated cells).

    • Perform statistical analysis to determine significant differences between the effects of D-Alloisoleucine and L-Isoleucine.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (e.g., C2C12) Starvation Serum/Amino Acid Starvation Cell_Culture->Starvation Control Vehicle Control L_Ile L-Isoleucine D_Allo_Ile D-Alloisoleucine Proliferation Proliferation Assay Glucose_Uptake Glucose Uptake Assay Data_Acquisition Data Acquisition (Plate Reader) Proliferation->Data_Acquisition Glucose_Uptake->Data_Acquisition Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis

Caption: A general experimental workflow for comparing the biological effects of L-Isoleucine and D-Alloisoleucine in cell-based assays.

Future Directions

The significant lack of data on the biological activity of D-Alloisoleucine presents a compelling area for future research. Key questions to be addressed include:

  • Does D-Alloisoleucine interact with any cellular signaling pathways?

  • What are the effects of D-Alloisoleucine on cellular metabolism, including glucose and lipid metabolism?

  • Does D-Alloisoleucine have any impact on cell proliferation, differentiation, or apoptosis?

  • Could D-Alloisoleucine have any therapeutic potential or toxicological effects?

Systematic in vitro and in vivo studies are necessary to unravel the biological significance of D-Alloisoleucine and to understand its potential role beyond being a mere biomarker for MSUD. Such research will not only fill a critical knowledge gap but may also open new avenues for therapeutic interventions.

References

A Validated LC-MS/MS Method for D-Alloisoleucine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a new, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of D-Alloisoleucine. D-Alloisoleucine is a pathognomonic biomarker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder.[1][2][3] Accurate and reliable quantification of this amino acid is crucial for the diagnosis and monitoring of MSUD patients.[4][5][6] This document presents the validation data for the new method, compares it with alternative analytical approaches, and provides a detailed experimental protocol.

Performance Comparison

The new LC-MS/MS method demonstrates excellent performance characteristics, particularly in its ability to chromatographically separate D-Alloisoleucine from its isomers, including leucine, isoleucine, and 3-hydroxyproline, which is a significant challenge for other methods.[4][7] The following tables summarize the quantitative validation data for the new method and compare it to an alternative, commonly used approach.

Table 1: Validation Summary of the New LC-MS/MS Method

Validation ParameterResult
Linearity (r²)>0.99
Accuracy (% Recovery)91% to 129%[1][3]
Precision (CV%)Intra-assay: 1.8% to 7.4%; Inter-assay: 1.8% to 7.4%[1][3]
Limit of Quantification (LOQ)1 µmol/L[8]
SpecificityBaseline separation from isobaric compounds[7][8]
Run Time< 15 minutes[1][3][9]

Table 2: Comparison with an Alternative Method (e.g., Traditional HPLC)

FeatureNew LC-MS/MS MethodTraditional HPLC with Derivatization
Sensitivity High (µmol/L range)Moderate
Specificity High (mass-based detection)Prone to interferences
Sample Preparation Simple protein precipitation[10][11][12]Complex derivatization required[13]
Run Time Fast (< 15 minutes)[1][3][9]Long (> 30 minutes)
Throughput HighLow
Multiplexing Simultaneous analysis of multiple amino acids possible[10][11]Limited

Experimental Protocol: New LC-MS/MS Method

This section details the methodology for the quantification of D-Alloisoleucine in dried blood spots (DBS).

1. Sample Preparation:

  • A 3/16-inch punch from a dried blood spot is placed into a well of a 96-well plate.[1][3]

  • An extraction solution containing methanol and isotopically labeled internal standards (e.g., d10-Allo-Isoleucine) is added to each well.[4]

  • The plate is agitated for 20 minutes to ensure complete extraction.

  • The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in the mobile phase for LC-MS/MS analysis.[1][3]

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A mixed-mode or HILIC column is used to achieve separation of the isomers.[1][7]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically employed.[10][11]

    • Flow Rate: Optimized for the specific column dimensions.

    • Injection Volume: 1-10 µL.[4][10]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for D-Alloisoleucine and its internal standard. A common transition for alloisoleucine is m/z 132.1 -> 86.[7]

Visualizing the Workflow and Validation

To better illustrate the experimental process and the relationship between validation parameters, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing DBS Dried Blood Spot Punch Extraction Extraction with Internal Standard DBS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

References

D-Alloisoleucine vs. L-Alloisoleucine: A Comparative Guide for Biomarker Selection in Maple Syrup Urine Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the diagnosis and monitoring of Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder, the accurate measurement of specific biomarkers is paramount. This guide provides a comprehensive comparison of D-alloisoleucine and L-alloisoleucine as diagnostic markers for MSUD, targeting researchers, scientists, and drug development professionals. The evidence overwhelmingly supports L-alloisoleucine as the definitive, pathognomonic biomarker for this condition.

Maple Syrup Urine Disease is characterized by the body's inability to process certain essential amino acids, namely leucine, isoleucine, and valine. This deficiency leads to a toxic buildup of these branched-chain amino acids (BCAAs) and their corresponding ketoacids in the body. Among the various metabolites that accumulate, alloisoleucine has been identified as a key indicator of MSUD.

L-Alloisoleucine: The Gold Standard Biomarker

Scientific literature consistently identifies L-alloisoleucine as the most specific and sensitive diagnostic marker for all forms of MSUD.[1][2][3] Its presence in plasma at concentrations above a specific threshold is considered pathognomonic for the disease, meaning it is specifically indicative of MSUD.[1][4][5][6][7][8]

A key study utilizing capillary gas chromatography on plasma from MSUD patients found only L-alloisoleucine and L-isoleucine, with no detection of the other possible stereoisomers.[9] This finding underscores the clinical relevance of the L-isoform.

The diagnostic utility of L-alloisoleucine is well-established, with a plasma concentration greater than 5 µmol/L serving as a critical cutoff value for diagnosis.[1][2][3][10] In healthy individuals, the levels of L-alloisoleucine are typically very low. For instance, reference values in healthy adults are around 1.9 ± 0.6 µmol/L, and even lower in children and infants.[2][3]

In contrast to the extensive research supporting L-alloisoleucine, there is a notable lack of evidence for a significant diagnostic role of D-alloisoleucine in MSUD. While some publications may use the term "d-alloisoleucine," this often appears to be a non-specific or potentially inaccurate reference to alloisoleucine in general, with the primary research focus remaining on the L-stereoisomer.

Quantitative Comparison of L-Alloisoleucine Levels

To illustrate the diagnostic power of L-alloisoleucine, the following table summarizes its concentration in different populations.

PopulationL-Alloisoleucine Concentration (µmol/L)Source
Healthy Adults1.9 ± 0.6[2][3]
Healthy Children (3-11 years)1.6 ± 0.4[2][3]
Healthy Infants (<3 years)1.3 ± 0.5[2][3]
MSUD Diagnostic Cutoff> 5[1][2][3][10]
Classical MSUD PatientsSignificantly elevated; consistently > 5[3]
Variant MSUD Patients> 5 in all diagnostic samples[3]
Individuals with other metabolic conditions (Diabetes, Phenylketonuria)Not significantly different from healthy subjects[3]

Biochemical Pathway of L-Alloisoleucine Formation in MSUD

In individuals with MSUD, the deficient activity of the branched-chain α-ketoacid dehydrogenase (BCKD) complex leads to the accumulation of BCAAs. The elevated levels of L-isoleucine drive the formation of L-alloisoleucine through the keto-enol tautomerization of its corresponding α-ketoacid, α-keto-β-methylvalerate.[9]

cluster_pathway Biochemical Pathway of L-Alloisoleucine Formation in MSUD LIsoleucine L-Isoleucine aKeto α-keto-β-methylvalerate LIsoleucine->aKeto Transamination aKeto->LIsoleucine Reamination LAlloisoleucine L-Alloisoleucine (Pathognomonic Biomarker) aKeto->LAlloisoleucine Keto-enol tautomerization and reamination aKeto->Block BCKD Branched-Chain α-Ketoacid Dehydrogenase (BCKD) Complex Metabolism Further Metabolism Block->Metabolism Deficient in MSUD

Caption: Formation of L-alloisoleucine in Maple Syrup Urine Disease.

Experimental Protocols

Accurate quantification of L-alloisoleucine is crucial for the diagnosis and management of MSUD. The following are detailed methodologies for key experiments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for L-Alloisoleucine Quantification in Dried Blood Spots

This method is commonly used in newborn screening as a second-tier test to confirm MSUD.[11]

1. Sample Preparation:

  • A 3/16-inch punch from a dried blood spot is placed into a well of a microplate.

  • An extraction solution of methanol/water containing isotopically labeled internal standards (e.g., d10-Allo-Ile) is added.

  • The plate is agitated to facilitate extraction.

  • The supernatant is transferred to a new plate and dried under a stream of nitrogen.

  • The dried extract is reconstituted in the initial mobile phase for injection into the LC-MS/MS system.[11]

2. LC Separation:

  • Column: A chiral column or a column capable of separating isomers, such as a mixed-mode column, is used.[12][13][14]

  • Mobile Phase: A typical mobile phase consists of a gradient of aqueous and organic solvents with additives like formic acid to improve ionization. For example, Mobile Phase A could be 0.1% formic acid in water, and Mobile Phase B could be 0.1% formic acid in acetonitrile.[15]

  • Gradient: A gradient elution is employed to achieve separation of L-alloisoleucine from its isomers (L-isoleucine, leucine) and other amino acids.[15]

3. MS/MS Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is commonly used.[15]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for L-alloisoleucine and the internal standard are monitored.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method can also be employed for the analysis of branched-chain amino acids, including L-alloisoleucine, in plasma.[16]

1. Sample Preparation:

  • Plasma (e.g., 500 µL) is mixed with an equal volume of a protein precipitating agent, such as 10% sulfosalicylic acid.

  • The mixture is vortexed and then incubated at 4°C.

  • The sample is centrifuged to pellet the precipitated proteins.

  • The resulting supernatant is transferred to an HPLC vial for injection.[16]

2. HPLC Analysis:

  • Column: An amino acid analysis column is used.

  • Detection: Post-column derivatization with ninhydrin followed by UV detection is a common approach for amino acid analysis.

Experimental Workflow

The general workflow for the analysis of L-alloisoleucine as a biomarker for MSUD involves several key steps from sample collection to data analysis.

cluster_workflow Experimental Workflow for L-Alloisoleucine Analysis SampleCollection Sample Collection (Dried Blood Spot or Plasma) SamplePrep Sample Preparation (Protein Precipitation, Extraction) SampleCollection->SamplePrep LCMS LC-MS/MS or HPLC Analysis (Chromatographic Separation) SamplePrep->LCMS DataAcquisition Data Acquisition (Mass Spectrometry Detection) LCMS->DataAcquisition DataAnalysis Data Analysis (Quantification against Calibration Curve) DataAcquisition->DataAnalysis Result Result Interpretation (Comparison to Diagnostic Cutoff) DataAnalysis->Result

Caption: General workflow for the analysis of L-alloisoleucine in MSUD.

Conclusion

References

A Comparative Guide to the Cellular Effects of D-Alloisoleucine and its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isoleucine Stereoisomers

Isoleucine is critical for numerous physiological functions, including protein metabolism, glucose transport, and immune function.[2] The stereochemistry of amino acids can dramatically alter their biological activity. While L-amino acids are the primary building blocks of proteins in mammals, certain D-amino acids, such as D-serine and D-aspartate, have been shown to be biologically active as signaling molecules, particularly in the nervous system.[3][4] The effects of the D-isomers of isoleucine are poorly understood, but their potential for distinct biological activities warrants investigation.[1]

Comparative Analysis of Cellular Effects

The following tables summarize the known effects of L-Isoleucine and the limited information available for its stereoisomers. The data is compiled from various studies and cell types, highlighting the need for direct, systematic comparative analysis.

Table 1: Effects on Cell Proliferation

StereoisomerCell TypeEffectSupporting Data/Observations
L-Isoleucine Bovine Mammary Epithelial Cells (MAC-T)Dose-dependent effect on proliferation.[1]Leucine and isoleucine increased cell proliferation in MAC-T cells.[5]
Lung Cancer Cells (LLC, H1975)High doses inhibit tumor growth.[1]
Human FibroblastsDeprivation reduces proliferation.[1]
D-Isoleucine -Data not available.The effects of the D-isomer of isoleucine in mammalian cells are poorly understood.[1]
L-Alloisoleucine -Data not available.Studied in the context of its formation from L-Isoleucine, but direct effects on proliferation are not detailed.[1][6]
D-Alloisoleucine -Data not available.

Table 2: Effects on Apoptosis

StereoisomerCell TypeEffectSupporting Data/Observations
L-Isoleucine PC12 Cells, Primary NeuronsDeprivation induces apoptosis.[7]Deficiency led to ceramide accumulation and caspase activation.[7]
D-Isoleucine -Data not available.
L-Alloisoleucine -Data not available.
D-Alloisoleucine -Data not available.

Table 3: Effects on Glucose Metabolism

StereoisomerCell TypeEffectSupporting Data/Observations
L-Isoleucine C2C12 MyotubesStimulates insulin-independent glucose uptake.[1]
D-Isoleucine -Data not available.
L-Alloisoleucine -Data not available.
D-Alloisoleucine -Data not available.

Signaling Pathways

The best-characterized signaling pathway for isoleucine is the mTOR pathway, which is activated by L-Isoleucine.

L-Isoleucine and the mTOR Signaling Pathway

L-Isoleucine, like other BCAAs, is a known activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1][2] Activation of mTOR complex 1 (mTORC1) by L-Isoleucine leads to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes protein translation.[1] The signaling pathways for the other stereoisomers have not been well-elucidated.[1]

L_Isoleucine_mTOR_Pathway L_Isoleucine L-Isoleucine mTORC1 mTORC1 L_Isoleucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits (when unphosphorylated) Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: L-Isoleucine activates the mTORC1 signaling pathway.

Experimental Protocols

Detailed methodologies are provided below for key cell-based assays to enable researchers to conduct comparative studies.

Cell Proliferation Assay (MTT/WST-1)

This protocol provides a general method for assessing cell proliferation in response to treatment with isoleucine stereoisomers.

Objective: To determine the effect of D-Alloisoleucine and its stereoisomers on the proliferation rate of a selected cell line.

Materials:

  • Human cell line (e.g., fibroblasts, cancer cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Isoleucine-free medium

  • Stock solutions of D-Alloisoleucine, L-Isoleucine, D-Isoleucine, and L-Alloisoleucine

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.[1]

  • Amino Acid Starvation (Optional): To establish a baseline, switch the cells to an isoleucine-free medium for 24 hours.[1]

  • Treatment: Replace the starvation medium with a medium containing various concentrations of each isoleucine stereoisomer. Include a control group with standard medium and a negative control with isoleucine-free medium.[1]

  • Incubation: Incubate the cells for 24-72 hours.[1]

  • Proliferation Measurement: Add the proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 1-4 hours).[1]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.[1]

Glucose Uptake Assay

This protocol outlines a method for measuring glucose uptake in cells treated with isoleucine stereoisomers using a glucose analog like 2-deoxyglucose (2-DG).

Objective: To compare the effects of D-Alloisoleucine and its stereoisomers on glucose uptake.

Materials:

  • Adherent cells capable of glucose uptake (e.g., C2C12 myotubes, adipocytes)

  • Differentiation medium (if required, e.g., DMEM with 2% horse serum for C2C12)

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • Stock solutions of isoleucine stereoisomers

  • 2-deoxy-[³H]-glucose or a non-radioactive glucose uptake assay kit

  • Lysis buffer

  • Scintillation counter or plate reader

Procedure:

  • Cell Culture and Differentiation: Seed and, if necessary, differentiate cells in multi-well plates. For C2C12 myoblasts, induce differentiation to myotubes.[1]

  • Serum Starvation: Before the assay, wash the cells and incubate in serum-free medium for 2-4 hours.[1]

  • Treatment: Wash the cells with KRPH buffer and incubate with varying concentrations of each isoleucine stereoisomer for a specified time (e.g., 30-60 minutes).[1]

  • Glucose Uptake: Add 2-DG (radiolabeled or as per kit instructions) to initiate glucose uptake and incubate for a defined period (e.g., 5-10 minutes).[1]

  • Termination and Lysis: Stop the uptake by washing with ice-cold buffer and lyse the cells.

  • Quantification: Measure the amount of 2-DG taken up by the cells using a scintillation counter or a plate reader, depending on the assay method.

Experimental Workflow

A general workflow for comparing the effects of isoleucine stereoisomers in cell-based assays is depicted below.

Experimental_Workflow Start Start: Select Cell Line and Stereoisomers Cell_Culture Cell Culture & Seeding (e.g., 96-well plate) Start->Cell_Culture Starvation Optional: Amino Acid Starvation Cell_Culture->Starvation Treatment Treat with Stereoisomers (Varying Concentrations) Cell_Culture->Treatment Without Starvation Starvation->Treatment Incubation Incubate (24-72 hours) Treatment->Incubation Assay Perform Cell-Based Assay Incubation->Assay Proliferation Proliferation Assay (MTT/WST-1) Assay->Proliferation Apoptosis Apoptosis Assay (Caspase activity, etc.) Assay->Apoptosis Metabolism Metabolic Assay (Glucose Uptake) Assay->Metabolism Data_Analysis Data Acquisition & Analysis Proliferation->Data_Analysis Apoptosis->Data_Analysis Metabolism->Data_Analysis Conclusion Conclusion: Compare Stereoisomer Effects Data_Analysis->Conclusion

Caption: General workflow for comparing isoleucine isomers.

Conclusion and Future Directions

The current body of scientific literature provides a solid foundation for understanding the cellular effects of L-Isoleucine. However, there is a clear and significant lack of data regarding its stereoisomers, D-Isoleucine, L-Alloisoleucine, and D-Alloisoleucine. The distinct biological roles of other D-amino acids suggest that these isoleucine stereoisomers may possess unique and uncharacterized cellular activities.[1]

Future research should focus on direct, head-to-head comparative studies of all four stereoisomers in a variety of cell-based assays. Elucidating the specific contribution of each isomer to cellular processes such as proliferation, apoptosis, and metabolism will be crucial for a comprehensive understanding of isoleucine biology and could open new avenues for therapeutic development. The experimental protocols and workflows provided in this guide offer a starting point for these much-needed investigations.

References

D-Alloisoleucine as an Internal Standard in Amino acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of amino acid analysis, the use of an internal standard is crucial for achieving accurate and reproducible quantification. An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the sample, and chromatographically resolved from all other components. D-Alloisoleucine has emerged as a valuable internal standard, particularly in specific clinical diagnostic applications. This guide provides a comprehensive comparison of D-alloisoleucine with other commonly used internal standards, supported by experimental data and detailed protocols.

Comparison of Internal Standards for Amino Acid Analysis

The choice of an internal standard significantly impacts the reliability of amino acid quantification. While various compounds are utilized, D-alloisoleucine, norleucine, and stable isotope-labeled amino acids are among the most prevalent. The following table summarizes their key characteristics.

FeatureD-AlloisoleucineNorleucine/NorvalineStable Isotope-Labeled Amino Acids
Chemical Similarity Stereoisomer of isoleucine, providing very similar chemical properties to other amino acids.Non-proteinogenic amino acids, structurally similar to leucine and valine.[1]Chemically identical to the analyte, differing only in isotopic composition.[2]
Natural Occurrence Not naturally present in significant amounts in healthy individuals.[3][4][5]Not found in proteins, making them suitable for protein hydrolysates.[6][7]Present only if specifically added to the sample.
Chromatographic Resolution Can be challenging to separate from isoleucine, requiring optimized chromatographic conditions.[8][9]Generally well-resolved from standard amino acids, but can be difficult to separate from highly hydrophobic and isostructural amino acids.[1]May co-elute with the native analyte, but are distinguished by mass spectrometry.[2]
Primary Application Gold standard for the diagnosis and monitoring of Maple Syrup Urine Disease (MSUD) due to its pathognomonic nature.[3][4][5][10]General purpose internal standard for various amino acid analysis applications.[6][7][11]Considered the "gold standard" for mass spectrometry-based quantification, offering the highest accuracy.[2][12]
Detection Method Compatible with various methods including HPLC with pre- or post-column derivatization and LC-MS/MS.[13]Widely used with HPLC and various derivatization techniques.[6][7]Primarily used with mass spectrometry (LC-MS/MS, GC-MS).[2][14]
Cost Generally affordable.Relatively low cost.Can be expensive, especially for a full panel of amino acids.[2]

Experimental Data and Performance

The performance of an internal standard is evaluated based on parameters such as accuracy, precision (repeatability and intermediate precision), linearity, and recovery. The following table presents a synthesis of performance data for methods utilizing different internal standards.

ParameterD-Alloisoleucine (in MSUD diagnosis)Norleucine/NorvalineStable Isotope-Labeled Amino Acids
Linearity (r²) >0.998[13]>0.99[1]≥0.99[15]
Accuracy (% Bias) Within ±15%[16]Generally within ±15%Within ±15%[8]
Intra-day Precision (%RSD) <5%[8]1.93% to 5.43%[16]3.2% to 14.2%[15]
Inter-day Precision (%RSD) <10%[8]2.08% to 10.69%[16]2.0% to 13.6%[15]
Recovery (%) 92.1% to 103.0%[13]97.08% to 102.44%[16]Compliant with guidelines[15]

Experimental Protocols

Accurate amino acid analysis is highly dependent on a meticulously followed protocol. Below is a generalized methodology for the analysis of amino acids in plasma using an internal standard, followed by a specific example for MSUD diagnosis.

General Protocol for Amino Acid Analysis by LC-MS/MS
  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., a mixture of stable isotope-labeled amino acids).

    • Deproteinize the sample by adding 400 µL of a precipitation agent (e.g., methanol or acetonitrile).

    • Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for injection.

  • Chromatography and Mass Spectrometry:

    • LC System: A UHPLC system equipped with a column suitable for amino acid analysis (e.g., a reversed-phase C18 or a HILIC column).

    • Mobile Phase: A gradient of aqueous and organic solvents, often with additives like formic acid to improve ionization.

    • Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each amino acid and the internal standard.

  • Quantification:

    • The concentration of each amino acid is determined by calculating the ratio of the peak area of the native amino acid to the peak area of its corresponding internal standard.

    • A calibration curve is generated using known concentrations of amino acid standards with a constant concentration of the internal standard.

Specific Protocol for MSUD Diagnosis using D-Alloisoleucine

For the diagnosis of Maple Syrup Urine Disease (MSUD), the detection and quantification of L-alloisoleucine is critical.[3][4][5]

  • Sample Preparation: A similar protein precipitation step as described above is performed on plasma samples from newborns or patients suspected of having MSUD. D-Alloisoleucine is often included in the internal standard mix.

  • Chromatographic Separation: The key challenge is the separation of the isobaric amino acids leucine, isoleucine, and alloisoleucine.[9] This requires a well-optimized chromatographic method, often involving a longer run time or specific column chemistry to achieve baseline resolution.[8][9]

  • Detection and Quantification: While tandem mass spectrometry is commonly used in newborn screening, methods like high-performance ligand-exchange chromatography with UV detection have also been developed.[13] A plasma concentration of L-alloisoleucine above 5 µmol/L is considered a diagnostic marker for all forms of MSUD.[3][4][5]

Visualizing the Workflow and Logic

To better understand the role of an internal standard in amino acid analysis, the following diagrams illustrate the experimental workflow and the logical basis for its use.

AminoAcidAnalysisWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) AddIS Add Internal Standard (D-Alloisoleucine) Sample->AddIS Deproteinize Protein Precipitation (e.g., Methanol) AddIS->Deproteinize Centrifuge Centrifugation Deproteinize->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate CalculateRatio Calculate Area Ratio (Analyte/IS) Integrate->CalculateRatio Quantify Quantification using Calibration Curve CalculateRatio->Quantify

Caption: Experimental workflow for amino acid analysis using an internal standard.

InternalStandardLogic cluster_problem Sources of Variation cluster_solution Solution cluster_outcome Outcome P1 Sample Loss during Preparation S1 Internal Standard (IS) experiences similar losses and matrix effects as the analyte. P1->S1 P2 Injection Volume Inconsistency P2->S1 P3 Ion Suppression/Enhancement in Mass Spectrometry P3->S1 O1 The ratio of Analyte Signal to IS Signal remains constant, correcting for variations. S1->O1 O2 Accurate and Precise Quantification O1->O2

Caption: The logical basis for using an internal standard in quantitative analysis.

Conclusion

D-Alloisoleucine serves as an indispensable internal standard in the specialized area of MSUD diagnosis, where its presence is pathognomonic. For general amino acid analysis, while effective, its chromatographic separation from isoleucine requires careful method development. Norleucine and norvaline offer a cost-effective and generally reliable alternative for a wide range of applications. However, for the highest level of accuracy and precision, particularly in complex matrices and research settings, stable isotope-labeled internal standards, used in conjunction with mass spectrometry, remain the gold standard. The ultimate choice of an internal standard should be guided by the specific analytical requirements, the available instrumentation, and the cost considerations of the study.

References

cross-reactivity studies of antibodies against isoleucine isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to assessing the cross-reactivity of antibodies with isoleucine isomers, this document provides researchers, scientists, and drug development professionals with the necessary protocols and frameworks to evaluate antibody specificity against L-isoleucine and its stereoisomers: D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine.

Introduction to Isoleucine Isomers and Antibody Specificity

Isoleucine is an essential amino acid with two chiral centers, giving rise to four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. While L-isoleucine is the natural, proteinogenic amino acid, the presence and biological significance of its isomers are also of interest, particularly in disease states or in the context of synthetic peptides and drugs.[1] L-allo-isoleucine, for instance, is found in trace amounts in healthy individuals but is elevated in those with maple syrup urine disease.

The structural similarity between these isomers presents a significant challenge for antibody development, as achieving high specificity is crucial for accurate immunoassays and targeted therapeutics. An antibody raised against L-isoleucine may exhibit cross-reactivity with its isomers, leading to inaccurate quantification or off-target effects. Therefore, rigorous cross-reactivity studies are essential.

Comparative Analysis of Antibody Cross-Reactivity

To quantitatively assess the cross-reactivity of an antibody, its binding affinity to the target antigen (L-isoleucine) is compared with its affinity to structurally related compounds (the other isoleucine isomers). The percent cross-reactivity is typically calculated using the following formula:

% Cross-reactivity = (Concentration of L-isoleucine at 50% inhibition / Concentration of isomer at 50% inhibition) x 100

The following table presents hypothetical data from a competitive ELISA experiment designed to evaluate the cross-reactivity of a monoclonal antibody raised against L-isoleucine.

IsomerConcentration for 50% Inhibition (IC50)% Cross-Reactivity
L-Isoleucine 100 nM100%
D-Isoleucine 1,000 nM10%
L-allo-Isoleucine 5,000 nM2%
D-allo-Isoleucine >10,000 nM<1%

Note: This data is illustrative. Actual results will vary depending on the specific antibody and experimental conditions.

Experimental Protocols

Two primary methods for determining antibody cross-reactivity with small molecules like amino acid isomers are Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA Protocol

Competitive ELISA is a highly sensitive method for quantifying small molecules. In this assay, the isomer in the sample competes with a labeled (e.g., enzyme-conjugated) L-isoleucine for binding to a limited amount of anti-L-isoleucine antibody. The signal is inversely proportional to the concentration of the isomer in the sample.

Materials:

  • High-binding 96-well microtiter plates

  • Anti-L-isoleucine antibody

  • L-isoleucine, D-isoleucine, L-allo-isoleucine, D-allo-isoleucine standards

  • L-isoleucine-enzyme conjugate (e.g., L-isoleucine-HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the anti-L-isoleucine antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add a fixed concentration of L-isoleucine-enzyme conjugate and varying concentrations of the standard L-isoleucine or the test isomers (D-isoleucine, L-allo-isoleucine, D-allo-isoleucine) to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Plot a standard curve of absorbance versus the concentration of L-isoleucine. Determine the IC50 value for L-isoleucine and each of the isomers. Calculate the percent cross-reactivity.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that measures biomolecular interactions in real-time. It provides kinetic data (association and dissociation rates) in addition to binding affinity.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Anti-L-isoleucine antibody

  • L-isoleucine, D-isoleucine, L-allo-isoleucine, D-allo-isoleucine solutions

  • Immobilization buffers (e.g., acetate buffer, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Immobilization: Immobilize the anti-L-isoleucine antibody onto the surface of a sensor chip using standard amine coupling chemistry.

  • Binding Analysis: Inject different concentrations of L-isoleucine and its isomers over the antibody-coated surface and a reference surface (without antibody).

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

  • Regeneration: After each binding event, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

  • Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for each isomer. Cross-reactivity can be assessed by comparing the KD values.

Visualizing Experimental Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for competitive ELISA and SPR.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Coat Plate with Antibody p2 Wash p1->p2 p3 Block p2->p3 p4 Wash p3->p4 a1 Add Isomer Standards/Samples p4->a1 a2 Add L-Isoleucine-Enzyme Conjugate a1->a2 a3 Incubate a2->a3 a4 Wash a3->a4 d1 Add Substrate a4->d1 d2 Incubate d1->d2 d3 Add Stop Solution d2->d3 d4 Read Absorbance d3->d4

Caption: Workflow for Competitive ELISA.

SPR_Workflow cluster_setup Setup cluster_analysis Binding Analysis Cycle s1 Immobilize Antibody on Sensor Chip b1 Inject Isomer Solution s1->b1 b2 Measure Association b1->b2 b3 Inject Running Buffer b2->b3 b4 Measure Dissociation b3->b4 b5 Regenerate Surface b4->b5 b5->b1 Repeat for each concentration and isomer

Caption: Workflow for Surface Plasmon Resonance.

References

A Comparative Guide to the Efficacy and Roles of D-Alloisoleucine and Branched-Chain Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of D-Alloisoleucine and the canonical branched-chain amino acids (BCAAs)—L-Leucine, L-Isoleucine, and L-Valine. The primary context for this comparison is the inborn error of metabolism known as Maple Syrup Urine Disease (MSUD), where the stereoisomer L-Alloisoleucine serves as a pathognomonic biomarker. While the prompt specifies D-Alloisoleucine, the clinically relevant diastereomer of L-Isoleucine that accumulates in MSUD is L-Alloisoleucine[1][2]. This document will address the roles of these molecules, presenting supporting experimental data, detailed methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.

Introduction: BCAAs and the Significance of Alloisoleucine

Branched-chain amino acids are essential amino acids crucial for protein synthesis, cell signaling, and metabolism[3][4]. Their catabolism is initiated by a common enzymatic pathway. A defect in the second enzyme of this pathway, the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, leads to MSUD[5][6][7][8]. This enzymatic block causes the accumulation of BCAAs and their respective α-ketoacids in bodily fluids[9].

A key biochemical indicator of MSUD is the appearance of L-Alloisoleucine[3][7][8]. This non-proteinogenic amino acid is a diastereomer of L-Isoleucine, formed when the α-ketoacid of L-Isoleucine (α-keto-β-methylvalerate) accumulates and undergoes keto-enol tautomerization and subsequent reamination[1][3]. Its presence in significant concentrations is highly specific and sensitive for the diagnosis of all forms of MSUD[10]. The primary driver of neurotoxicity in MSUD is the accumulation of L-Leucine[3].

Comparative Data on BCAA and Alloisoleucine Concentrations

The quantitative analysis of alloisoleucine and other BCAAs is critical for the diagnosis and metabolic monitoring of MSUD. The following tables summarize plasma concentrations in various physiological and pathological states.

Table 1: Plasma Amino Acid Concentrations in Healthy Individuals vs. MSUD Patients

Amino AcidHealthy Infants & Children (μmol/L)Healthy Adults (μmol/L)Classical MSUD Patients (μmol/L)Source
L-Alloisoleucine 1.3 ± 0.51.9 ± 0.6>5 (often significantly higher)[10]
L-Leucine 75-200 (target range)NormalOften >1000 during crisis[11]
L-Isoleucine 200-400 (target range)NormalElevated, but variable[11]
L-Valine 200-400 (target range)NormalElevated, but variable[11]

Note: A plasma L-Alloisoleucine concentration above 5 µmol/L is considered a reliable cutoff for MSUD diagnosis[10].

Table 2: BCAA and Alloisoleucine Elevation in a Rat Model of Obesity

This table shows the comparative increase in plasma BCAA concentrations in obese Zucker rats, which exhibit impairments in the BCKDH complex, compared to lean controls.

Amino AcidLean Zucker Rat (μM)Obese Zucker Rat (μM)Percent IncreaseSource
Alloisoleucine UndisclosedUndisclosed238%[12][13]
Isoleucine 42 ± 387 ± 3107%[12]
Leucine 85 ± 5190 ± 10124%[12]
Valine 125 ± 7266 ± 9112%[12]

The proportionally greater increase in alloisoleucine highlights its sensitivity as a marker for BCKDH dysfunction[12][13].

Experimental Protocols

The accurate quantification of alloisoleucine and its differentiation from isobaric amino acids is essential for clinical diagnosis.

Methodology: Second-Tier LC-MS/MS for Alloisoleucine Quantification

This method is employed to improve the specificity of newborn screening for MSUD after an initial screen shows elevated total BCAAs[14][15].

  • Sample Preparation:

    • A 3/16-inch punch is taken from a dried blood spot sample.

    • Amino acids are extracted from the punch using a methanol/water solvent mixture.

    • The extract is dried under a stream of nitrogen gas.

    • The dried residue is reconstituted in the mobile phase for analysis[14].

  • Instrumentation:

    • A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system is used.

    • Chromatographic separation is performed to resolve D-Alloisoleucine from its isomers (L-Isoleucine, L-Leucine) and other isobaric compounds like hydroxyproline[14][16].

  • Analysis:

    • Quantification is achieved using isotopically labeled internal standards for each amino acid.

    • The analysis is typically completed within 15 minutes[14].

    • This method allows for the reliable measurement of L-Alloisoleucine, with reported interassay imprecision (CV) ranging from 1.8% to 7.4% and recovery from 91% to 129%[14].

Visualizing Biochemical Pathways and Workflows

Diagram 1: Branched-Chain Amino Acid Catabolic Pathway

The following diagram illustrates the initial steps of BCAA metabolism, highlighting the enzymatic block in MSUD and the subsequent formation of L-Alloisoleucine.

BCAA_Catabolism Leucine L-Leucine BCAT BCAT (Reversible) Leucine->BCAT Isoleucine L-Isoleucine Isoleucine->BCAT Valine L-Valine Valine->BCAT KIC α-Ketoisocaproate (KIC) BCKDH BCKDH Complex (Defective in MSUD) KIC->BCKDH KMV α-Keto-β-methylvalerate (KMV) KMV->BCKDH Alloisoleucine L-Alloisoleucine (Pathognomonic Marker) KMV->Alloisoleucine Tautomerization & Reamination KIV α-Ketoisovalerate (KIV) KIV->BCKDH BCAT->KIC BCAT->KMV BCAT->KIV Metabolites Further Metabolism BCKDH->Metabolites

Caption: BCAA catabolic pathway and the origin of L-Alloisoleucine in MSUD.

Diagram 2: Experimental Workflow for MSUD Diagnosis

This diagram outlines the typical workflow for diagnosing MSUD, from initial screening to confirmatory testing.

MSUD_Workflow Start Newborn Screening (Dried Blood Spot) Tier1 Tier 1: MS/MS Analysis (Measure total Leu+Iso+Allo-Ile) Start->Tier1 Decision1 [XLE] > Cutoff? Tier1->Decision1 Tier2 Tier 2: LC-MS/MS (Quantify Alloisoleucine) Decision1->Tier2 Yes Negative Screen Negative Decision1->Negative No Decision2 [Allo-Ile] > 5 µmol/L? Tier2->Decision2 Decision2->Negative No Positive Presumptive Positive (Confirmatory Testing) Decision2->Positive Yes

Caption: Diagnostic workflow for Maple Syrup Urine Disease (MSUD).

Comparative Efficacy and Functional Roles

The concept of "efficacy" differs significantly between L-Alloisoleucine and the other BCAAs.

  • L-Leucine, L-Isoleucine, and L-Valine: These are essential amino acids whose efficacy lies in their fundamental biological roles, including serving as substrates for protein synthesis and activating signaling pathways like mTORC1 (primarily by L-Leucine) to promote anabolism[4][17][18]. In MSUD, their accumulation, particularly that of L-Leucine, is cytotoxic and drives the pathophysiology of the disease[9]. The therapeutic goal is to restrict their intake to lower their concentration[6][11].

  • L-Alloisoleucine: The "efficacy" of L-Alloisoleucine is not physiological but diagnostic. It is a highly reliable biomarker whose presence is a direct consequence of the metabolic defect in MSUD[14][15][16]. It has no known beneficial biological function; its utility lies in its high specificity and sensitivity for MSUD detection, which allows for early intervention and prevention of severe neurological damage[10]. While L-Leucine is the primary toxic agent, L-Alloisoleucine is the most effective diagnostic marker[10].

Conclusion

The comparison between D-Alloisoleucine (specifically, its stereoisomer L-Alloisoleucine) and other branched-chain amino acids is fundamentally a comparison between a disease biomarker and essential nutrients that become toxic when their metabolism is impaired. While L-Leucine, L-Isoleucine, and L-Valine are vital for health, their accumulation in Maple Syrup Urine Disease is harmful. L-Alloisoleucine, conversely, has no nutritional efficacy but is an invaluable tool for the accurate and specific diagnosis of MSUD. Understanding the distinct roles of these molecules is critical for the development of diagnostic and therapeutic strategies for this and other disorders of BCAA metabolism.

References

A Researcher's Guide to Evaluating the Enantiomeric Purity of Synthetic D-Alloisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of non-proteinogenic amino acids, the accurate determination of enantiomeric purity is a critical quality control step. This guide provides an objective comparison of the primary analytical techniques for evaluating the enantiomeric purity of synthetic D-Alloisoleucine, a stereoisomer of isoleucine. Supported by experimental data, this document outlines the performance of various methods, offers detailed experimental protocols, and presents visual workflows to aid in methodological selection and implementation.

Comparative Analysis of Analytical Techniques

The enantiomeric purity of D-Alloisoleucine is most commonly assessed using chromatographic techniques. The choice of method often depends on factors such as the required sensitivity, sample matrix complexity, available instrumentation, and cost considerations. The three primary methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS)—are compared below.

Table 1: Comparison of Analytical Methods for Enantiomeric Purity of D-Alloisoleucine

ParameterChiral HPLC with UV DetectionChiral GC with FID DetectionChiral LC-MS/MS
Principle Direct separation on a chiral stationary phase (CSP).Separation of volatile derivatives on a chiral capillary column.Separation on a chiral column with highly sensitive and selective mass detection.
Sample Preparation Minimal, direct injection of dissolved sample.Derivatization to increase volatility is required.Minimal, direct injection or simple dilution.
Typical Analysis Time 15 - 40 minutes[1]20 - 50 minutes[2]10 - 30 minutes[1][3]
Limit of Detection (LOD) ~0.1 - 1 µM~1 - 10 µM~0.01 - 0.1 µM[4]
Limit of Quantitation (LOQ) ~0.5 - 5 µM~5 - 25 µM~0.05 - 0.5 µM[4]
Advantages Robust, widely available, direct analysis of underivatized sample.[5][6]High resolution for volatile compounds.High sensitivity and selectivity, suitable for complex matrices.[]
Disadvantages Lower sensitivity compared to MS, potential for co-elution.Requires derivatization, which can introduce errors.[6]Higher instrument cost and complexity.
Estimated Relative Cost ModerateLow to ModerateHigh

Experimental Protocols

Detailed methodologies for the three primary analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific instrumentation and sample characteristics.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method allows for the direct separation of D-Alloisoleucine from its other stereoisomers without derivatization.

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve synthetic D-Alloisoleucine in mobile phase prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc_inj Inject sample onto chiral HPLC column prep2->hplc_inj hplc_sep Isocratic or gradient elution hplc_inj->hplc_sep hplc_det UV Detection at 210 nm hplc_sep->hplc_det data_int Integrate peak areas of D-Alloisoleucine and other isomers hplc_det->data_int data_calc Calculate enantiomeric excess (% ee) data_int->data_calc

Caption: Workflow for Chiral HPLC Analysis of D-Alloisoleucine.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Chiral Stationary Phase (CSP) Column: CROWNPAK CR-I(+) (150 x 4.0 mm, 5 µm) or equivalent.[1]

Reagents:

  • Perchloric acid solution (pH 2.0)

  • Acetonitrile, HPLC grade

  • D-Alloisoleucine and L-Isoleucine standards

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of perchloric acid solution (pH 2.0).

  • Sample Preparation: Accurately weigh and dissolve the synthetic D-Alloisoleucine sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Standard Preparation: Prepare individual standard solutions of D-Alloisoleucine and L-Isoleucine, and a racemic mixture of all four stereoisomers (D-Alloisoleucine, L-Alloisoleucine, D-Isoleucine, L-Isoleucine) in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standards and the sample solution. Identify the peaks based on the retention times of the standards.

  • Quantification: Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (AreaD-Alloisoleucine - AreaL-Alloisoleucine) / (AreaD-Alloisoleucine + AreaL-Alloisoleucine) ] x 100

Method 2: Chiral Gas Chromatography (GC)

This method requires derivatization of the amino acid to make it volatile for gas-phase separation.

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis prep1 Dissolve sample in acidified alcohol prep2 Esterification prep1->prep2 prep3 Acylation with chiral reagent prep2->prep3 prep4 Extract derivative prep3->prep4 gc_inj Inject derivatized sample prep4->gc_inj gc_sep Temperature-programmed separation on chiral column gc_inj->gc_sep gc_det FID Detection gc_sep->gc_det data_int Integrate peak areas of diastereomeric derivatives gc_det->data_int data_calc Calculate enantiomeric excess (% ee) data_int->data_calc

Caption: Workflow for Chiral GC Analysis of D-Alloisoleucine.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Chiral Capillary Column: Chirasil-Val (25 m x 0.25 mm, 0.16 µm) or equivalent.

Reagents:

  • (R)-(-)-2-Butanol

  • Acetyl chloride

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane, anhydrous

  • D-Alloisoleucine and L-Isoleucine standards

Procedure:

  • Derivatization (Esterification):

    • To approximately 1 mg of the D-Alloisoleucine sample, add 1 mL of a 3 M solution of HCl in (R)-(-)-2-butanol.

    • Heat the mixture at 100 °C for 3 hours.

    • Evaporate the solvent under a stream of nitrogen.

  • Derivatization (Acylation):

    • To the dried residue, add 0.5 mL of dichloromethane and 0.1 mL of trifluoroacetic anhydride.

    • Heat at 60 °C for 15 minutes.

    • Evaporate the solvent and reagents under a stream of nitrogen.

  • Sample Reconstitution: Dissolve the final derivative in 1 mL of dichloromethane.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: 80 °C (hold 2 min), ramp to 180 °C at 4 °C/min, hold 5 min.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min

    • Injection Volume: 1 µL (split ratio 20:1)

  • Analysis and Quantification: Inject the derivatized standards and sample. Calculate the enantiomeric excess based on the peak areas of the resulting diastereomers.

Method 3: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method for the determination of enantiomeric purity, particularly in complex matrices.

Workflow for Chiral LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep1 Dissolve sample in initial mobile phase prep2 Filter through 0.22 µm syringe filter prep1->prep2 lcms_inj Inject sample onto chiral LC column prep2->lcms_inj lcms_sep Gradient elution lcms_inj->lcms_sep lcms_ion Electrospray Ionization (ESI+) lcms_sep->lcms_ion lcms_ms Multiple Reaction Monitoring (MRM) lcms_ion->lcms_ms data_int Integrate MRM peak areas lcms_ms->data_int data_calc Calculate enantiomeric excess (% ee) data_int->data_calc

Caption: Workflow for Chiral LC-MS/MS Analysis of D-Alloisoleucine.

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chiral Stationary Phase (CSP) Column: CROWNPAK CR-I(+) (150 x 2.1 mm, 3 µm) or equivalent.[1]

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • D-Alloisoleucine and L-Isoleucine standards

Procedure:

  • Sample Preparation: Dissolve the synthetic D-Alloisoleucine sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of approximately 10 µg/mL. Filter through a 0.22 µm syringe filter.

  • Standard Preparation: Prepare a series of calibration standards of D-Alloisoleucine and L-Isoleucine in the initial mobile phase.

  • LC Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient: 5% B to 50% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: Monitor the transition for isoleucine/alloisoleucine (e.g., m/z 132 -> 86). Specific transitions should be optimized for the instrument used.

  • Analysis and Quantification: Inject the standards and sample. Construct a calibration curve and determine the concentration of each enantiomer in the sample. Calculate the enantiomeric excess.

Conclusion

The selection of an appropriate analytical method for determining the enantiomeric purity of synthetic D-Alloisoleucine is a critical decision that impacts the reliability of research and the quality of pharmaceutical products. Chiral HPLC offers a robust and straightforward approach for routine analysis. Chiral GC, while requiring derivatization, can provide excellent resolution. For applications demanding the highest sensitivity and selectivity, particularly in complex sample matrices, Chiral LC-MS/MS is the method of choice. By carefully considering the specific requirements of the analysis and the information provided in this guide, researchers can confidently select and implement a method that ensures the enantiomeric integrity of their synthetic D-Alloisoleucine.

References

A Guide to Inter-Laboratory Comparison of D-Alloisoleucine Measurement Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the measurement of D-Alloisoleucine, a critical biomarker for the diagnosis and monitoring of Maple Syrup Urine Disease (MSUD). While direct inter-laboratory round-robin comparisons are not extensively published, this document synthesizes available data from single-center studies to offer an objective performance comparison of common analytical techniques. The information presented is intended to assist researchers, clinicians, and drug development professionals in selecting the most appropriate method for their specific applications.

D-Alloisoleucine is a diastereomer of L-isoleucine and its presence in physiological samples is pathognomonic for MSUD, an inherited metabolic disorder characterized by the inability to metabolize branched-chain amino acids.[1][2][3] Accurate and precise quantification of D-Alloisoleucine is crucial for newborn screening, patient monitoring, and the evaluation of therapeutic interventions.

Comparative Analysis of D-Alloisoleucine Measurement Methods

The primary methods for the quantification of D-Alloisoleucine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC). The following tables summarize the performance characteristics of these methods based on published literature.

Table 1: Performance Characteristics of LC-MS/MS Methods
ParameterReported PerformanceReference
Linearity (r²) > 0.99[4]
Lower Limit of Detection (LOD) 2 µM (for Branched-Chain Amino Acids)[4]
Intra-assay Imprecision (CV) 1.8% - 7.4%[1][2]
Inter-assay Imprecision (CV) 1.8% - 7.4%[1][2]
Recovery 91% - 129%[1][2]
Analysis Time ~15 minutes per sample[1][2]
Sample Type Dried Blood Spots, Plasma[1][2][5]
Table 2: Performance Characteristics of HPLC Methods
ParameterReported PerformanceReference
Linearity (r²) Not explicitly stated, but used for quantification[2]
Lower Limit of Detection (LOD) Sufficient for clinical diagnosis[6]
Intra-assay Imprecision (CV) Not explicitly stated in compared studies
Inter-assay Imprecision (CV) Not explicitly stated in compared studies
Recovery Not explicitly stated in compared studies
Analysis Time Generally longer than LC-MS/MS[2]
Sample Type Plasma[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the measurement of D-Alloisoleucine using LC-MS/MS.

LC-MS/MS Method for D-Alloisoleucine in Dried Blood Spots

This protocol is based on methodologies developed for newborn screening as a second-tier test.[1][2]

1. Sample Preparation:

  • A 3/16-inch or 3.2 mm disc is punched from a dried blood spot into a microplate well.[1][2][7]

  • An extraction solution containing methanol and internal standards (e.g., isotopically labeled D-Alloisoleucine, such as d10-Allo-Ile) is added to each well.[1][7]

  • The plate is incubated at room temperature with shaking for approximately 20-30 minutes to allow for the extraction of amino acids.[7]

  • The supernatant is then transferred to a new plate and evaporated to dryness under a stream of nitrogen.[1][7]

  • The dried extract is reconstituted in a mobile phase-compatible solution.[1][7]

2. Chromatographic Separation:

  • An aliquot of the reconstituted sample is injected into an LC-MS/MS system.

  • Chromatographic separation of D-Alloisoleucine from its isomers (L-isoleucine, L-leucine, and hydroxyproline) is achieved using a suitable column (e.g., a PFP column) and a gradient elution program.[4][7]

3. Mass Spectrometric Detection:

  • The separated analytes are detected using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1]

  • Specific precursor-to-product ion transitions for D-Alloisoleucine and the internal standard are monitored for quantification.

Visualization of Experimental Workflow and Metabolic Context

Diagrams are provided below to illustrate the experimental workflow for D-Alloisoleucine measurement and its metabolic significance in MSUD.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Dried Blood Spot punch Punch Disc start->punch extract Extract with Methanol & Internal Standards punch->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation of Isomers reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Figure 1: Experimental workflow for LC-MS/MS measurement of D-Alloisoleucine.

msud_pathway cluster_normal Normal Metabolism cluster_msud Maple Syrup Urine Disease (MSUD) bcaa Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) bckdh Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH) bcaa->bckdh metabolites Further Metabolism bckdh->metabolites bcaa_msud Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) bckdh_msud Defective BCKDH bcaa_msud->bckdh_msud accumulation Accumulation of BCAAs and α-Ketoacids bcaa_msud->accumulation allo_formation Formation of D-Alloisoleucine (from L-Isoleucine) accumulation->allo_formation

Figure 2: Simplified metabolic pathway in MSUD leading to D-Alloisoleucine formation.

Conclusion

The measurement of D-Alloisoleucine is a critical component in the management of MSUD. LC-MS/MS has emerged as the method of choice due to its high sensitivity, specificity, and relatively short analysis time, making it particularly suitable for high-throughput newborn screening applications.[1][2][8] While HPLC remains a viable option, the detailed performance characteristics are less frequently reported in recent comparative studies. The provided protocols and diagrams offer a foundational understanding for laboratories looking to establish or refine their D-Alloisoleucine measurement capabilities. Future inter-laboratory comparison studies are warranted to establish standardized performance benchmarks across different platforms and institutions.

References

A Comparative Guide to D-Alloisoleucine Epimerization Rates in Geochronological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-Alloisoleucine (D-aIle) epimerization rates with other amino acid racemization (AAR) methods used in geochronological studies. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the chemical processes and experimental workflows involved. This information is intended to assist researchers in selecting and applying AAR dating techniques.

Introduction to Amino Acid Geochronology

Amino acid geochronology is a dating technique that utilizes the slow, time-dependent conversion of L-amino acids to their D-enantiomers in biological tissues after an organism's death.[1] This process, known as racemization (or epimerization for amino acids with more than one chiral center like isoleucine), is influenced by factors such as time and temperature.[1][2] By measuring the ratio of D- to L-amino acids (D/L ratio), scientists can estimate the age of a fossil.[2] This method is particularly valuable for dating materials beyond the range of radiocarbon dating, extending back hundreds of thousands to millions of years.[2]

Isoleucine is one of the approximately 20 amino acids commonly found in proteins and has two chiral centers. The epimerization of L-isoleucine (L-Ile) at the alpha-carbon results in the formation of D-alloisoleucine (D-aIle).[1] The ratio of D-aIle to L-Ile (often denoted as aIle/Ile or A/I) is a widely used indicator in geochronological studies.[2]

Comparison of D-Alloisoleucine with Other Amino Acids

The rate of racemization varies among different amino acids, making some more suitable for dating specific time ranges than others. D-Alloisoleucine is often compared with other amino acids like aspartic acid and valine. Aspartic acid racemizes relatively quickly, making it useful for dating younger samples with high resolution.[2][3] In contrast, isoleucine and valine racemize much more slowly, making them suitable for dating older fossils.[2][3]

Amino AcidRelative Racemization/Epimerization RateOptimal Dating RangeKey Characteristics
Aspartic Acid (Asp) FastHolocene and Upper Pleistocene[4]High resolution for recent samples; sensitive to temperature fluctuations.[2]
Alanine (Ala) IntermediatePleistoceneGenerally follows predictable kinetics.
Glutamic Acid (Glu) IntermediatePleistoceneCommonly analyzed alongside other amino acids for cross-validation.
Valine (Val) SlowPliocene and older Pleistocene[3]Less sensitive to temperature changes compared to aspartic acid.[2]
Isoleucine (Ile) / Alloisoleucine (aIle) SlowQuaternary Period[2]Widely used due to its slow and predictable epimerization rate.[2] The diastereomers are readily separable by ion-exchange chromatography.[1]

Factors Influencing Epimerization Rates

Several environmental and biological factors can influence the rate of D-Alloisoleucine epimerization, which must be considered for accurate age determination:

  • Temperature: This is the most significant factor, with higher temperatures accelerating the reaction rate. An increase of 4°C can approximately double the rate of epimerization.[1]

  • Taxonomy: The specific type of organism and the protein matrix in which the amino acids are embedded affect the epimerization rate.[1]

  • Moisture: Wetter environments generally lead to faster epimerization rates.[2]

  • pH: The acidity or alkalinity of the surrounding environment can influence the reaction.[2]

  • Hydrolysis: The breakdown of proteins into smaller peptides and free amino acids can alter the epimerization rate.[4]

Experimental Protocols

Accurate determination of D/L ratios requires meticulous experimental procedures. The following outlines a general workflow for the analysis of D-Alloisoleucine in fossil materials, such as mollusk shells.

Sample Preparation
  • Cleaning: The fossil sample is first physically cleaned to remove any surface contaminants.

  • Grinding: A portion of the cleaned sample is ground into a fine powder to ensure homogeneity.

  • Subsampling: A precise weight of the powdered sample is taken for analysis.

Acid Hydrolysis

The goal of acid hydrolysis is to break down the proteins into their constituent amino acids.

  • Acid Addition: The powdered sample is placed in a reaction vial, and 6 M hydrochloric acid (HCl) is added.[5]

  • Sealing: The vial is sealed under a nitrogen atmosphere to prevent oxidation of the amino acids.

  • Heating: The sealed vial is heated in an oven at a controlled temperature (e.g., 110°C) for a specific duration (e.g., 22 hours) to ensure complete hydrolysis.[5]

  • Drying: After hydrolysis, the acid is evaporated under a vacuum.

Chromatographic Analysis

The separation and quantification of D-alloisoleucine and L-isoleucine are typically performed using either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) Protocol:

  • Derivatization: The amino acid residues are chemically modified (derivatized) to make them volatile for GC analysis. A common method involves esterification followed by acylation.

  • Injection: The derivatized sample is injected into the GC.

  • Separation: The different amino acid derivatives are separated on a chiral capillary column.

  • Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used to detect and quantify the separated amino acids.

High-Performance Liquid Chromatography (HPLC) Protocol:

  • Derivatization (Pre-column): The amino acids are derivatized with a chiral reagent before injection into the HPLC.

  • Injection: The derivatized sample is injected into the HPLC system.

  • Separation: The diastereomeric derivatives are separated on a reversed-phase column using a gradient of solvents.

  • Detection: A fluorescence detector is commonly used for sensitive detection of the derivatized amino acids.

Visualizations

D-Alloisoleucine Epimerization Pathway

Epimerization L_Isoleucine L-Isoleucine Intermediate Planar Intermediate (Carbanion) L_Isoleucine->Intermediate Deprotonation at α-carbon Intermediate->L_Isoleucine Reprotonation D_Alloisoleucine D-Alloisoleucine Intermediate->D_Alloisoleucine Reprotonation D_Alloisoleucine->Intermediate Deprotonation at α-carbon AAR_Workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis cluster_interpretation Interpretation Sample Fossil Sample Cleaning Cleaning Sample->Cleaning Grinding Grinding Cleaning->Grinding Subsampling Subsampling Grinding->Subsampling Acid_Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 22h) Subsampling->Acid_Hydrolysis Drying Drying Acid_Hydrolysis->Drying Derivatization Derivatization Drying->Derivatization Chromatography GC or HPLC Separation Derivatization->Chromatography Detection Detection & Quantification Chromatography->Detection DL_Ratio Calculate D/L Ratio Detection->DL_Ratio Age_Estimation Age Estimation DL_Ratio->Age_Estimation

References

Safety Operating Guide

Proper Disposal Procedures for D-Alloisoleucine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of D-Alloisoleucine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling D-Alloisoleucine, it is crucial to be aware of its potential hazards. According to its Safety Data Sheet (SDS), D-Alloisoleucine is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) should always be worn.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Wear suitable protective gloves.

  • Respiratory Protection: In case of dust formation, use a type N95 (US) respirator or equivalent.

  • Body Protection: A laboratory coat should be worn to prevent skin contact.[2]

In the event of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[3] Ensure adequate ventilation in the handling area.[2][3]

D-Alloisoleucine Identification and Hazard Profile

For proper waste identification and labeling, refer to the following quantitative data for D-Alloisoleucine.

PropertyValueReference
CAS Number 1509-35-9[1]
Molecular Formula C₆H₁₃NO₂[4]
Molecular Weight 131.17 g/mol [4]
Appearance White to off-white powder/solid
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Step-by-Step Disposal Protocol

The disposal of D-Alloisoleucine must be handled as regulated chemical waste. Do not dispose of it down the drain or in regular trash.[1][5] The primary method is to collect, store, and transfer the waste to your institution's Environmental Health and Safety (EHS) department for final disposal at an authorized facility.[1][6][7]

1. Waste Collection and Containment:

  • Container Selection: Use a container that is compatible with the chemical waste. The original container is often the best choice.[7] The container must be in good condition, with a secure, non-leaking screw cap.[8]

  • Collection: Collect waste D-Alloisoleucine, including any contaminated materials from spills, in this designated container. Do not mix it with other incompatible waste streams.[8][9] For instance, keep it separate from acids, bases, and oxidizers.[8]

  • Container Filling: Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[8] Keep the container closed at all times except when adding waste.[6][7][8]

2. Labeling:

  • Hazardous Waste Label: Clearly label the container with the words "Hazardous Waste."[9]

  • Contents Identification: The label must include the full chemical name, "D-Alloisoleucine," and the approximate quantity or concentration.[9] Do not use abbreviations or chemical formulas.

3. Storage (Satellite Accumulation Area):

  • Designated Area: Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[6][8]

  • Safe Storage: Ensure the SAA is away from general laboratory traffic and that incompatible wastes are segregated.[8]

  • Accumulation Limits: Be aware of the storage limits for your SAA. A maximum of 55 gallons of hazardous waste is generally permitted. Once this limit is reached, the waste must be removed within three days.[6] Partially filled containers can typically be stored for up to one year.[8]

4. Disposal Request:

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS or hazardous waste management office.[6][7]

  • Arrange Pickup: Follow your institution's specific procedures to request a waste pickup. Do not transport hazardous waste yourself.[7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of D-Alloisoleucine.

G D-Alloisoleucine Disposal Workflow A Start: D-Alloisoleucine Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Leak-Proof Waste Container B->C D Label Container: 'Hazardous Waste' 'D-Alloisoleucine' Accumulation Date C->D E Place Waste in Container (Keep Closed) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Is Container Full or Disposal Needed? F->G H Continue to Collect Waste in SAA G->H No I Contact Institutional EHS for Waste Pickup G->I Yes H->E J End: EHS Manages Final Disposal I->J

Caption: Logical workflow for the disposal of D-Alloisoleucine.

References

Essential Safety and Logistical Information for Handling D-Alloisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for D-Alloisoleucine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Identification and Classification:

D-Alloisoleucine is a diastereomer of the common amino acid isoleucine. While some sources indicate it does not meet GHS hazard criteria, it is crucial to handle it with care, as with all laboratory chemicals.[1][2] One safety data sheet classifies D-Alloisoleucine as causing skin and eye irritation, and it may cause respiratory irritation.[3]

Hazard Summary:

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Data sourced from the Carl ROTH Safety Data Sheet.[3]

Personal Protective Equipment (PPE)

The following PPE is recommended to ensure personal safety when handling D-Alloisoleucine, particularly in its powdered form.[4][5][6]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and irritation.[3][4][5]
Eye Protection Safety glasses with side shields or chemical safety gogglesTo protect eyes from dust particles and potential splashes.[3][4][5]
Respiratory Protection Type N95 (US) or equivalent respiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[4][7]
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.[5][6]

Operational Plan: Handling D-Alloisoleucine Powder

1. Preparation:

  • Ensure a clean and organized workspace.

  • Verify that a calibrated fume hood is available and functioning correctly.

  • Assemble all necessary equipment, including spatulas, weigh boats, and containers, within the fume hood.

  • Put on all required PPE before handling the chemical.[5]

2. Weighing and Handling:

  • Perform all manipulations of D-Alloisoleucine powder within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Use a micro-spatula to carefully transfer the powder to a tared weigh boat.

  • Avoid generating dust during transfer.[8]

  • Close the container tightly after use.

3. Post-Handling:

  • Clean the work area thoroughly with a damp cloth to remove any residual powder.

  • Dispose of all contaminated materials according to the disposal plan.

  • Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, followed by eye and respiratory protection).

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

Proper disposal of D-Alloisoleucine and contaminated materials is essential to prevent environmental contamination and maintain a safe laboratory environment.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Unused D-Alloisoleucine Dispose of as chemical waste in a designated, sealed, and properly labeled container. Follow your institution's specific guidelines for non-hazardous chemical waste.
Contaminated Solid Waste All disposable items that have come into contact with D-Alloisoleucine (e.g., gloves, weigh boats, paper towels) should be collected in a designated hazardous waste container.[7]
Contaminated Solutions Aqueous solutions of D-Alloisoleucine should be collected in a designated, labeled container for aqueous chemical waste. Do not pour down the drain.[3]

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[7]

Experimental Workflow

The following diagram illustrates the standard workflow for handling D-Alloisoleucine in a laboratory setting.

G Workflow for Handling D-Alloisoleucine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 weigh Weigh D-Alloisoleucine prep2->weigh Proceed to handling transfer Transfer to Reaction weigh->transfer decontaminate Decontaminate Workspace transfer->decontaminate After experiment dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for the safe handling and disposal of D-Alloisoleucine.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alloisoleucine, D-
Reactant of Route 2
Alloisoleucine, D-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.